5-BDBD
描述
What is 5-BDBD?
this compound is an effective P2X4 receptor antagonist. It blocks completely the nitroglycerin (NTG)-induced acute and basal hyperalgesia. Furthermore, it does not exhibit any negative antagonistic impact over other receptors. This compound inhibited capillary dilation caused by ATP in the spiral ligaments of the guinea-pig and decreased long-term Potentiation (LTP) in hippocampal rat slices. It was also demonstrated to increase the survival in activated cells in presence of 1 mM ATP.Structure
2D Structure
3D Structure
属性
IUPAC Name |
5-(3-bromophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrN2O2/c18-11-5-3-4-10(8-11)15-17-16(20-14(21)9-19-15)12-6-1-2-7-13(12)22-17/h1-8H,9H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYMVQPXXTZHSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C(=N1)C3=CC(=CC=C3)Br)OC4=CC=CC=C42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431707 | |
| Record name | 5-BDBD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
768404-03-1 | |
| Record name | 5-BDBD | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 768404-03-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of 5-BDBD on P2X4 Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The P2X4 receptor, a member of the P2X family of ligand-gated ion channels, is activated by extracellular adenosine 5'-triphosphate (ATP).[1][2][3][4] These receptors are crucial in various physiological and pathophysiological processes, including neuropathic pain, inflammation, and immune responses.[1][2][3][5] Consequently, the P2X4 receptor has emerged as a significant therapeutic target.[2][3] 5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) is a notable small molecule identified as a potent and selective antagonist of the P2X4 receptor.[6][7] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological properties, the experimental protocols used for its characterization, and its interaction with the P2X4 receptor signaling pathway.
Core Mechanism of Action: An Allosteric Modulator
The precise mechanism of action for this compound has been a subject of investigation, with early studies suggesting a competitive antagonism.[8][9][10] These initial findings were based on observations that this compound caused a rightward shift in the ATP concentration-response curve without reducing the maximal response, a classic indicator of competitive inhibition.[9]
-
At higher concentrations, this compound reduces the maximal response to ATP, which is inconsistent with a purely competitive mechanism.[1][10]
-
Radioligand binding studies have shown that this compound does not displace the binding of ATP analogs, indicating it does not bind to the orthosteric (ATP-binding) site.[1]
-
Molecular modeling and site-directed mutagenesis have identified a putative allosteric binding site for this compound located between two subunits in the body region of the P2X4 receptor.[2] Key residues involved in this binding are proposed to be M109, F178, Y300, and I312 on one subunit, and R301 on the adjacent subunit.[2]
It is hypothesized that this compound binds to the closed state of the channel and inhibits its opening, but it has poor efficacy in inhibiting a channel that is already in an open or desensitizing state.[2] This is likely due to a conformational change in the allosteric binding site upon channel activation.[2]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been quantified across various studies and species. The data below is summarized from electrophysiological and calcium influx experiments.
| Parameter | Receptor | Cell Line | Value | Reference |
| IC50 | Rat P2X4 | HEK293 cells | 0.75 µM | [7][8][11][12] |
| IC50 | Human P2X4 | Chinese Hamster Ovary (CHO) cells | 0.50 µM | [6] |
| IC50 | Human P2X4 | HEK293 cells | 1.2 µM | [9] |
| Inhibition | Rat P2X1 | HEK293 cells | 13% at 10 µM | [8][11] |
| Inhibition | Rat P2X3 | HEK293 cells | 35% at 10 µM | [8][11] |
| Effect | Rat P2X2a, P2X2b, P2X7 | HEK293 cells | No significant effect at 10 µM | [8][11] |
Table 1: Summary of quantitative data for this compound's activity on P2X receptors.
Experimental Protocols
The characterization of this compound's mechanism of action has relied on a suite of established biophysical and cellular techniques.
1. Whole-Cell Patch-Clamp Electrophysiology This is the gold-standard method for directly measuring ion channel activity.
-
Objective: To measure ATP-gated ion currents through P2X4 receptors in the presence and absence of this compound.
-
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are transiently transfected with cDNA encoding the P2X4 receptor. These cells are chosen for their low endogenous expression of purinergic receptors.
-
Recording: Whole-cell voltage-clamp recordings are performed. Cells are held at a negative membrane potential (e.g., -60 mV).
-
Drug Application: ATP is applied to the cell to elicit an inward current. To test the effect of this compound, the antagonist is pre-applied for a set duration (e.g., 2 minutes) before being co-applied with ATP.[11][12]
-
Data Analysis: The peak amplitude of the ATP-induced current is measured. Concentration-response curves for ATP are generated in the presence of fixed concentrations of this compound to determine effects on EC50 and maximal response. Concentration-inhibition curves for this compound are generated at a fixed ATP concentration to calculate the IC50 value.[9][11]
-
2. Calcium Influx Assays These assays provide a higher-throughput method to assess ion channel function by measuring the influx of calcium, a permeable cation for P2X4 receptors.
-
Objective: To measure changes in intracellular calcium concentration ([Ca²⁺]i) following P2X4 receptor activation.
-
Methodology:
-
Cell Preparation: Transfected cells are plated in multi-well plates and loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[4]
-
Measurement: A fluorescence plate reader or microscope is used to monitor fluorescence changes over time. Baseline fluorescence is established before the addition of compounds.
-
Compound Addition: this compound is added to the wells for a pre-incubation period. Subsequently, ATP is added to stimulate the P2X4 receptors, and the resulting change in fluorescence (indicating Ca²⁺ influx) is recorded.[9]
-
Data Analysis: The peak fluorescence response or the area under the curve is quantified to determine the level of inhibition by this compound.[9]
-
3. Site-Directed Mutagenesis This technique is used to identify specific amino acid residues that are critical for drug binding and action.
-
Objective: To pinpoint the binding site of this compound on the P2X4 receptor.
-
Methodology:
-
Hypothesis Generation: Based on molecular modeling or chimeric receptor studies, specific amino acid residues within the P2X4 protein are hypothesized to be part of the this compound binding pocket.[2]
-
Mutation: The cDNA for the P2X4 receptor is altered to change these specific residues to other amino acids (e.g., alanine scanning or substitution with a corresponding residue from an insensitive P2X subtype like P2X2).[1]
-
Functional Testing: The mutated receptors are expressed in cells, and their sensitivity to this compound is tested using patch-clamp electrophysiology or calcium assays.
-
Analysis: A significant reduction in the inhibitory effect of this compound on a mutant receptor compared to the wild-type receptor implicates that residue in the drug's mechanism of action.[1][2]
-
Mandatory Visualizations
Caption: Proposed allosteric inhibition mechanism of this compound on the P2X4 receptor.
Caption: Workflow for characterizing the mechanism of action of a P2X4 antagonist.
Caption: P2X4 receptor signaling cascade and the inhibitory point of this compound.
Conclusion
This compound is a valuable pharmacological tool for studying the function of P2X4 receptors. While initial studies were ambiguous, the current consensus, supported by robust electrophysiological and molecular data, establishes this compound as a potent, selective, and non-competitive negative allosteric modulator of the P2X4 receptor.[1][2][11] It exerts its inhibitory effect by binding to a distinct allosteric site, thereby preventing the channel from opening in response to ATP.[2] This detailed understanding of its mechanism of action is critical for its application in preclinical research and for the development of novel therapeutics targeting P2X4-mediated pathologies.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. Structural Basis of the Negative Allosteric Modulation of this compound at Human P2X4 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]
- 4. Methods for studying P2X4 receptor ion channels in immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | Purinergic P2X4 Receptor Antagonist | Tocris Bioscience [tocris.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. The characterisation of this compound antagonism of human P2X4 ion channels. - UEA Digital Repository [ueaeprints.uea.ac.uk]
- 11. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biologic.net [biologic.net]
An In-depth Technical Guide to 5-BDBD: A Selective P2X4 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD), a potent and selective antagonist of the P2X4 receptor. The P2X4 receptor, an ATP-gated ion channel, is a significant emerging therapeutic target for conditions involving neuroinflammation and neuropathic pain. This guide consolidates the available chemical, pharmacological, and biological data for this compound, presents detailed experimental protocols for its characterization, and visualizes its role in relevant signaling pathways.
Chemical Structure and Properties
This compound is a synthetic organic compound belonging to the benzofurodiazepine class.[1] Its structure is characterized by a fusion of benzofuran and diazepine ring systems with a bromophenyl substituent.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one | [1][2] |
| CAS Number | 768404-03-1 | [3] |
| Molecular Formula | C₁₇H₁₁BrN₂O₂ | [3] |
| Molecular Weight | 355.19 g/mol | [3] |
| Canonical SMILES | O=C(CN=C1c2cccc(Br)c2)Nc2c1[o]c1ccccc21 | [4] |
| Purity | ≥98% (by HPLC) | [2][3] |
| Solubility | Soluble to 100 mM in DMSO | [3] |
| Storage | Store at Room Temperature (Solid) |[3] |
Synthesis
A specific, publicly available, step-by-step synthesis protocol for this compound is not detailed in the reviewed literature. The initial discovery is widely attributed to Donnelly-Roberts et al. (2008), though the paper focuses on pharmacological characterization.[5][6] However, the synthesis of radiolabeled analogs and other related benzodiazepinone derivatives suggests a plausible synthetic route.[7][8] This likely involves a multi-step process starting from a substituted 2-aminophenol, followed by the construction of the fused benzofuran ring, and subsequent formation of the diazepinone ring through cyclization reactions.
Pharmacological Properties
This compound is a highly selective antagonist of the P2X4 receptor. Its mechanism of action has been a subject of discussion, with initial reports suggesting competitive antagonism, while more recent evidence points towards a negative allosteric modulation.[4][9] It does not compete with ATP at the orthosteric binding site but instead binds to an allosteric site located between two subunits of the P2X4 receptor.[4]
Table 2: Pharmacological Activity of this compound
| Parameter | Species / Cell Line | Value | Reference(s) |
|---|---|---|---|
| IC₅₀ | Human P2X4 / CHO Cells | 0.50 µM | [3][5] |
| IC₅₀ | Rat P2X4 / HEK293 Cells | 0.75 µM | [9][10] |
| Mechanism | Human P2X4 | Negative Allosteric Modulator | [4] |
| Effect on ATP EC₅₀ | Rat P2X4 / HEK293 Cells | Shifts EC₅₀ from 4.7 µM to 15.9 µM (at 1 µM this compound) |[9] |
Table 3: Selectivity Profile of this compound
| Receptor Subtype | Species | Inhibition at 10 µM this compound | Reference(s) |
|---|---|---|---|
| P2X1 | Rat | ~13% | [9][11] |
| P2X2a / P2X2b | Rat | No significant inhibition | [9][11] |
| P2X3 | Rat | ~35% | [9][11] |
| P2X7 | Rat | No significant inhibition |[9][11] |
Biological Activity and Signaling Pathway
This compound's primary biological effect stems from its inhibition of P2X4 receptors, which are significantly upregulated in microglia following peripheral nerve injury.[2] This upregulation is a critical step in the pathogenesis of neuropathic pain. The antagonism of P2X4 by this compound has been shown to reverse pain behaviors and reduce long-term potentiation (LTP) in hippocampal slices.[5][9]
The key signaling pathway involves the activation of microglial P2X4 receptors by ATP released from injured neurons. This triggers a cascade leading to the release of Brain-Derived Neurotrophic Factor (BDNF), which then acts on dorsal horn neurons to alter their chloride ion gradient, ultimately causing the disinhibition of pain signals.
Experimental Protocols
Protocol: Whole-Cell Electrophysiology for IC₅₀ Determination
This protocol is adapted from methodologies used to characterize the antagonist actions of this compound at the rat P2X4 receptor.[9]
-
Cell Culture:
-
HEK293 cells are transiently transfected with the cDNA encoding for the target P2X4 receptor subunit.
-
Cells are cultured in standard DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Recordings are typically performed 24-48 hours post-transfection.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 D-glucose, and 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 CaCl₂, 10 HEPES, and 11 EGTA. Adjust pH to 7.2 with CsOH.
-
Agonist/Antagonist Solutions: Prepare a stock solution of ATP (e.g., 10 mM in external solution). Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Serially dilute both in the external solution to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid off-target effects.
-
-
Electrophysiological Recording:
-
Transfer transfected cells to a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber continuously with the external solution.
-
Obtain a whole-cell patch-clamp configuration using borosilicate glass pipettes (resistance 3-5 MΩ) filled with the internal solution.
-
Clamp the membrane potential at -60 mV.
-
Establish a stable baseline current.
-
To determine the IC₅₀, apply a consistent concentration of ATP (e.g., 10 µM, corresponding to the EC₅₀-EC₇₀) to elicit a control current.
-
Perform a 2-minute pre-application of a specific concentration of this compound, followed by co-application of this compound with the same ATP concentration.[9]
-
Allow for a washout period (e.g., 4-5 minutes) between applications to ensure receptor recovery.
-
Repeat the process for a range of this compound concentrations (e.g., 0.1 µM to 30 µM).
-
Record the peak inward current for each application.
-
-
Data Analysis:
-
Normalize the current amplitude in the presence of this compound to the control ATP-gated current.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a standard sigmoidal dose-response equation to calculate the IC₅₀ value.
-
Protocol: Long-Term Potentiation (LTP) in Acute Hippocampal Slices
This protocol describes a general method for inducing and recording LTP in the CA1 region of the hippocampus to test the effect of compounds like this compound.[9][13]
-
Slice Preparation:
-
Anesthetize and decapitate a rodent (e.g., Wistar rat).
-
Rapidly dissect the brain and immerse it in ice-cold, carbogenated (95% O₂ / 5% CO₂) cutting solution (a modified ACSF, often with sucrose replacing NaCl).
-
Prepare 350-400 µm thick transverse hippocampal slices using a vibratome.
-
Transfer slices to an incubation chamber containing standard ACSF (in mM: 120 NaCl, 3 KCl, 1.2 MgSO₄, 1 NaH₂PO₄, 26 NaHCO₃, 2 CaCl₂, 11 D-glucose) saturated with carbogen.
-
Allow slices to recover for at least 1 hour at a controlled temperature (e.g., 28-32°C).
-
-
Field Potential Recording:
-
Transfer a single slice to a submersion recording chamber continuously perfused with carbogenated ACSF.
-
Place a stimulating electrode in the Schaffer collateral pathway (stratum radiatum of CA3) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a baseline synaptic response by delivering single pulses at a low frequency (e.g., 0.05 Hz) for at least 20-30 minutes. The stimulus intensity should be set to elicit 30-40% of the maximal fEPSP slope.
-
-
Pharmacology and LTP Induction:
-
After establishing a stable baseline, perfuse the slice with ACSF containing this compound for a pre-incubation period (e.g., 20-30 minutes).
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of multiple trains of bursts (e.g., 4 pulses at 100 Hz), with the bursts repeated at 5 Hz.[13]
-
Continue recording the fEPSP at the baseline frequency for at least 60 minutes post-induction.
-
-
Data Analysis:
-
Measure the initial slope of the fEPSP for each time point.
-
Normalize all fEPSP slope values to the average slope recorded during the stable baseline period.
-
Compare the magnitude of potentiation (the percentage increase in fEPSP slope 60 minutes after HFS) between control slices and slices treated with this compound. Statistical significance is determined using appropriate tests (e.g., Student's t-test or ANOVA).
-
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the P2X4 receptor. Its high selectivity makes it instrumental in studies of neuroinflammation, neuropathic pain, and synaptic plasticity. While its mechanism is now better understood as allosteric, further research into its pharmacokinetic profile is necessary to fully evaluate its therapeutic potential. The protocols and data presented in this guide offer a robust foundation for researchers utilizing this compound in their investigations.
References
- 1. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Structural Basis of the Negative Allosteric Modulation of this compound at Human P2X4 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Purinergic P2X4 Receptor Antagonist | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and preliminary biological evaluation of radiolabeled this compound analogs as new candidate PET radioligands for P2X4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. corpus.ulaval.ca [corpus.ulaval.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 12. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. echemi.com [echemi.com]
5-BDBD: A Technical Guide to Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility and stability of the P2X4 receptor antagonist, 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD), in dimethyl sulfoxide (DMSO). This document is intended to serve as a critical resource for researchers in drug discovery and development, offering detailed data, experimental protocols, and visual aids to ensure the accurate and effective use of this compound in a laboratory setting.
Core Compound Information
| Parameter | Value | Reference |
| Molecular Formula | C₁₇H₁₁BrN₂O₂ | [1] |
| Molecular Weight | 355.19 g/mol | [2] |
| CAS Number | 768404-03-1 | [2] |
Quantitative Solubility Data in DMSO
The solubility of this compound in DMSO has been reported by multiple suppliers, with some variation in the exact values. It is crucial to use anhydrous, freshly opened DMSO for optimal dissolution, as hygroscopic DMSO can negatively impact solubility.[2][3] To aid in dissolution, especially at higher concentrations, gentle warming (up to 60°C) and ultrasonication can be employed.[2]
| Supplier/Source | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| MedchemExpress | 62.5 | 175.96 | Requires ultrasonic and warming to 60°C.[2] |
| R&D Systems | Soluble to 100 mM | 100 | No specific conditions mentioned. |
| Tocris Bioscience | 35.52 | 100 | No specific conditions mentioned. |
| Selleck Chemicals | 71 | 199.89 | Advises using fresh DMSO.[3] |
Stability of this compound in DMSO Stock Solutions
Proper storage of this compound stock solutions in DMSO is critical to prevent degradation and ensure the reproducibility of experimental results. The following table summarizes the recommended storage conditions and stability periods. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot stock solutions into smaller, single-use volumes.[2][3]
| Storage Temperature | Storage Period | Source |
| -80°C | 6 months to 1 year | [2][3] |
| -20°C | 1 month | [2][3] |
Experimental Protocols
While specific experimental data on the stability of this compound is not extensively published, the following are generalized, best-practice protocols for assessing the solubility and stability of small molecules like this compound in DMSO.
Protocol 1: Kinetic Solubility Assessment in Aqueous Buffer (from a DMSO stock)
This protocol determines the solubility of a compound in an aqueous buffer, which is often more physiologically relevant than its solubility in pure DMSO.
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10 mM). Ensure the compound is fully dissolved, using sonication or gentle warming if necessary.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Addition to Aqueous Buffer: In a 96-well microplate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of a relevant aqueous buffer (e.g., PBS, pH 7.4), achieving a final DMSO concentration of 1%.
-
Incubation and Measurement: Mix the plate on a shaker for a defined period (e.g., 2 hours) at a controlled temperature (e.g., room temperature). Measure the turbidity of each well using a nephelometer. The highest concentration that does not show precipitation is considered the kinetic solubility.
Protocol 2: Stability Assessment in DMSO via HPLC
This protocol evaluates the chemical stability of this compound in a DMSO stock solution under various storage conditions.
-
Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a known concentration (e.g., 10 mM).
-
Aliquoting and Storage: Aliquot the stock solution into multiple small, tightly sealed vials for each storage condition to be tested (e.g., room temperature, 4°C, -20°C, -80°C). Also, include a set of aliquots for freeze-thaw cycle testing.
-
Time-Zero Analysis: Immediately analyze one aliquot to establish the initial purity and concentration (T=0).
-
Time-Point Analysis: At predetermined time points (e.g., 24 hours, 1 week, 1 month, 3 months), retrieve an aliquot from each storage condition. For the freeze-thaw study, cycle the designated aliquots between freezing (e.g., -20°C for at least 12 hours) and thawing (room temperature) for a set number of cycles before analysis.
-
HPLC Analysis:
-
Dilute a sample from each aliquot with an appropriate mobile phase.
-
Inject the diluted sample into an HPLC system equipped with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry).
-
Analyze the resulting chromatogram to determine the peak area of the parent this compound compound and identify any new peaks that may correspond to degradation products.
-
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A compound is generally considered stable if the remaining percentage is above a certain threshold (e.g., 95%).
Visualizations: Signaling Pathways and Experimental Workflows
To further aid in the understanding of this compound's mechanism of action and the experimental procedures for its handling, the following diagrams have been generated using Graphviz (DOT language).
Caption: Simplified signaling pathway of the P2X4 receptor and the antagonistic action of this compound.
References
Unveiling 5-BDBD: A Technical Guide to its Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Bromophenyl)-1,3-dihydro-2H-Benzofuro[3,2-e]-1,4-diazepin-2-one, commonly known as 5-BDBD, has emerged as a significant pharmacological tool for studying the P2X4 receptor, a ligand-gated ion channel implicated in various physiological and pathological processes, including neuropathic pain and inflammation. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Discovery and Synthesis
While the initial discovery and synthesis of this compound are primarily detailed in patent literature, subsequent research has focused on the synthesis of radiolabeled analogs for positron emission tomography (PET) imaging, providing insights into its chemical scaffold. The core synthesis of this compound, a benzofurodiazepine derivative, involves a multi-step process. Although a detailed, publicly available, step-by-step protocol for the original synthesis is not extensively documented in peer-reviewed literature, the synthesis of its analogs offers a foundational understanding.
For instance, the synthesis of N-[11C]Me-5-BDBD and [18F]F-5-BDBD involves the preparation of precursor molecules followed by radiolabeling.[1] The N-methylation to produce the [11C] labeled analog is achieved using [11C]CH3OTf with the desmethylated precursor.[1] The synthesis of the [18F] labeled analog involves a nucleophilic substitution reaction with K[18F]F/Kryptofix 2.2.2 on a corresponding nitro- or tosylated precursor.[1] These methodologies highlight the chemical tractability of the this compound scaffold for derivatization.
Logical Workflow for Analog Synthesis:
Caption: General workflow for the synthesis of radiolabeled this compound analogs.
Biological Activity and Mechanism of Action
This compound is primarily recognized as a potent and selective antagonist of the P2X4 receptor. However, the precise mechanism of its antagonistic action has been a subject of debate in the scientific community.
Initial studies suggested that this compound acts as a competitive antagonist , directly competing with ATP for the orthosteric binding site. This was supported by findings where this compound caused a rightward shift in the ATP concentration-response curve without a reduction in the maximal response.[2]
Conversely, other studies have provided evidence for an allosteric mechanism of action .[3] This suggests that this compound binds to a site on the P2X4 receptor distinct from the ATP binding site, inducing a conformational change that inhibits channel function. This mode of action is supported by radioligand binding studies where this compound failed to displace a radiolabeled ATP agonist.
Signaling Pathway of P2X4 Receptor and Inhibition by this compound:
Caption: Proposed allosteric inhibition of the P2X4 receptor signaling pathway by this compound.
Quantitative Data
The inhibitory potency of this compound on the P2X4 receptor has been quantified in various studies. The half-maximal inhibitory concentration (IC50) values are a key measure of its efficacy.
| Receptor Subtype | Species | Cell Line | IC50 (µM) | Reference |
| P2X4 | Human | CHO cells | 0.50 | |
| P2X4 | Rat | HEK293 cells | 0.75 | [4] |
This compound exhibits selectivity for the P2X4 receptor over other P2X subtypes. At a concentration of 10 µM, this compound showed no significant antagonist effects at other P2X receptors. However, some studies have reported modest inhibition of P2X1 and P2X3 receptors at higher concentrations.[4]
| Receptor Subtype | Inhibition at 10 µM this compound | Reference |
| P2X1 | ~13% | [4] |
| P2X3 | ~35% | [4] |
| P2X2a | No significant inhibition | [4] |
| P2X2b | No significant inhibition | [4] |
| P2X7 | No significant inhibition | [4] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is crucial for characterizing the inhibitory effect of this compound on P2X4 receptor-mediated currents.
Experimental Workflow:
Caption: Workflow for assessing this compound's effect on P2X4R currents via patch-clamp.
Detailed Methodology (based on Coddou et al., 2019): [4]
-
Cell Culture: HEK293 cells are transiently transfected with the cDNA for the rat P2X4 receptor.
-
Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The membrane potential is held at -60 mV.
-
Solutions: The extracellular solution contains (in mM): 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH 7.4. The intracellular (pipette) solution contains (in mM): 145 CsCl, 10 EGTA, and 10 HEPES, pH 7.2.
-
Drug Application: ATP is applied to the cells to induce a current. This compound is pre-applied for a set duration (e.g., 2 minutes) and then co-applied with ATP.
-
Data Analysis: The inhibition of the ATP-induced current by this compound is measured and used to calculate the IC50 value.
Conclusion
This compound is a valuable pharmacological tool for the investigation of P2X4 receptor function. While its precise mechanism of action remains a topic of investigation, its potency and selectivity make it a cornerstone for in vitro and in vivo studies. The available information on the synthesis of its analogs opens avenues for the development of novel probes and potential therapeutic agents targeting the P2X4 receptor. Further research to elucidate the exact binding site and the structural basis of its interaction with the P2X4 receptor will be crucial for the rational design of next-generation modulators.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. Frontiers | P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology [frontiersin.org]
- 4. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of 5-BDBD: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro pharmacological characterization of 5-(3-Bromophenyl)-1,3-dihydro-2H-Benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD), a potent and selective antagonist of the P2X4 receptor. The P2X4 receptor, a ligand-gated ion channel activated by extracellular ATP, is implicated in various pathophysiological processes, including neuropathic pain and inflammation, making it a key therapeutic target.[1]
Mechanism of Action
The precise mechanism of action for this compound has been a subject of investigation, with evidence suggesting both competitive and allosteric antagonism. Initial studies indicated a competitive relationship with ATP at the orthosteric binding site, observing a rightward shift in the ATP concentration-response curve without a reduction in the maximal response.[1][2] However, more recent evidence from radioligand binding assays and molecular modeling studies suggests that this compound acts as a negative allosteric modulator, binding to a site distinct from the ATP binding pocket.[3][4][5] This allosteric binding is thought to involve key residues such as M109, F178, Y300, R301, and I312 on the human P2X4 receptor.[5][6]
Potency and Selectivity
This compound demonstrates potent antagonism of the P2X4 receptor, with reported IC50 values in the sub-micromolar to low micromolar range. Its selectivity has been evaluated against a panel of other P2X receptor subtypes.
Quantitative Analysis of this compound Antagonism
| Receptor Subtype | Species | Assay Type | Agonist Concentration | IC50 / % Inhibition | Reference |
| P2X4 | Rat | Whole-cell patch clamp | 10 µM ATP | 0.75 ± 0.27 µM | [3][7] |
| P2X4 | Human | Whole-cell patch clamp | 1 µM ATP | ~0.5 µM | [8] |
| P2X4 | Human | Ca2+ influx | 0.25 µM ATP | Significant inhibition at 2-20 µM | [9] |
| P2X1 | Rat | Whole-cell patch clamp | 10 µM this compound | 12.7 ± 5.6 % inhibition | [3][7] |
| P2X2a | Rat | Whole-cell patch clamp | 10 µM this compound | No significant inhibition | [3][7] |
| P2X2b | Rat | Whole-cell patch clamp | 10 µM this compound | No significant inhibition | [3][7] |
| P2X3 | Rat | Whole-cell patch clamp | 10 µM this compound | 35.9 ± 10.1 % inhibition | [3][7] |
| P2X7 | Rat | Whole-cell patch clamp | 1 mM ATP | No significant inhibition | [3] |
This table summarizes key quantitative data for this compound's in vitro activity. Values are presented as reported in the cited literature.
Signaling Pathways Modulated by this compound
As a P2X4 receptor antagonist, this compound is positioned to modulate downstream signaling cascades initiated by P2X4 activation. In pathological states like neuropathic pain and inflammation, P2X4 receptor activation in immune cells, such as microglia, is known to trigger signaling pathways involving p38 Mitogen-Activated Protein Kinase (MAPK) and the activation of the inflammasome complex.[4] By blocking the P2X4 receptor, this compound can prevent these downstream events.
Experimental Protocols
The in vitro characterization of this compound has primarily relied on two key experimental techniques: whole-cell patch-clamp electrophysiology and intracellular calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents passing through the P2X4 receptor channel upon activation by ATP and its inhibition by this compound.
Methodology:
-
Cell Culture: HEK293 cells are transiently or stably transfected with the cDNA encoding for the desired P2X receptor subtype (e.g., rat P2X4).[3][9]
-
Electrophysiological Recording:
-
Cells are voltage-clamped at a holding potential of -60 mV.[9]
-
An external solution (Artificial Cerebrospinal Fluid or similar) is continuously perfused over the cells.
-
ATP is applied to the cell to evoke an inward current mediated by the P2X4 receptor.
-
To assess inhibition, this compound is pre-applied for a defined period (e.g., 2-5 minutes) before co-application with ATP.[3][9]
-
Currents are recorded and analyzed to determine the extent of inhibition and to calculate parameters like IC50.
-
Intracellular Calcium Influx Assays
This method measures the increase in intracellular calcium concentration that occurs upon the opening of the P2X4 receptor channel, which is permeable to calcium ions.
Methodology:
-
Cell Preparation: HEK293 cells expressing the P2X4 receptor are seeded in multi-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.
-
Stimulation and Measurement:
-
A baseline fluorescence reading is taken.
-
ATP (at a submicromolar concentration, e.g., 0.25 µM, to avoid activating other endogenous receptors) is added to stimulate the cells.[9]
-
The change in fluorescence intensity, corresponding to the influx of calcium, is measured using a plate reader (e.g., FLIPRTetra).[9]
-
-
Data Analysis: The inhibition of the ATP-induced calcium signal by this compound is quantified.
Conclusion
This compound is a well-characterized, potent, and selective antagonist of the P2X4 receptor. While its exact binding mechanism has been debated, recent evidence strongly points towards allosteric modulation. Its in vitro profile, established through electrophysiological and calcium imaging studies, supports its use as a valuable pharmacological tool for investigating P2X4 receptor function in both physiological and pathological contexts. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Structural Basis of the Negative Allosteric Modulation of this compound at Human P2X4 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | Purinergic P2X4 Receptor Antagonist | Tocris Bioscience [tocris.com]
- 9. karger.com [karger.com]
5-BDBD: A Selective P2X4 Antagonist - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The P2X4 receptor, an ATP-gated ion channel, is a key player in various physiological and pathophysiological processes, including neuropathic pain, inflammation, and cardiovascular function.[1][2] Its role in these conditions has made it a compelling target for therapeutic intervention. 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) has emerged as a potent and selective antagonist of the P2X4 receptor, providing a valuable pharmacological tool to probe the receptor's function and a potential scaffold for the development of novel therapeutics. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, pharmacological properties, and the experimental methodologies used for its characterization.
Introduction to this compound and the P2X4 Receptor
The P2X4 receptor is a member of the P2X family of ligand-gated ion channels that are activated by extracellular adenosine 5'-triphosphate (ATP).[3] Upon activation, these receptors form a non-selective cation channel, leading to the influx of Na+ and Ca2+ and subsequent cellular responses. The P2X4 receptor is widely expressed in various cell types, including immune cells like microglia and macrophages, as well as in the central and peripheral nervous systems.[2] This widespread distribution underscores its involvement in a diverse range of biological functions.
This compound was identified as a selective antagonist for the P2X4 receptor, offering a significant advantage over non-selective purinergic antagonists like suramin and PPADS, to which the P2X4 receptor is notably resistant.[3][4]
Mechanism of Action: An Allosteric Modulator
The precise mechanism of action of this compound has been a subject of investigation, with early studies suggesting a competitive antagonism at the ATP binding site.[4] However, more recent and comprehensive evidence from radioligand binding assays, molecular modeling, and site-directed mutagenesis strongly indicates that this compound acts as a negative allosteric modulator.[1][2][5]
Radioligand binding studies have shown that this compound does not compete with the binding of [35S]ATPγS, a radiolabeled ATP analog, to the P2X4 receptor.[5][6] This finding is a key piece of evidence against a competitive mechanism. Molecular modeling and mutagenesis studies have identified a putative allosteric binding site for this compound located in an intersubunit pocket within the body of the P2X4 receptor, distinct from the orthosteric ATP binding site.[1][5] Key residues involved in the binding of this compound have been identified as M109, F178, Y300, and I312 from one subunit and R301 from the adjacent subunit.[1] It is hypothesized that this compound binding to this site stabilizes the closed state of the channel, thereby reducing the probability of channel opening in the presence of ATP.[1]
Quantitative Pharmacological Data
The potency and selectivity of this compound have been characterized across various studies and experimental systems. The following tables summarize the key quantitative data.
Table 1: Potency of this compound at P2X4 Receptors
| Species | Cell Line | Assay Method | IC50 (µM) | Reference(s) |
| Human | CHO | Electrophysiology | 0.50 | [7][8] |
| Human | HEK293 | Electrophysiology | 0.78 ± 0.24 | [5] |
| Rat | HEK293 | Electrophysiology | 0.75 ± 0.27 | [3][9][10][11] |
| Rat | CHO | Electrophysiology | ~0.5 | [12] |
| Human | HEK293 | Calcium Influx | ~1.2 | [4] |
Table 2: Selectivity Profile of this compound against other P2X Receptors
| Receptor Subtype | Species | Concentration of this compound (µM) | % Inhibition | Reference(s) |
| P2X1 | Rat | 10 | 13 | [3][10][11] |
| P2X2a | Rat | 10 | No significant effect | [3][10][11] |
| P2X2b | Rat | 10 | No significant effect | [3][10][11] |
| P2X3 | Rat | 10 | 35 | [3][10][11] |
| P2X7 | Rat | 10 | No significant effect | [3][10][11] |
| P2X2 | Human | Up to 10 | No significant effect | [5] |
Experimental Protocols
The characterization of this compound as a P2X4 antagonist relies on a suite of specialized experimental techniques. Below are detailed methodologies for key experiments.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used as they lack endogenous P2X receptors.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Transfection:
-
Seed HEK293 cells in 6-well plates to achieve 70-80% confluency on the day of transfection.
-
For each well, prepare a transfection mix containing plasmid DNA encoding the desired P2X receptor subtype (e.g., human P2X4) and a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium, following the manufacturer's instructions.
-
Incubate the transfection mix at room temperature for 20-30 minutes to allow for complex formation.
-
Add the transfection complexes to the cells and incubate for 24-48 hours before proceeding with experiments.
-
Whole-Cell Patch Clamp Electrophysiology
-
Objective: To measure ATP-evoked ion currents through P2X4 receptors and assess the inhibitory effect of this compound.
-
Solutions:
-
External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl2, 1 MgCl2, adjusted to pH 7.4 with NaOH.
-
Internal Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA, adjusted to pH 7.3 with NaOH.
-
-
Procedure:
-
Transfected HEK293 cells are plated on glass coverslips.
-
A coverslip is transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.
-
Borosilicate glass pipettes (3-5 MΩ resistance) are filled with the internal solution and mounted on a micromanipulator.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
ATP is applied to the cell to evoke an inward current.
-
To test the effect of this compound, the compound is pre-applied for a defined period (e.g., 2 minutes) before co-application with ATP.
-
The inhibition of the ATP-evoked current by this compound is measured and used to determine the IC50 value.
-
Calcium Influx Assay
-
Objective: To measure changes in intracellular calcium concentration upon P2X4 receptor activation and its inhibition by this compound.
-
Reagents:
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS).
-
-
Procedure:
-
Transfected cells are seeded in a 96-well black-walled, clear-bottom plate.
-
Cells are loaded with Fluo-4 AM (e.g., 2-5 µM) and an equal concentration of Pluronic F-127 in HBSS for 30-60 minutes at 37°C.
-
The loading solution is removed, and cells are washed with HBSS.
-
The plate is placed in a fluorescence microplate reader.
-
Baseline fluorescence is recorded.
-
This compound or vehicle is added to the wells and incubated for a specific duration.
-
ATP is added to stimulate the P2X4 receptors, and the change in fluorescence intensity is recorded over time.
-
The increase in fluorescence, corresponding to the influx of calcium, is analyzed to determine the inhibitory effect of this compound.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.
Caption: P2X4 Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Whole-Cell Patch Clamp Analysis of this compound.
Caption: Experimental Workflow for Calcium Influx Assay.
Conclusion
This compound stands as a cornerstone tool for the pharmacological investigation of the P2X4 receptor. Its characterization as a potent and selective negative allosteric modulator has provided invaluable insights into the structure-function relationship of this important ion channel. The experimental methodologies detailed in this guide form the basis for the continued exploration of P2X4 receptor biology and the development of novel therapeutic agents targeting this receptor for the treatment of neuropathic pain, inflammation, and other associated disorders. Further research into the in vivo efficacy and safety profile of this compound and its analogs will be critical in translating these preclinical findings into clinical applications.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. Radiolabeling of the rat P2X4 purinoceptor: evidence for allosteric interactions of purinoceptor antagonists and monovalent cations with P2X purinoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Patch Clamp Protocol [labome.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. static.igem.org [static.igem.org]
- 7. hek293.com [hek293.com]
- 8. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 9. Radioligands Targeting the Purinergic P2X Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biophysics-reports.org [biophysics-reports.org]
- 11. neb.com [neb.com]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
The Biological Activity of 5-BDBD in Neuronal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) has emerged as a significant pharmacological tool for investigating the physiological and pathological roles of the P2X4 purinergic receptor, an ATP-gated ion channel.[1][2] Expressed in various cells of the central nervous system (CNS), including neurons and microglia, the P2X4 receptor is implicated in a range of neurological processes such as synaptic plasticity, neuroinflammation, and chronic pain.[3][4] This technical guide provides an in-depth overview of the biological activity of this compound in neuronal cells, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant signaling pathways and workflows.
Core Mechanism of Action
This compound is primarily characterized as a potent and selective antagonist of the P2X4 receptor.[2][5] Its primary mode of action is the inhibition of ATP-induced ion currents mediated by the P2X4 receptor.[2][6] Upon activation by extracellular ATP, the P2X4 receptor forms a non-selective cation channel, leading to an influx of Na⁺ and Ca²⁺.[1] This cation influx results in membrane depolarization and the initiation of various downstream signaling cascades.[1] this compound effectively blocks these initial events by preventing the channel from opening in response to ATP.
There is an ongoing scientific discussion regarding the precise mechanism of this compound's antagonism. Some studies suggest a competitive mechanism, where this compound vies with ATP for the orthosteric binding site.[6] This is supported by findings that this compound can cause a rightward shift in the ATP concentration-response curve without altering the maximal response.[2] Conversely, other research, including radioligand binding studies, points towards an allosteric mechanism of action.[7] This model proposes that this compound binds to a site distinct from the ATP-binding pocket, inducing a conformational change in the receptor that reduces its affinity for ATP or its ability to open the channel.[7]
Quantitative Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound against P2X4 receptors and its selectivity over other P2X receptor subtypes.
Table 1: Inhibitory Potency (IC50) of this compound on P2X4 Receptors
| Receptor Species | Cell Line | IC50 (µM) | Reference |
| Rat | HEK293 | 0.75 | [2] |
| Human | CHO | 0.50 | [7] |
| Human | HEK293 | 1.2 | [6] |
Table 2: Selectivity Profile of this compound against various P2X Receptor Subtypes
| Receptor Subtype | Concentration of this compound (µM) | Inhibition (%) | Reference |
| P2X1 | 10 | 13 | [2] |
| P2X2a | 10 | No significant inhibition | [2] |
| P2X2b | 10 | No significant inhibition | [2] |
| P2X3 | 10 | 35 | [2] |
| P2X7 | 10 | No significant inhibition | [2] |
Key Biological Effects in Neuronal Systems
In neuronal contexts, the antagonism of P2X4 receptors by this compound leads to several significant biological effects:
-
Modulation of Synaptic Plasticity: this compound has been shown to reduce long-term potentiation (LTP) in rat hippocampal slices, suggesting a role for P2X4 receptors in synaptic strengthening and memory formation.[2][5]
-
Neuroinflammation and Pain: P2X4 receptors are upregulated in microglia, the resident immune cells of the CNS, following nerve injury.[3] The activation of these receptors contributes to the release of pro-inflammatory mediators and the development of neuropathic pain.[3][4] By blocking P2X4 receptors, this compound can attenuate these neuroinflammatory responses.[4]
-
Downstream Signaling Cascades: The influx of Ca²⁺ through P2X4 receptors activates various intracellular signaling pathways, including the p38 MAP kinase pathway, which is crucial for the release of brain-derived neurotrophic factor (BDNF) from microglia.[1][3] BDNF, in turn, can alter neuronal function and contribute to pain hypersensitivity.[1] this compound can interrupt these signaling cascades by preventing the initial Ca²⁺ influx.[1][4]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Measuring P2X4 Receptor Currents
This protocol is designed to measure ATP-gated currents in cells expressing P2X4 receptors and to assess the inhibitory effect of this compound.
a. Cell Preparation:
-
Culture HEK293 cells transiently or stably expressing the P2X4 receptor of interest.
-
Plate cells onto glass coverslips 24-48 hours before the experiment.
b. Recording Solutions:
-
External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 MgCl₂, pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.
c. Recording Procedure:
-
Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.
-
Perfuse the chamber with the external solution.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a cell with the patch pipette and form a gigaseal (resistance > 1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at -60 mV.
-
Apply ATP (e.g., 10 µM for 5 seconds) to the cell using a rapid solution exchange system to evoke an inward current.
-
To test the effect of this compound, pre-apply the compound (at various concentrations) for a set duration (e.g., 2 minutes) before co-applying it with ATP.
-
Record the peak amplitude of the ATP-evoked current in the absence and presence of this compound.
-
Wash out the antagonist to observe the reversibility of the inhibition.
d. Data Analysis:
-
Measure the peak inward current in response to ATP.
-
Normalize the current in the presence of this compound to the control current (ATP alone).
-
Plot a concentration-response curve and fit the data with a logistic function to determine the IC50 value of this compound.
Calcium Imaging to Assess P2X4 Receptor Function
This protocol allows for the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) following P2X4 receptor activation and its inhibition by this compound.
a. Cell Preparation:
-
Plate cells expressing P2X4 receptors onto glass-bottom dishes or 96-well plates.
b. Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM, 2-5 µM) and a non-ionic surfactant (e.g., Pluronic F-127, 0.02%) in a physiological salt solution (e.g., HBSS).
-
Remove the culture medium from the cells and wash with HBSS.
-
Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess dye.
c. Imaging Procedure:
-
Place the dish or plate on the stage of a fluorescence microscope or a plate reader equipped for fluorescence measurements.
-
Acquire a baseline fluorescence reading.
-
To test the effect of this compound, pre-incubate the cells with the desired concentrations of the antagonist for a specific period.
-
Add ATP to the cells to stimulate P2X4 receptors and record the change in fluorescence intensity over time.
-
The increase in fluorescence intensity corresponds to an increase in [Ca²⁺]i.
d. Data Analysis:
-
Quantify the change in fluorescence (ΔF) by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).
-
Normalize the response by dividing ΔF by F₀ (ΔF/F₀).
-
Compare the ATP-induced calcium response in the presence and absence of this compound to determine the extent of inhibition.
Mandatory Visualizations
Caption: P2X4 receptor signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound.
Conclusion
This compound is an invaluable tool for the pharmacological investigation of P2X4 receptors in neuronal cells. Its potent and selective antagonist activity allows for the detailed study of the receptor's role in synaptic function, neuroinflammation, and pain signaling. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the effects of this compound and to further elucidate the intricate functions of the P2X4 receptor in the central nervous system. A thorough understanding of its biological activity is crucial for the development of novel therapeutic strategies targeting P2X4-mediated pathologies.
References
- 1. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2X4 purinoceptor signaling in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Characterization of P2X4 receptor agonists and antagonists by calcium influx and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to 5-BDBD's Role in Modulating ATP-Gated Ion Channels
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Extracellular adenosine triphosphate (ATP) is a critical signaling molecule that activates a family of ligand-gated ion channels known as P2X receptors. These receptors are implicated in a wide array of physiological and pathophysiological processes, including neuropathic pain, inflammation, and synaptic plasticity, making them attractive targets for therapeutic intervention.[1][2] The compound 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) has emerged as a pivotal pharmacological tool for studying these channels. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, selectivity, and the experimental protocols used to characterize its function as a modulator of ATP-gated ion channels.
Introduction to P2X Receptors and this compound
P2X receptors are trimeric, non-selective cation channels that open in response to extracellular ATP.[3][4] The seven mammalian P2X subunits (P2X1-7) can form either homomeric or heteromeric channels, leading to a diversity of receptor subtypes with distinct biophysical and pharmacological properties.[3] Upon activation, P2X receptors permit the influx of Na⁺ and Ca²⁺ and the efflux of K⁺, causing membrane depolarization and an increase in intracellular calcium concentration.[5][6] These events trigger a variety of downstream signaling cascades crucial for cellular function.[5]
This compound is a benzodiazepine derivative identified as a potent and selective antagonist of the P2X4 receptor subtype. Its selectivity has made it an invaluable tool for isolating and studying the specific roles of P2X4 receptors in complex biological systems.
Mechanism of Action of this compound
Selectivity for P2X4 Receptors
This compound demonstrates high selectivity for the P2X4 receptor. Studies have shown that at concentrations effective for blocking P2X4, it has no significant antagonist effects on other P2X subtypes, such as P2X2a, P2X2b, and P2X7.[7] However, at higher concentrations (e.g., 10 µM), some modest inhibition of rat P2X1 (13%) and P2X3 (35%) receptors has been observed.[7] This profile allows researchers to probe P2X4-mediated functions with a high degree of confidence.
Allosteric Modulation
-
The inability of this compound to displace the radiolabeled agonist [³⁵S]ATPγS from the P2X4 receptor, in contrast to true competitive antagonists.[9]
-
The observation that this compound causes a reduction in the maximal response to ATP, a hallmark of non-competitive antagonism.[9]
This allosteric mechanism implies that this compound binds to a site on the receptor distinct from the ATP binding (orthosteric) site.
The Allosteric Binding Site
Molecular modeling and site-directed mutagenesis have identified a putative allosteric binding pocket for this compound located in the body region of the P2X4 receptor, between two adjacent subunits.[8][9] The key amino acid residues proposed to form this binding site are M109, F178, Y300, and I312 on one subunit and R301 on the neighboring subunit.[8] An interaction between the carbonyl group of this compound and the R301 residue is thought to be crucial for its inhibitory activity.[8]
Furthermore, the inhibitory action of this compound is state-dependent. It effectively inhibits the closed state of the P2X4 channel but is significantly less effective once the channel is in the open or desensitizing state.[8][9] This is hypothesized to be due to a conformational change upon channel activation that constricts the allosteric binding pocket, preventing this compound from binding.[8]
Quantitative Data on this compound Activity
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC₅₀). The following tables summarize the reported IC₅₀ values for this compound against various P2X receptors.
| Receptor Subtype | Species | Expression System | IC₅₀ (µM) | Reference(s) |
| P2X4 | Human | CHO Cells | 0.50 | |
| P2X4 | Rat | HEK293 Cells | 0.75 | [7][10][11] |
| P2X4 | Human | HEK293 Cells | 0.78 | [9] |
Table 1: Inhibitory Potency of this compound on P2X4 Receptors.
| Receptor Subtype | Species | This compound Conc. (µM) | % Inhibition | Reference(s) |
| P2X1 | Rat | 10 | ~13% | [7] |
| P2X2a, P2X2b | Rat | 10 | No significant effect | [7] |
| P2X3 | Rat | 10 | ~35% | [7] |
| P2X7 | Rat | 10 | No significant effect | [7] |
Table 2: Selectivity Profile of this compound Against Other P2X Receptors.
Key Experimental Protocols
Characterization of this compound's effects on P2X receptors relies on established molecular and physiological techniques.
Cell Culture and Heterologous Expression
-
Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous purinergic receptor expression and high transfection efficiency.[7][12]
-
Transfection: Cells are transiently or stably transfected with plasmids encoding the specific human or rat P2X receptor subunits of interest using standard lipid-based transfection reagents.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
Electrophysiological Recording (Whole-Cell Patch Clamp)
-
Preparation: Transfected cells are plated on glass coverslips 24-48 hours before recording.
-
Solutions:
-
Recording:
-
Drug Application:
-
Data Acquisition: Currents are recorded using an amplifier, sampled at 1 kHz, and filtered at 10 kHz. Software such as HEKA PatchMaster is used for acquisition and analysis.[9]
Intracellular Calcium Imaging
-
Cell Preparation: Transfected cells are seeded in 96-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
-
Measurement:
-
The plate is placed in a fluorescence imaging plate reader (e.g., FLIPR Tetra).[12]
-
Baseline fluorescence is measured before the addition of compounds.
-
-
Drug Application: The instrument adds ATP (agonist) with or without pre-incubation of this compound (antagonist) and records the subsequent changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration.[12]
Visualizations: Pathways and Protocols
Caption: P2X4 receptor signaling pathway and site of this compound modulation.
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Caption: Proposed state-dependent allosteric inhibition by this compound.
Conclusion
This compound is a potent and selective negative allosteric modulator of the P2X4 receptor. Its well-characterized mechanism of action and selectivity make it an indispensable pharmacological tool for elucidating the physiological and pathological roles of P2X4. The data and protocols outlined in this guide provide a framework for its effective use in research and drug discovery. Understanding the structural basis of its interaction with the P2X4 receptor, particularly its binding to a distinct allosteric site, opens new avenues for the rational design of novel, subtype-selective P2X modulators for conditions such as neuropathic pain and chronic inflammation.
References
- 1. P2X receptor channels in chronic pain pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 [frontiersin.org]
- 3. Molecular physiology of P2X receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Pharmacology of P2X Receptors: Exploring Druggable Domains Revealed by Structural Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P2 receptors: intracellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Basis of the Negative Allosteric Modulation of this compound at Human P2X4 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. karger.com [karger.com]
An In-depth Technical Guide to the 5-BDBD Binding Site on the P2X4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the allosteric binding site for the antagonist 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) on the P2X4 receptor. The content herein is curated for an audience with a professional background in pharmacology, molecular biology, and drug development, offering detailed insights into the binding site's characteristics, the modulatory effects of this compound, and the experimental methodologies used in its study.
Introduction to the P2X4 Receptor
The P2X4 receptor is a ligand-gated ion channel activated by extracellular adenosine 5'-triphosphate (ATP). As a member of the P2X family of receptors, it forms a trimeric structure that functions as a non-selective cation channel, allowing the influx of Na⁺ and Ca²⁺ upon activation. This influx leads to membrane depolarization and the initiation of various downstream signaling pathways. The P2X4 receptor is widely expressed in the central and peripheral nervous systems, as well as in various immune and endothelial cells. Its involvement in neuropathic pain, inflammation, and cardiovascular regulation has made it a significant therapeutic target.
The this compound Allosteric Binding Site
Contrary to initial hypotheses of competitive antagonism at the orthosteric ATP binding site, recent studies have established that this compound acts as a negative allosteric modulator of the P2X4 receptor.[1] This means it binds to a site distinct from the ATP binding pocket, inducing a conformational change that reduces the receptor's activity.
The allosteric binding site for this compound is located in a pocket between two adjacent subunits of the P2X4 receptor, within the "body" region of the extracellular domain.[2][3] Molecular modeling and site-directed mutagenesis studies have identified several key amino acid residues that are crucial for the binding and antagonist activity of this compound.[2][3]
These residues are:
-
On one subunit: Methionine 109 (M109), Phenylalanine 178 (F178), Tyrosine 300 (Y300), and Isoleucine 312 (I312).[2][3]
The interaction between the carbonyl group of this compound and the R301 residue on the adjacent subunit is thought to be a significant contributor to its inhibitory activity.[2][3] Interestingly, the bromine group of this compound does not appear to be essential for its antagonist function.[2][3]
The mechanism of action involves this compound preferentially binding to the closed or resting state of the channel.[2][3] Upon channel opening or desensitization, a conformational change is believed to occur in the allosteric pocket, which reduces the binding affinity of this compound.[2][3]
Quantitative Data for this compound at the P2X4 Receptor
The following table summarizes the key quantitative parameters describing the interaction of this compound with the P2X4 receptor.
| Parameter | Species | Value | Cell Type | Assay | Reference(s) |
| IC₅₀ | Human | 780 ± 24 nM | HEK293 | Electrophysiology | [2] |
| IC₅₀ | Human | ~0.5 µM | CHO | Electrophysiology | [3][4] |
| IC₅₀ | Rat | 0.75 ± 0.27 µM | HEK293 | Electrophysiology | [1] |
| EC₅₀ Shift (ATP) | Rat | From 4.7 ± 1.8 µM to 15.9 ± 3.9 µM (with 1 µM this compound) | HEK293 | Electrophysiology | [1] |
| Mode of Action | Human, Rat | Negative Allosteric Modulator | HEK293, CHO | Electrophysiology, Radioligand Binding | [1][2] |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the P2X4 receptor in response to ATP and the inhibitory effect of this compound.
Cell Preparation:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are transiently or stably transfected with the cDNA encoding the P2X4 receptor.
-
Cells are cultured on glass coverslips for 24-48 hours post-transfection.
Recording Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, adjusted to pH 7.3 with CsOH.
-
External (Bath) Solution (in mM): 142 NaCl, 3 KCl, 1 MgCl₂, 2 CaCl₂, 10 Glucose, 10 HEPES, adjusted to pH 7.35 with NaOH.
Recording Procedure:
-
Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope.
-
Patch pipettes with a resistance of 3-5 MΩ are pulled from borosilicate glass capillaries and filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
ATP is applied to the cell using a rapid solution exchange system to evoke an inward current.
-
To test the effect of this compound, the compound is pre-applied for a defined period (e.g., 2 minutes) before co-application with ATP.
-
Currents are recorded and analyzed to determine the concentration-response relationship and the IC₅₀ of this compound.
Site-Directed Mutagenesis
This method is employed to identify the specific amino acid residues involved in the binding of this compound.
Protocol Overview (using a commercial kit, e.g., QuikChange):
-
Primer Design: Two complementary oligonucleotide primers containing the desired mutation (e.g., Alanine substitution) are designed. Primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: A PCR reaction is set up containing the P2X4 receptor plasmid DNA, the mutagenic primers, a high-fidelity DNA polymerase, and dNTPs. The entire plasmid is amplified.
-
Parental DNA Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant DNA.
-
Transformation: The DpnI-treated DNA is transformed into competent E. coli cells.
-
Selection and Sequencing: Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation.
-
Functional Analysis: The mutated P2X4 receptor is then expressed in a suitable cell line, and its function and sensitivity to this compound are assessed using whole-cell patch clamp electrophysiology as described above.
Radioligand Binding Assay
This assay is used to determine if this compound binds to the orthosteric (ATP) binding site or an allosteric site.
Membrane Preparation:
-
Cells expressing the P2X4 receptor are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
Binding Assay (using [³⁵S]ATPγS):
-
The radioligand, [³⁵S]ATPγS (a non-hydrolyzable ATP analog), is incubated with the cell membranes.
-
For competition assays, increasing concentrations of an unlabeled ligand (e.g., cold ATP or this compound) are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is quantified using a scintillation counter.
-
If this compound competes with [³⁵S]ATPγS for binding, it suggests it binds to the orthosteric site. If it does not displace the radioligand, it indicates binding to an allosteric site.
Signaling Pathways and Experimental Workflows
P2X4 Receptor Signaling in Microglia
Activation of the P2X4 receptor on microglia, particularly in the context of neuropathic pain, triggers a signaling cascade leading to the release of Brain-Derived Neurotrophic Factor (BDNF).[5][6]
P2X4 Receptor Signaling in Cardiac Myocytes
In cardiac myocytes, the P2X4 receptor physically associates with endothelial nitric oxide synthase (eNOS) and its activation leads to the production of nitric oxide (NO).[7]
Experimental Workflow: Determining this compound's Mode of Action
The workflow to distinguish between a competitive and a negative allosteric modulator is crucial for understanding its mechanism.
Experimental Workflow: Identifying Key Binding Residues
Site-directed mutagenesis is a fundamental approach to pinpointing the amino acids critical for drug-receptor interactions.
References
- 1. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Basis of the Negative Allosteric Modulation of this compound at Human P2X4 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. P2X4 receptor–eNOS signaling pathway in cardiac myocytes as a novel protective mechanism in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of 5-BDBD Selectivity for the P2X4 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular ATP. The P2X4 receptor is implicated in various physiological and pathophysiological processes, including neuropathic pain, inflammation, and cardiovascular function, making it a promising therapeutic target. This technical guide delineates the structural underpinnings of this compound's selectivity for the P2X4 receptor. Recent studies have shifted the understanding of its mechanism from competitive antagonism to negative allosteric modulation. This guide will detail the key amino acid residues forming the allosteric binding pocket, present quantitative data on its potency and selectivity, and provide an overview of the experimental protocols used to elucidate these molecular interactions.
Introduction
The P2X family of receptors consists of seven members (P2X1-7) that are trimeric ATP-gated cation channels. While they share structural homology, subtle differences in their amino acid sequences lead to distinct pharmacological profiles. The P2X4 receptor subtype is of particular interest due to its widespread expression and involvement in various disease states. The development of selective antagonists is crucial for both therapeutic intervention and the precise dissection of P2X4 receptor function. This compound has emerged as a valuable pharmacological tool due to its preferential inhibition of the P2X4 receptor. This document provides an in-depth exploration of the molecular basis for this selectivity.
Mechanism of Action: Allosteric Modulation
Initial hypotheses suggested that this compound acts as a competitive antagonist, directly competing with ATP at its orthosteric binding site.[1][2][3][4] However, more recent and compelling evidence from radioligand binding studies and molecular modeling indicates that this compound functions as a negative allosteric modulator.[2][5][6][7] This means that this compound binds to a site on the receptor that is distinct from the ATP binding site, and this binding event induces a conformational change that reduces the receptor's ability to be activated by ATP.
The Allosteric Binding Pocket and Key Residues
Molecular modeling and site-directed mutagenesis studies have identified a putative allosteric binding pocket for this compound located in the body region of the P2X4 receptor, between two of the three subunits.[6][8][9] The key amino acid residues that form this pocket and are critical for this compound binding have been identified as:
An interaction between the carbonyl group of this compound and the R301 residue in the P2X4 receptor appears to be a significant contributor to its antagonist activity.[6][8] Interestingly, the bromine group of this compound has been found to be redundant for its antagonist activity.[6][8]
The selectivity of this compound for the P2X4 receptor over other P2X subtypes, such as P2X2, is attributed to variations in the amino acid residues within this allosteric pocket.
Quantitative Data on this compound Potency and Selectivity
The following tables summarize the quantitative data for this compound's interaction with P2X receptors from various studies.
| Parameter | Receptor | Cell Line | Value | Reference |
| IC50 | human P2X4 | CHO | 0.50 µM | [10][11] |
| IC50 | rat P2X4 | HEK293 | 0.75 µM | [5][7][12][13] |
| IC50 | human P2X4 | HEK293 | 1.2 µM | [3] |
Table 1: Potency of this compound at P2X4 Receptors.
| Receptor Subtype | This compound Concentration | % Inhibition | Reference |
| P2X1 | 10 µM | ~13% | [5][13] |
| P2X2a | 10 µM | No significant inhibition | [5][13] |
| P2X2b | 10 µM | No significant inhibition | [5][13] |
| P2X3 | 10 µM | ~36% | [5][13] |
| P2X7 | 10 µM | No significant inhibition | [5][13] |
Table 2: Selectivity of this compound against other P2X Receptor Subtypes.
Signaling Pathways
The primary signaling pathway modulated by this compound is the direct inhibition of the P2X4 receptor ion channel. Upon binding of ATP, the P2X4 receptor channel opens, allowing the influx of cations such as Ca²⁺ and Na⁺. This cation influx leads to membrane depolarization and the activation of various downstream signaling cascades. In immune cells like microglia, P2X4 activation can lead to the release of brain-derived neurotrophic factor (BDNF) via a p38 MAPK-dependent pathway.[8] In cardiac myocytes, P2X4 receptor stimulation can activate endothelial nitric oxide synthase (eNOS).[14] this compound, by allosterically inhibiting the P2X4 receptor, prevents this initial cation influx, thereby blocking these downstream events.
Caption: P2X4 receptor activation by ATP and its inhibition by this compound.
Experimental Protocols
The following sections provide generalized methodologies for the key experiments used to characterize the structural basis of this compound selectivity.
Whole-Cell Patch Clamp Electrophysiology
This technique is used to measure the ion currents passing through the P2X4 receptor in response to ATP and the inhibitory effect of this compound.
Objective: To determine the IC50 of this compound and characterize its mode of inhibition (competitive vs. non-competitive).
Methodology:
-
Cell Culture: HEK293 or CHO cells are transiently or stably transfected with the cDNA encoding the desired P2X receptor subtype.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Solutions:
-
External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 MgCl₂, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA, pH adjusted to 7.2 with NaOH.
-
-
Recording:
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
ATP is applied to the cell to elicit an inward current.
-
For IC50 determination, increasing concentrations of this compound are co-applied with a fixed concentration of ATP.
-
To distinguish between competitive and non-competitive inhibition, ATP dose-response curves are generated in the absence and presence of fixed concentrations of this compound.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Whole Cell Patch Clamp Protocol [protocols.io]
- 3. Patch Clamp Protocol [labome.com]
- 4. karger.com [karger.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Structural and Functional Features of the P2X4 Receptor: An Immunological Perspective [frontiersin.org]
- 7. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural Basis of the Negative Allosteric Modulation of this compound at Human P2X4 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. rndsystems.com [rndsystems.com]
- 12. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biologic.net [biologic.net]
- 14. P2X4 receptor–eNOS signaling pathway in cardiac myocytes as a novel protective mechanism in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 5-BDBD in In Vivo Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel.[1][2] P2X4R is increasingly recognized as a key player in the pathogenesis of chronic pain, particularly in neuropathic and inflammatory conditions.[1][2][3] Upregulated in microglia and other immune cells following nerve injury or inflammation, P2X4R activation contributes to central sensitization and pain hypersensitivity.[2] These application notes provide detailed protocols for the use of this compound in various in vivo pain models, summarize key quantitative data, and illustrate the underlying signaling pathways.
Mechanism of Action
This compound acts as a negative allosteric modulator of the P2X4 receptor, although it was initially described as a competitive antagonist.[1][2] It effectively blocks ATP-induced currents mediated by P2X4R with an IC50 of approximately 0.75 µM in rat P2X4R-expressing HEK293 cells.[1] Studies have demonstrated its selectivity for P2X4R over other P2X receptor subtypes, making it a valuable tool for investigating the specific role of P2X4R in pain signaling.[1][2]
P2X4 Receptor Signaling in Pain
The activation of P2X4 receptors on microglia following nerve injury or inflammation triggers a downstream signaling cascade that contributes to pain hypersensitivity. A simplified representation of this pathway is provided below.
Caption: P2X4R signaling in microglia leading to pain hypersensitivity.
Quantitative Data Summary
The following tables summarize the efficacy of this compound in various in vivo pain models.
Table 1: Efficacy of this compound in a Neuropathic Pain Model (Spared Nerve Injury)
| Parameter | Vehicle Control | This compound Treatment | Reference |
| Mechanical Withdrawal Threshold (g) | Significantly reduced post-SNI | Significant reversal of mechanical allodynia | [4] |
| This compound Dose | N/A | Varies by study (e.g., oral administration) | [4] |
| Administration Route | N/A | Oral | [4] |
| Time Point of Assessment | Multiple days post-SNI | Multiple days post-SNI | [4] |
Table 2: Efficacy of this compound in an Inflammatory Pain Model (Carrageenan-Induced Hyperalgesia)
| Parameter | Vehicle Control | This compound Treatment | Reference |
| Mechanical Withdrawal Threshold | Significant reduction post-carrageenan | Partial reversal of hyperalgesia | [5] |
| This compound Dose | N/A | 50 µM/muscle | [5] |
| Administration Route | N/A | Intramuscular injection | [5] |
| Time Point of Assessment | Acute and persistent phases | Pre-treatment before carrageenan | [5] |
Table 3: Efficacy of this compound in a Migraine Model (Nitroglycerin-Induced Hyperalgesia)
| Parameter | Vehicle Control | This compound Treatment | Reference |
| Mechanical Thresholds | Acute and sustained basal hyperalgesia | Attenuation of hyperalgesia | [6] |
| This compound Dose | N/A | Not specified in abstract | [3] |
| Administration Route | N/A | Not specified in abstract | [3] |
| Time Point of Assessment | Pre- and post-nitroglycerin administration | Pre- and post-nitroglycerin administration | [6] |
Experimental Protocols
Neuropathic Pain: Spared Nerve Injury (SNI) Model
This model induces long-lasting mechanical allodynia and thermal hyperalgesia.[7]
Experimental Workflow:
Caption: Workflow for the Spared Nerve Injury (SNI) model.
Detailed Methodology:
-
Animals: Adult male C57BL/6 mice are commonly used.
-
Acclimatization and Baseline Testing: Animals should be habituated to the testing environment for several days. Baseline mechanical sensitivity is assessed using von Frey filaments with the up-down method.[8]
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Surgical Procedure:
-
Make a small incision on the lateral side of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Carefully isolate the tibial and common peroneal nerves.
-
Tightly ligate these two nerves with a suture and then transect them distal to the ligation, removing a small section of the distal nerve stump.
-
Ensure the sural nerve remains intact.
-
Suture the muscle and skin layers.
-
Sham-operated animals undergo the same procedure without nerve ligation and transection.[9]
-
-
This compound Administration:
-
Vehicle: this compound has low water solubility and is often dissolved in DMSO and then diluted in saline or mixed with a vehicle like Nutella for oral administration.[4]
-
Dose and Route: An effective oral dose can be around 18 mg/kg/day.[4] The specific dose and route should be optimized for the study.
-
Timing: Administration can begin prior to or after the development of neuropathic pain, depending on the study's objective (preventative vs. therapeutic).
-
-
Behavioral Assessment:
-
Mechanical allodynia is assessed by measuring the paw withdrawal threshold to von Frey filaments applied to the lateral plantar surface of the ipsilateral hind paw (the sural nerve territory).
-
Testing is typically performed at multiple time points post-surgery (e.g., daily or weekly).
-
Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model
This model induces a robust and persistent inflammatory response, leading to thermal hyperalgesia and mechanical allodynia.[10][11]
Experimental Workflow:
Caption: Workflow for the CFA-induced inflammatory pain model.
Detailed Methodology:
-
Animals: Sprague-Dawley rats or Swiss Webster mice are commonly used.
-
Acclimatization and Baseline Testing: Acclimatize animals and measure baseline paw withdrawal latency to a thermal stimulus (Hargreaves test) or mechanical threshold (von Frey test).
-
Induction of Inflammation:
-
Inject a small volume (e.g., 50-100 µL) of Complete Freund's Adjuvant (CFA) into the plantar surface of one hind paw.[10]
-
The contralateral paw can be injected with saline to serve as a control.
-
-
This compound Administration:
-
Dose and Route: For local administration, a dose such as 50 µM can be injected directly into the inflamed muscle/paw.[5] Systemic administration protocols would require optimization.
-
Timing: this compound can be administered before the CFA injection to assess its preventative effects or after the development of inflammation to evaluate its therapeutic potential.[5]
-
-
Behavioral Assessment:
-
Measure thermal hyperalgesia by recording the paw withdrawal latency to a radiant heat source (Hargreaves apparatus).
-
Assess mechanical allodynia using von Frey filaments.
-
Measurements are typically taken at several time points after CFA injection (e.g., hours and days).
-
Migraine Model: Chronic Nitroglycerin (NTG) Administration
This model is used to study the mechanisms of migraine and test potential anti-migraine therapies.[6][12]
Experimental Workflow:
Caption: Workflow for the chronic nitroglycerin-induced migraine model.
Detailed Methodology:
-
Animals: Male C57BL/6 mice are often used.
-
Acclimatization and Baseline Testing: Habituate the animals and establish baseline mechanical sensitivity.
-
Chronic Nitroglycerin Administration:
-
Administer nitroglycerin (NTG) intermittently, for example, 10 mg/kg intraperitoneally (i.p.) every other day for 9 days (a total of 5 injections).[6]
-
-
This compound Administration:
-
The administration protocol for this compound in this model would need to be determined based on the study's aims (e.g., co-administration with NTG or pre-treatment).
-
-
Behavioral Assessment:
-
Measure mechanical thresholds (e.g., using von Frey filaments on the periorbital or hind paw region) before and typically 2 hours after each NTG injection to assess both acute and basal hyperalgesia.[6]
-
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the P2X4 receptor in in vivo pain models. The protocols outlined above for neuropathic, inflammatory, and migraine pain provide a framework for researchers to study the therapeutic potential of P2X4R antagonism. Careful consideration of the administration route, dosage, and timing of this compound treatment is crucial for obtaining robust and reproducible results. The provided data summaries and signaling pathway diagram offer a concise overview of the current understanding of this compound's action in the context of pain.
References
- 1. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The P2X4 Receptor: Cellular and Molecular Characteristics of a Promising Neuroinflammatory Target [mdpi.com]
- 3. Contribution of P2X4 receptor in pain associated with rheumatoid arthritis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Macrophage-P2X4 receptors pathway is essential to persistent inflammatory muscle hyperalgesia onset, and is prevented by physical exercise - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of a Novel Model of Chronic Migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spared Nerve Injury Model of Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The related mechanism of complete Freund's adjuvant‐induced chronic inflammation pain based on metabolomics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging studies in Freund's complete adjuvant model of regional polyarthritis, a model suitable for the study of pain mechanisms, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring Migraine Pathogenesis: Transcriptomic Insights and Pathway Analysis in Nitroglycerin-Induced Rat Model | MDPI [mdpi.com]
Application Notes and Protocols for 5-BDBD in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2][3] Although classified as a benzodiazepine derivative, a class of compounds typically associated with GABAA receptors, current scientific literature indicates that this compound's primary activity is at P2X4 receptors. There is no evidence to suggest that this compound modulates GABAA receptors.
These application notes provide a comprehensive guide to using this compound in patch-clamp electrophysiology experiments to study P2X4 receptors. Additionally, a general protocol for screening novel compounds, such as this compound, on GABAA receptors is included for researchers interested in investigating potential off-target effects or novel modulators.
Part 1: Characterization of P2X4 Receptor Antagonism by this compound
Mechanism of Action
This compound is a potent antagonist of the rat P2X4 receptor (rP2X4R).[4][5] The mechanism of action has been debated in the literature, with some studies suggesting a competitive antagonism, while others point towards an allosteric mechanism.[6] More recent studies utilizing radioligand binding and molecular modeling suggest an allosteric mechanism of action.[1]
Data Presentation: Quantitative Analysis of this compound on P2X Receptors
The following table summarizes the quantitative data for this compound's inhibitory effects on various P2X receptor subtypes as determined by patch-clamp electrophysiology.
| Receptor Subtype | Species | IC50 (µM) | Test Conditions | Reference |
| P2X4 | Rat | 0.75 | 2-minute pre-application, co-applied with 10 µM ATP | [1][4][5][7] |
| P2X4 | Human | 1.2 | Co-applied with 1 µM ATP | [8] |
| P2X4 | Chinese Hamster Ovary (CHO) cells | 0.50 | --- | [1][2] |
| P2X1 | Rat | > 10 (12.7% inhibition at 10 µM) | 2-minute pre-application, co-applied with ATP | [1][7] |
| P2X3 | Rat | > 10 (35.9% inhibition at 10 µM) | 2-minute pre-application, co-applied with ATP | [1][7] |
| P2X2a | Rat | No significant inhibition at 10 µM | 2-minute pre-application, co-applied with ATP | [1][7] |
| P2X2b | Rat | No significant inhibition at 10 µM | 2-minute pre-application, co-applied with ATP | [1][7] |
| P2X7 | Rat | No significant inhibition at 10 µM | 2-minute pre-application, co-applied with 1 mM ATP | [1][7] |
Experimental Protocols: P2X4 Receptor Electrophysiology
Cell Culture and Transfection
HEK293 cells are a suitable expression system for recombinant P2X4 receptors.
-
Cell Culture: Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Transfection: Transiently transfect cells with a plasmid encoding the desired P2X4 receptor subtype (e.g., rat P2X4R) using a suitable transfection reagent (e.g., Lipofectamine).
-
Post-Transfection: Perform electrophysiological recordings 24-48 hours after transfection. Prior to recording, mechanically disperse the cells and re-culture them on 35-mm dishes for 2-10 hours.[7]
Solutions and Reagents
-
Intracellular Solution (in mM): 140 CsCl, 10 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH. The osmolarity should be around 306 mOsm.
-
Extracellular (Bath) Solution (in mM): 142 NaCl, 3 KCl, 1 MgCl2, 2 CaCl2, 10 glucose, 10 HEPES. Adjust pH to 7.35 with NaOH. The osmolarity should be between 295–305 mOsm.[7]
-
Agonist Solution: Prepare fresh ATP solutions daily in the extracellular solution.
-
Antagonist Stock Solution: Prepare a stock solution of this compound in dimethylsulfoxide (DMSO) and store aliquots at -20°C.[7] The final DMSO concentration in the recording chamber should be kept low (e.g., <0.1%) to avoid solvent effects.
Whole-Cell Patch-Clamp Recording
-
Pipette Preparation: Fabricate patch pipettes from borosilicate glass capillaries using a micropipette puller. The final resistance should be 2-4 MΩ when filled with the intracellular solution.[7]
-
Recording Setup: Perform recordings at room temperature using a patch-clamp amplifier.
-
Cell Clamping: Obtain a whole-cell configuration and clamp the cell at a holding potential of -60 mV.[7]
-
Drug Application: Use a rapid solution changer system for fast application of ATP and this compound.[7]
-
Experimental Protocol for IC50 Determination:
-
Establish a stable whole-cell recording.
-
Apply a saturating concentration of ATP (e.g., 10 µM) for 5 seconds to elicit a maximal current response.
-
Wash the cell with extracellular solution for at least 4 minutes between ATP applications.[7]
-
To test the effect of this compound, pre-apply the desired concentration of this compound for 2 minutes, followed by co-application with ATP.[7]
-
Repeat this for a range of this compound concentrations to construct a concentration-response curve.
-
Normalize the current amplitude in the presence of this compound to the control ATP response.
-
Fit the data with a Hill equation to determine the IC50.
-
Mandatory Visualizations
Signaling Pathway of P2X4 Receptor Activation and Inhibition
Caption: P2X4 receptor activation by ATP and allosteric inhibition by this compound.
Experimental Workflow for this compound IC50 Determination
Caption: Workflow for determining the IC50 of this compound on P2X4 receptors.
Part 2: General Protocol for Screening a Novel Compound on GABAA Receptors
This protocol outlines a general approach for an initial screen of a test compound, such as this compound, for activity at GABAA receptors using patch-clamp electrophysiology.
Cell Culture and Receptor Expression
Use a cell line (e.g., HEK293 or CHO) stably or transiently expressing a common GABAA receptor subtype, such as α1β2γ2.
Solutions and Reagents
-
Intracellular Solution (in mM): 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg. Adjust pH to 7.2 with CsOH.
-
Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.
-
Agonist Solution: Prepare fresh GABA solutions in the extracellular solution. A common concentration for testing modulators is the EC10-EC20 of GABA for the specific receptor subtype.
-
Test Compound Stock Solution: Prepare a stock solution of the test compound in DMSO.
Whole-Cell Patch-Clamp Recording Protocol
-
Establish Recording: Obtain a stable whole-cell recording and clamp the cell at a holding potential of -60 mV.
-
Baseline GABA Response: Apply an EC10-EC20 concentration of GABA for a short duration (e.g., 2-5 seconds) to establish a stable baseline current response. Repeat this application with a washout period in between until the response is consistent.
-
Test for Agonist Activity: Apply the test compound alone at various concentrations. An increase in inward current indicates potential agonist activity.
-
Test for Antagonist Activity:
-
Pre-apply the test compound for 1-2 minutes.
-
Co-apply the test compound with the EC10-EC20 concentration of GABA.
-
A decrease in the GABA-evoked current suggests antagonist activity.
-
-
Test for Positive Allosteric Modulator (PAM) Activity:
-
Pre-apply the test compound for 1-2 minutes.
-
Co-apply the test compound with the EC10-EC20 concentration of GABA.
-
An increase in the GABA-evoked current suggests PAM activity.
-
-
Test for Negative Allosteric Modulator (NAM) Activity:
-
Pre-apply the test compound for 1-2 minutes.
-
Co-apply the test compound with the EC10-EC20 concentration of GABA.
-
A decrease in the GABA-evoked current suggests NAM activity.
-
Screening Workflow for a Novel Compound on GABAA Receptors
Caption: Decision tree for screening a novel compound at GABAA receptors.
References
- 1. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one | 768404-03-1 [amp.chemicalbook.com]
- 5. moleculardevices.com [moleculardevices.com]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission [jove.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for 5-BDBD in P2X4 Receptor Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) as a potent and selective antagonist for the P2X4 receptor. This document includes detailed protocols for key experiments, quantitative data on its inhibitory concentrations, and visual diagrams of the relevant pathways and workflows.
Introduction
The P2X4 receptor is an ATP-gated ion channel implicated in various physiological and pathological processes, including neuropathic pain, inflammation, and cardiovascular function. The study of its function has been greatly aided by the development of selective antagonists. This compound has emerged as a valuable tool for researchers due to its potency and selectivity for P2X4 over other P2X receptor subtypes.[1][2] This document outlines the effective concentrations of this compound for inhibiting P2X4 currents and provides detailed protocols for its application in common experimental paradigms.
Data Presentation: Inhibitory Concentrations of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on P2X4 receptors from various studies.
Table 1: IC50 Values of this compound for P2X4 Receptor Inhibition
| Receptor Species | Cell Type | Assay Method | IC50 Value (µM) | Reference |
| Rat | HEK293 | Whole-cell Patch Clamp | 0.75 | [3][4][5] |
| Human | CHO | Current Measurement | 0.50 | [1][2] |
| Human | HEK293 | Whole-cell Patch Clamp | 1.2 | [6] |
Table 2: Selectivity of this compound for P2X Receptor Subtypes (Rat)
| P2X Subtype | Concentration of this compound (µM) | % Inhibition | Reference |
| P2X1 | 10 | 12.7 (non-significant) | [3] |
| P2X2a | 10 | No effect | [3] |
| P2X2b | 10 | No effect | [3] |
| P2X3 | 10 | 35.9 (significant) | [3] |
| P2X4 | 10 | 83.2 (significant) | [3] |
| P2X7 | 10 | No effect | [3] |
Signaling Pathway and Mechanism of Action
This compound acts as a negative allosteric modulator of the P2X4 receptor.[7][8] It binds to a site distinct from the ATP binding pocket, inducing a conformational change that reduces the probability of channel opening in response to ATP. The diagram below illustrates the signaling pathway of P2X4 receptor activation and its inhibition by this compound.
Experimental Protocols
The following are detailed protocols for common experiments involving the use of this compound to inhibit P2X4 currents.
Preparation of this compound Stock Solution
Materials:
-
This compound powder (Molecular Weight: 355.19 g/mol )
-
Dimethyl sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
To prepare a 10 mM stock solution, dissolve 3.55 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Warming and sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[6]
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed for recording ATP-activated P2X4 currents from HEK293 cells transiently or stably expressing the P2X4 receptor.
Experimental Workflow:
Solutions:
-
Extracellular Solution (in mM): 145 NaCl, 2 KCl, 1 MgCl₂, 2 CaCl₂, 13 D-glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.
-
Intracellular Solution (in mM): 130 K-Aspartate, 10 NaCl, 5 EGTA, 2 MgCl₂, 2 ATP (Na-salt), 0.1 GTP, 10 HEPES. Adjust pH to 7.2 with KOH.
-
Agonist Solution: Prepare a stock solution of ATP in the extracellular solution. A common concentration for activating P2X4 receptors is 10 µM.[3]
-
Antagonist Solution: Dilute the this compound stock solution in the extracellular solution to the desired final concentration (e.g., 0.1 - 10 µM).
Procedure:
-
Culture HEK293 cells expressing the P2X4 receptor on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with the extracellular solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Approach a single, healthy-looking cell with the recording pipette and apply gentle suction to form a high-resistance seal (>1 GΩ).
-
Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.[4]
-
To establish a baseline, apply the ATP solution for 5 seconds to evoke a control current.
-
Wash the cell with the extracellular solution for at least 4 minutes between ATP applications to allow for receptor recovery.[4]
-
To test the effect of this compound, pre-apply the antagonist solution for 2 minutes.[3][4]
-
Following the pre-application, co-apply the this compound and ATP solution for 5 seconds and record the inhibited current.
-
To assess the reversibility of the inhibition, wash out the this compound with the extracellular solution for 5-10 minutes and then re-apply the ATP solution.
Calcium Imaging Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to P2X4 receptor activation and its inhibition by this compound using a fluorescent calcium indicator.
Experimental Workflow:
Materials:
-
HEK293 cells expressing the P2X4 receptor
-
Black, clear-bottom 96-well plates
-
Fluorescent calcium indicator (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
ATP solution
-
This compound solution
-
Fluorescence microplate reader
Procedure:
-
Seed the P2X4-expressing HEK293 cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare the dye loading solution containing the calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in the assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with the assay buffer to remove any excess dye.
-
Add the desired concentrations of this compound or vehicle (DMSO) to the respective wells and pre-incubate for a specified time (e.g., 10-30 minutes).
-
Place the plate in the fluorescence microplate reader and record the baseline fluorescence.
-
Add the ATP solution to all wells to stimulate the P2X4 receptors.
-
Immediately begin recording the fluorescence intensity over time to capture the calcium influx.
-
The change in fluorescence is indicative of the change in intracellular calcium concentration. The percentage of inhibition by this compound can be calculated by comparing the response in the presence and absence of the antagonist.
Conclusion
This compound is a potent and selective antagonist of the P2X4 receptor, making it an invaluable tool for studying the physiological and pathological roles of this ion channel. The protocols and data presented in these application notes provide a solid foundation for researchers to effectively utilize this compound in their investigations of P2X4 receptor function. Careful adherence to these protocols will ensure reproducible and reliable results.
References
- 1. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. Heterologous Expression and Patch-Clamp Recording of P2X Receptors in HEK293 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. brainvta.tech [brainvta.tech]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application of 5-BDBD in Neuroinflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel.[1][2][3] P2X4R is increasingly recognized as a key player in neuroinflammatory processes, making this compound a valuable pharmacological tool for studying its role in various neurological disorders.[1] This document provides detailed application notes and experimental protocols for the use of this compound in neuroinflammation research. While some studies suggest a competitive mechanism, recent evidence points towards this compound acting as an allosteric modulator of the P2X4 receptor.[1][2]
Mechanism of Action in Neuroinflammation
In the central nervous system, microglia are the primary immune cells, and their activation is a hallmark of neuroinflammation. Extracellular ATP, released from damaged neurons and astrocytes, acts as a danger signal that activates microglial P2X4 receptors. This activation triggers a downstream signaling cascade, prominently involving the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.[4][5] The activation of the P2X4R-NLRP3 inflammasome pathway leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn processes pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[6] this compound exerts its anti-neuroinflammatory effects by blocking the initial step of this cascade: the activation of P2X4R.[4] This inhibition leads to a reduction in microglial activation, inflammasome assembly, and the subsequent release of inflammatory mediators.[4][7]
Data Presentation: In Vitro and In Vivo Efficacy of this compound
The following tables summarize the quantitative data on the efficacy of this compound from various studies.
| Parameter | Species/Cell Line | Value | Reference |
| IC₅₀ | Rat P2X4R | 0.75 µM | [2][8] |
| IC₅₀ | Human P2X4R (in HEK293 cells) | 3.8 µM | [9] |
| Inhibition of P2X1R | Rat (at 10 µM this compound) | ~13% | [2] |
| Inhibition of P2X3R | Rat (at 10 µM this compound) | ~36% | [2] |
| Inhibition of P2X2aR, P2X2bR, P2X7R | Rat (at 10 µM this compound) | No significant inhibition | [2] |
| Study Model | Animal | This compound Treatment | Key Findings | Reference |
| Perioperative Neurocognitive Disorders (PND) | 12-14 month old C57BL/6 mice | Intraperitoneal injection for 3 days post-surgery | - Significantly decreased hippocampal P2X4R and NLRP3 expression. - Reduced microglial activation. - Markedly lowered levels of IL-1β, IL-6, and TNF-α in the hippocampus. - Ameliorated cognitive impairment. | [4] |
| Ischemic Stroke | 8-12 week old mice (MCAo model) | 1 mg/kg, oral gavage, daily for 3 days post-stroke | - Significantly reduced infarct volume and neurological deficit score. - Decreased IL-1β levels and blood-brain barrier permeability. - Reduced infiltration of pro-inflammatory leukocytes. | [9] |
| Traumatic Brain Injury (TBI) | Male Sprague-Dawley rats (CCI model) | Not specified | - Suppressed the increase in IL-1β expression. - Reduced IL-6 and TNF-α expression. | [7] |
| Sciatic Nerve Injury | Murine model | Not specified | - Reduced inflammasome activation in motoneurons. - Prevented the loss of motoneurons. | [1] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound in neuroinflammation.
Caption: General experimental workflow for in vivo studies.
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound in a Mouse Model of Perioperative Neurocognitive Disorders (PND)
This protocol is adapted from studies investigating the role of the P2X4/NLRP3 pathway in PND.[4]
1. Animals and Surgical Model:
-
Animals: 12–14-month-old male C57BL/6 mice.
-
Surgery: An open tibial fracture model is used to induce PND. Anesthetize the mice with an appropriate anesthetic (e.g., sevoflurane). Make a skin incision on the right hind paw to expose the tibia. Create a fracture in the middle of the tibia. Suture the incision. The contralateral limb serves as a sham control.
2. This compound Administration:
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO and Tween 80).
-
Dosing: Administer this compound or vehicle via intraperitoneal injection for three consecutive days following the surgery. A typical dose might range from 1-10 mg/kg, which should be optimized for the specific study.
3. Behavioral Testing (Morris Water Maze):
-
Timeline: Perform the Morris water maze test starting on day 4 post-surgery to assess spatial learning and memory.
-
Procedure: The test consists of a training phase (e.g., 4 trials per day for 5 days) where the mouse learns the location of a hidden platform in a pool of opaque water. This is followed by a probe trial where the platform is removed, and the time spent in the target quadrant is measured.
4. Tissue Collection and Processing:
-
Timeline: On day 7 post-surgery, euthanize the mice.
-
Procedure: Perfuse the animals with cold PBS. Rapidly dissect the hippocampus, flash-freeze in liquid nitrogen, and store at -80°C for biochemical and molecular analyses. For histology, perfuse with 4% paraformaldehyde and process the brain for sectioning.
5. Western Blot Analysis:
-
Objective: To quantify the protein levels of P2X4R and NLRP3.
-
Procedure:
-
Homogenize hippocampal tissue in RIPA lysis buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against P2X4R, NLRP3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and quantify band intensities.
-
6. ELISA for Cytokines:
-
Objective: To measure the concentration of IL-1β, IL-6, and TNF-α.
-
Procedure:
-
Homogenize hippocampal tissue in a suitable buffer.
-
Use commercially available ELISA kits for mouse IL-1β, IL-6, and TNF-α.
-
Follow the manufacturer's instructions to perform the assay.
-
Read the absorbance on a microplate reader and calculate cytokine concentrations based on a standard curve.
-
7. Immunohistochemistry for Microglial Activation:
-
Objective: To visualize and assess the morphology of microglia.
-
Procedure:
-
Use the paraformaldehyde-fixed brain sections.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding and permeabilize the tissue.
-
Incubate with a primary antibody against a microglial marker, such as Iba1, overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections with a DAPI-containing medium to counterstain nuclei.
-
Image the sections using a fluorescence or confocal microscope and analyze microglial morphology (e.g., ramified vs. amoeboid).
-
Protocol 2: In Vitro Assessment of this compound on P2X4R Activity
This protocol is based on electrophysiological and calcium imaging techniques used to characterize P2X4R antagonists.[1][2]
1. Cell Culture:
-
Cell Line: Use a cell line that endogenously expresses P2X4R (e.g., THP-1 monocytes) or a cell line stably transfected to express the P2X4 receptor (e.g., HEK293-P2X4R).
-
Culture Conditions: Maintain the cells in the appropriate culture medium and conditions as recommended by the supplier.
2. Electrophysiology (Whole-Cell Patch-Clamp):
-
Objective: To measure the inhibitory effect of this compound on ATP-induced currents.
-
Procedure:
-
Plate cells on coverslips suitable for patch-clamp recording.
-
Use a standard whole-cell patch-clamp setup.
-
Establish a whole-cell recording configuration.
-
Apply a solution containing ATP (at a concentration near its EC₅₀, e.g., 10 µM) to elicit an inward current mediated by P2X4R.
-
To test for inhibition, pre-apply this compound (at various concentrations, e.g., 0.1 µM to 10 µM) for a short period (e.g., 2 minutes) before co-applying it with ATP.
-
Measure the peak current amplitude in the presence and absence of this compound.
-
Calculate the percentage of inhibition and determine the IC₅₀ value by fitting the concentration-response data to a logistic equation.
-
3. Calcium Imaging:
-
Objective: To measure the effect of this compound on ATP-induced intracellular calcium influx.
-
Procedure:
-
Plate cells in a black-walled, clear-bottom 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader or a fluorescence microscope equipped with a calcium imaging system.
-
Establish a baseline fluorescence reading.
-
Add this compound at various concentrations and incubate for a defined period.
-
Add ATP to stimulate the cells and record the change in fluorescence intensity over time.
-
Quantify the peak fluorescence response and calculate the inhibition by this compound.
-
Conclusion
This compound is a critical tool for dissecting the involvement of the P2X4 receptor in neuroinflammatory signaling. Its ability to attenuate microglial activation and pro-inflammatory cytokine release in various models of neurological disease highlights the therapeutic potential of targeting the P2X4R pathway. The protocols and data presented here provide a framework for researchers to effectively utilize this compound in their neuroinflammation studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 4. Role of P2X4/NLRP3 Pathway-Mediated Neuroinflammation in Perioperative Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of microglia and P2X4 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of P2X4 and P2X7 receptors improves histological and behavioral outcomes after experimental traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neuroprotective and Neuro-rehabilitative Effects of Acute Purinergic Receptor P2X4 (P2X4R) Blockade after Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 5-BDBD in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular ATP.[1][2][3][4][5] P2X4 receptors are implicated in various physiological and pathophysiological processes, including inflammation, neuropathic pain, and cardiac function, making them a significant target in drug development.[2][6] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments.
Physicochemical and Pharmacological Properties
Proper preparation and storage of this compound solutions are critical for obtaining reproducible and accurate experimental results. The following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| Full Chemical Name | 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one | [2][4][5] |
| Molecular Weight | 355.19 g/mol | [3][4][5] |
| Appearance | White to light yellow solid | [3] |
| Primary Target | P2X4 Receptor | [3][4][5] |
| Mechanism of Action | Allosteric antagonist | [1][2] |
| IC₅₀ | 0.50 - 0.75 µM for rat P2X4 receptors | [1][3][4][7] |
| Solubility | Soluble in DMSO (up to 100-200 mM) | [4][8] |
| Insolubility | Insoluble in water and ethanol | [8] |
Experimental Protocol: Preparation of this compound Stock Solution
This protocol details the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). This concentration is a convenient starting point for subsequent dilutions to working concentrations for various cell-based assays.
Materials:
-
This compound powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Pre-handling Precautions: this compound is a chemical reagent. Standard laboratory safety precautions, including wearing gloves and a lab coat, should be followed. Work in a clean, designated area to avoid contamination.
-
Calculating the Required Mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol ) For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L x 0.001 L x 355.19 g/mol = 3.55 mg
-
Weighing the Compound: Carefully weigh out the calculated amount of this compound powder.
-
Dissolution: a. Add the weighed this compound powder to a sterile microcentrifuge tube. b. Add the appropriate volume of fresh, anhydrous DMSO. For a 10 mM stock, you would add 1 mL of DMSO to 3.55 mg of this compound. c. Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming in a water bath (up to 60°C) or sonication can aid in dissolution.[3] It is crucial to use newly opened or anhydrous DMSO, as absorbed moisture can significantly impact solubility.[3][8]
-
Sterilization (Optional but Recommended): For long-term storage and use in sterile cell culture, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO. This step should be performed in a laminar flow hood to maintain sterility.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in sterile cryovials. This prevents repeated freeze-thaw cycles which can degrade the compound. b. For long-term storage (up to 6 months), store the aliquots at -80°C.[3][8] c. For short-term storage (up to 1 month), aliquots can be stored at -20°C.[1][3][8]
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Caption: Workflow for this compound stock solution preparation and use in cell culture.
Mechanism of Action: P2X4 Receptor Antagonism
This compound functions as an allosteric antagonist of the P2X4 receptor.[1][2] This means it binds to a site on the receptor that is distinct from the ATP binding site (orthosteric site). This binding event modulates the receptor's conformation, thereby inhibiting its activation by ATP. The diagram below illustrates this signaling pathway.
References
- 1. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Purinergic P2X4 Receptor Antagonist | Tocris Bioscience [tocris.com]
- 5. scbt.com [scbt.com]
- 6. mdpi.com [mdpi.com]
- 7. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Application Notes and Protocols for 5-BDBD Administration in Rodent Models of Neuropathy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a chronic condition resulting from nerve damage, remains a significant clinical challenge. A key player in the pathogenesis of neuropathic pain is the P2X4 purinergic receptor (P2X4R), which is upregulated in spinal microglia following peripheral nerve injury.[1] Activation of these receptors on microglia is crucial for the development and maintenance of pain hypersensitivity.[2][3][4][5][6] 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) is a potent and selective antagonist of the P2X4 receptor, making it a valuable pharmacological tool for investigating the role of P2X4R in neuropathic pain and for the preclinical assessment of novel analgesics.[7][8][9][10][11] In vitro studies on rat P2X4 receptors have determined an IC50 of approximately 0.75 µM for this compound.[7][8][10][11]
These application notes provide detailed protocols for the administration of this compound in rodent models of neuropathy, methods for assessing its efficacy, and a summary of relevant quantitative data.
Data Presentation
The following tables summarize the in vivo efficacy of this compound in a Chronic Constriction Injury (CCI) model of neuropathic pain in rats and a mouse model of hyperalgesia induced by acute sleep deprivation.
Table 1: Efficacy of this compound in a Rat Chronic Constriction Injury (CCI) Model
| Treatment Group | Mechanical Withdrawal Threshold (MWT) (g) | Thermal Withdrawal Latency (TWL) (s) |
| CCI + Vehicle (DMSO) | ~5 | ~8 |
| CCI + this compound (100 µM) | ~12 | ~14 |
Data adapted from a study investigating P2X4 receptor involvement in a rat CCI model, showing that intravenous administration of this compound significantly increased both MWT and TWL, indicating a reduction in mechanical and thermal hyperalgesia.[1]
Table 2: Efficacy of Intracerebroventricular this compound in a Mouse Model of Hyperalgesia
| Treatment Group | Mechanical Withdrawal Threshold (MWT) (g) | Hot-Plate Latency (s) |
| Sleep Deprivation (SD) + Vehicle | ~2.5 | ~15 |
| SD + this compound (10 µg) | ~4.0 | ~25 |
Data from a study on hyperalgesia induced by acute sleep deprivation, where intracerebroventricular administration of this compound significantly mitigated mechanical and thermal hyperalgesia.[12]
Experimental Protocols
Protocol 1: Induction of Chronic Constriction Injury (CCI) and Administration of this compound in Rats
Objective: To induce a neuropathic pain state in rats and assess the analgesic effects of intravenously administered this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., 10% chloral hydrate)
-
Surgical instruments
-
4-0 silk suture
-
This compound (Tocris Bioscience or equivalent)
-
Vehicle (0.5% DMSO in normal saline)
-
Microsyringe
Procedure:
-
Induction of CCI:
-
Anesthetize the rat via intraperitoneal injection of 10% chloral hydrate (3 ml/kg).[1]
-
Make a skin incision on the right hind leg along the femur to expose the sciatic nerve.
-
Loosely tie four ligatures with 4-0 silk suture around the sciatic nerve, proximal to its trifurcation.
-
Close the muscle and skin layers with sutures.
-
-
Preparation and Administration of this compound:
-
Dissolve this compound in 0.5% DMSO to a final concentration of 100 µM.[1]
-
From day 7 to day 13 post-CCI surgery, administer 10 µl of the 100 µM this compound solution via intravenous injection into the tail vein once daily.[1]
-
For the control group, administer an equal volume of the vehicle (0.5% DMSO).[1]
-
-
Assessment of Neuropathic Pain:
-
Mechanical Allodynia (von Frey Test):
-
Place the rat in a cage with a wire mesh floor and allow it to acclimate.
-
Apply von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
-
A positive response is defined as a brisk withdrawal or flinching of the paw.
-
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.[13]
-
-
Thermal Hyperalgesia (Hargreaves Test):
-
Place the rat in a chamber on a glass surface.
-
Apply a radiant heat source to the plantar surface of the hind paw.
-
Record the time taken for the rat to withdraw its paw (paw withdrawal latency).
-
Perform baseline measurements before surgery and at specified time points after treatment.
-
-
Protocol 2: Intracerebroventricular Administration of this compound in a Mouse Model of Hyperalgesia
Objective: To assess the central effects of this compound on hyperalgesia.
Materials:
-
Male C57BL/6 mice
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic apparatus
-
Cannula
-
This compound
-
Vehicle (PBS containing 0.5% DMSO)
-
Hamilton syringe
Procedure:
-
Cannula Implantation:
-
Anesthetize the mouse and place it in a stereotaxic frame.
-
Implant a guide cannula into the lateral ventricle.
-
Allow the mouse to recover for at least one week.
-
-
Induction of Hyperalgesia (e.g., Acute Sleep Deprivation):
-
Induce hyperalgesia using a validated model, such as acute sleep deprivation.[12]
-
-
Preparation and Administration of this compound:
-
Dissolve this compound in PBS containing 0.5% DMSO.
-
At the onset of the hyperalgesic state, administer 10 µg of this compound in a 2 µL volume via intracerebroventricular injection.[12]
-
Administer the vehicle to the control group.
-
-
Assessment of Hyperalgesia:
-
Perform the von Frey test for mechanical withdrawal threshold and the hot-plate test for thermal withdrawal latency at various time points after administration.[12]
-
Visualizations
Signaling Pathway of P2X4R in Neuropathic Pain
Caption: P2X4R signaling cascade in neuropathic pain.
Experimental Workflow for this compound in CCI Model
Caption: Workflow for this compound efficacy testing.
References
- 1. Frontiers | Astragalin Alleviates Neuropathic Pain by Suppressing P2X4-Mediated Signaling in the Dorsal Root Ganglia of Rats [frontiersin.org]
- 2. ATP receptors gate microglia signaling in neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of microglia and P2X4 receptors in chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2X4R+ microglia drive neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purinergic signaling in microglia in the pathogenesis of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Purinoceptors in microglia and neuropathic pain | Semantic Scholar [semanticscholar.org]
- 7. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. karger.com [karger.com]
- 10. biologic.net [biologic.net]
- 11. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acute sleep deprivation induces hyperalgesia through P2X4-mediated microglial activation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative assessment of tactile allodynia in the rat paw - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radiolabeled 5-BDBD Analogs for PET Imaging of P2X4 Receptors
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The P2X4 receptor, an ATP-gated ion channel, has emerged as a significant molecular target for the treatment and imaging of neuroinflammation associated with various brain diseases, including Alzheimer's disease.[1][2] 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) is a known potent and selective antagonist of the P2X4 receptor.[3] The development of radiolabeled analogs of this compound offers the potential for non-invasive in vivo visualization and quantification of P2X4 receptor expression using Positron Emission Tomography (PET), which could be invaluable for studying neuroinflammatory processes.[1][4] This document provides a detailed overview of the synthesis, and proposed evaluation of radiolabeled this compound analogs as candidate PET radioligands.
Data Presentation
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Type | Test System | IC50 (µM) | Reference |
| This compound | Rat P2X4R | Electrophysiology (ATP-induced currents) | Oocytes | 0.75 | [3][4] |
| This compound | Human P2X4R | Electrophysiology (ATP-induced currents) | CHO cells | 0.50 |
Table 2: Radiosynthesis of this compound Analogs
| Radiotracer | Precursor | Radiolabeling Method | Radiochemical Yield (Decay Corrected) | Specific Activity (GBq/µmol) at EOB |
| N-[¹¹C]Me-5-BDBD ([¹¹C]8c) | Desmethylated precursor | N-[¹¹C]methylation with [¹¹C]CH₃OTf | 30-50% | 370-1110 |
| N-[¹¹C]Me-5-BDBD analog ([¹¹C]9) | Desmethylated precursor | N-[¹¹C]methylation with [¹¹C]CH₃OTf | 30-50% | 370-1110 |
| [¹⁸F]F-5-BDBD ([¹⁸F]5a) | Nitro-precursor | Nucleophilic substitution with K[¹⁸F]F/Kryptofix 2.2.2 | 5-25% | 111-740 |
| [¹⁸F]FE-5-BDBD ([¹⁸F]11) | Tosylated precursor | Nucleophilic substitution with K[¹⁸F]F/Kryptofix 2.2.2 | 5-25% | 111-740 |
Note: EOB = End of Bombardment.
Experimental Protocols
I. Radiosynthesis of this compound Analogs
A. [¹¹C]Methylation for N-[¹¹C]Me-5-BDBD Analogs
This protocol is based on the N-[¹¹C]methylation of desmethylated precursors using [¹¹C]CH₃OTf.[2]
Materials:
-
Desmethylated precursor of this compound
-
[¹¹C]Methyl triflate ([¹¹C]CH₃OTf)
-
Anhydrous solvent (e.g., DMF or acetone)
-
HPLC system with a semi-preparative column (e.g., C18)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile water for injection, USP
-
Ethanol, USP
Procedure:
-
[¹¹C]CO₂ Production: Generate [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron.
-
Synthesis of [¹¹C]CH₃OTf: Convert [¹¹C]CO₂ to [¹¹C]CH₃I, which is then passed through a heated column containing silver triflate to produce [¹¹C]CH₃OTf.
-
Radiolabeling Reaction: Trap the gaseous [¹¹C]CH₃OTf in a reaction vessel containing the desmethylated precursor dissolved in an appropriate anhydrous solvent. Heat the reaction mixture at an optimized temperature (e.g., 80-120°C) for a specified time (e.g., 5-10 minutes).
-
Purification:
-
Quench the reaction and inject the crude mixture onto a semi-preparative HPLC system.
-
Elute with a suitable mobile phase (e.g., acetonitrile/water gradient) to separate the radiolabeled product from unreacted precursor and byproducts.
-
Collect the fraction corresponding to the desired radiolabeled this compound analog.
-
-
Formulation:
-
Trap the collected HPLC fraction on a C18 SPE cartridge.
-
Wash the cartridge with sterile water for injection to remove HPLC solvents.
-
Elute the final product from the cartridge with a small volume of ethanol, followed by sterile saline.
-
Perform quality control tests (radiochemical purity, chemical purity, specific activity, residual solvents, and sterility).
-
B. [¹⁸F]Fluorination for [¹⁸F]F-5-BDBD and [¹⁸F]FE-5-BDBD
This protocol describes the nucleophilic substitution reaction for introducing ¹⁸F.[2]
Materials:
-
Nitro- or tosylated precursor of this compound
-
[¹⁸F]Fluoride
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous solvent (e.g., DMSO or acetonitrile)
-
HPLC system with a semi-preparative column (e.g., C18)
-
Solid-phase extraction (SPE) cartridge (e.g., C18)
-
Sterile water for injection, USP
-
Ethanol, USP
Procedure:
-
[¹⁸F]Fluoride Production and Activation: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction. Trap the [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂CO₃ and K2.2.2 in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride-K2.2.2 complex by heating under a stream of nitrogen.
-
Radiolabeling Reaction: Add the nitro- or tosylated precursor dissolved in an anhydrous solvent to the dried K[¹⁸F]F/K2.2.2 complex. Heat the reaction mixture at an elevated temperature (e.g., 100-150°C) for a defined period (e.g., 15-30 minutes).
-
Purification and Formulation: Follow the same purification and formulation steps as described in the [¹¹C]methylation protocol (Section I.A, steps 4 and 5).
II. In Vitro Evaluation (General Protocol)
Note: It has been reported that in vitro binding studies with radiolabeled this compound analogs have not been successful.[1] The following is a general protocol that could be attempted.
A. Cell Culture
-
Culture a cell line expressing the human or rat P2X4 receptor (e.g., HEK293-P2X4R) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvest cells at approximately 80-90% confluency for membrane preparation.
B. Radioligand Binding Assay
-
Membrane Preparation: Homogenize harvested cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in a suitable assay buffer.
-
Saturation Binding Assay:
-
Incubate a fixed amount of cell membrane protein with increasing concentrations of the radiolabeled this compound analog.
-
To determine non-specific binding, include a parallel set of incubations with a high concentration of unlabeled this compound or another suitable P2X4R antagonist.
-
Incubate at a specific temperature for a time sufficient to reach equilibrium.
-
Terminate the assay by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
-
Competitive Binding Assay:
-
Incubate a fixed amount of cell membrane protein with a fixed concentration of the radiolabeled this compound analog and increasing concentrations of unlabeled competitor compounds (e.g., this compound).
-
Perform the incubation and filtration steps as described for the saturation binding assay.
-
Analyze the data to determine the IC50 value of the competitor, from which the Ki value can be calculated.
-
III. In Vivo PET Imaging and Biodistribution (General Protocol)
Note: Specific in vivo PET imaging and biodistribution data for radiolabeled this compound analogs are not available in the provided search results. The following is a general protocol for PET imaging of a novel brain-penetrant radiotracer in rodents.
A. Animal Handling
-
Use healthy, adult male rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).
-
Acclimate the animals to the housing conditions for at least one week before the study.
-
Fast the animals for a few hours before the PET scan to reduce variability in tracer uptake.
B. PET/CT Imaging
-
Anesthetize the animal using isoflurane (e.g., 1-2% in oxygen).
-
Place the animal on the scanner bed and secure its position.
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
Administer the radiolabeled this compound analog intravenously via a tail vein catheter as a bolus injection (e.g., 5-10 MBq).
-
Acquire dynamic PET data for 60-90 minutes post-injection.
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Analyze the images by drawing regions of interest (ROIs) on the co-registered CT/MRI images for various brain regions and peripheral organs.
-
Generate time-activity curves (TACs) for each ROI and express the data as Standardized Uptake Value (SUV) or percentage of injected dose per gram of tissue (%ID/g).
C. Ex Vivo Biodistribution
-
At a predetermined time point after radiotracer injection (e.g., 30 or 60 minutes), euthanize the animal.
-
Rapidly dissect tissues of interest (e.g., brain regions, blood, heart, lungs, liver, kidneys, muscle, bone).
-
Weigh each tissue sample and measure its radioactivity using a gamma counter.
-
Calculate the %ID/g for each tissue.
Visualizations
Signaling and Experimental Workflows
Caption: General workflow for the radiosynthesis of this compound analogs.
Caption: Workflow for in vitro radioligand binding assays.
Caption: Workflow for in vivo PET imaging and biodistribution studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and preliminary biological evaluation of radiolabeled this compound analogs as new candidate PET radioligands for P2X4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Purinergic Signaling in Keratinocytes Using 5-BDBD
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD), a potent and selective P2X4 receptor antagonist, to investigate purinergic signaling in keratinocytes. This document outlines the role of purinergic signaling in keratinocyte function, the mechanism of action of this compound, and detailed protocols for key experiments.
Introduction to Purinergic Signaling in Keratinocytes
Keratinocytes, the primary cells of the epidermis, play a crucial role in skin barrier function, wound healing, and immune responses. Purinergic signaling, mediated by extracellular nucleotides like adenosine triphosphate (ATP) and their corresponding P2 receptors, is a key regulatory pathway in these processes. Keratinocytes express various P2X and P2Y receptors, which are involved in proliferation, differentiation, apoptosis, and inflammation.[1][2] The P2X4 receptor, a ligand-gated ion channel, is of particular interest as it is implicated in mechanosensation and inflammatory responses in the skin.[1][2][3] ATP released from keratinocytes can act on P2X4 receptors on sensory neurons, highlighting a critical communication pathway between the epidermis and the nervous system.[1][2][3]
This compound: A Selective P2X4 Receptor Antagonist
This compound is a valuable pharmacological tool for dissecting the role of the P2X4 receptor in keratinocyte biology. It is a potent and selective antagonist of the P2X4 receptor, with a reported half-maximal inhibitory concentration (IC50) of approximately 0.50 µM in Chinese hamster ovary (CHO) cells and 0.75 µM in HEK293 cells expressing the receptor.[4] Studies have shown its utility in blocking P2X4-mediated currents and downstream signaling events.[4]
Mechanism of Action: this compound acts as a negative allosteric modulator of the human P2X4 receptor, binding to a site distinct from the ATP-binding pocket.[5] This binding inhibits the channel's opening in response to ATP, thereby blocking the influx of cations like Ca2+ and Na+.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound and related reagents in studying purinergic signaling.
Table 1: this compound Concentrations and Efficacy
| Parameter | Value | Cell Type/System | Reference |
| IC50 | 0.50 µM | CHO cells (expressing P2X4) | |
| IC50 | 0.75 µM | HEK293 cells (expressing rat P2X4) | [4] |
| Effective Concentration | 10 µM | In vivo (mouse hind paw injection) | [1] |
| Effective Concentration | 50 µM | Gingival Keratinocytes | [6] |
Table 2: Agonist Concentrations for P2 Receptor Activation in Keratinocytes
| Agonist | Concentration | Effect | Cell Type | Reference |
| ATP | 5 µM | Increased intracellular calcium | HaCaT cells | |
| ATP | 10 µM | Induced currents | HEK293 cells expressing P2X4 | [4] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study purinergic signaling in keratinocytes using this compound.
Protocol 1: Investigating ATP-Induced Calcium Influx in Keratinocytes
This protocol details the measurement of intracellular calcium changes in response to ATP stimulation and its inhibition by this compound using fluorescence microscopy.
Materials:
-
Primary human keratinocytes or HaCaT cell line
-
Keratinocyte growth medium
-
Fluo-4 AM calcium indicator
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+
-
ATP solution
-
This compound stock solution (in DMSO)
-
384-well black, clear-bottom imaging plates
Procedure:
-
Cell Culture: Seed keratinocytes in a 384-well imaging plate at a density that ensures a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS. The final concentration of Fluo-4 AM is typically 2-5 µM. Add Pluronic F-127 (0.02% final concentration) to aid in dye solubilization.
-
Remove the culture medium from the wells and wash once with HBSS.
-
Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
This compound Pre-incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing the desired concentration of this compound (e.g., 0.1 - 50 µM) or vehicle (DMSO) to the respective wells.
-
Incubate for 2 minutes at room temperature.[4] This pre-incubation step is crucial for effective antagonism.
-
-
ATP Stimulation and Imaging:
-
Place the plate in a fluorescence plate reader or on a microscope equipped for live-cell imaging.
-
Establish a baseline fluorescence reading for each well.
-
Add ATP solution to a final concentration of 5-10 µM to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after ATP addition.
-
Normalize the data by expressing it as a ratio of the baseline fluorescence (ΔF/F0).
-
Compare the response in this compound-treated wells to the vehicle-treated control wells to determine the percentage of inhibition.
-
Workflow for ATP-induced calcium imaging in keratinocytes.
Protocol 2: Keratinocyte Proliferation Assay (MTT Assay)
This protocol assesses the effect of P2X4 receptor modulation by this compound on keratinocyte proliferation.
Materials:
-
Primary human keratinocytes or HaCaT cell line
-
Keratinocyte growth medium
-
ATP solution
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well culture plates
Procedure:
-
Cell Seeding: Seed keratinocytes in a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
Treatment:
-
Replace the medium with fresh medium containing different concentrations of this compound (e.g., 1-50 µM) or vehicle.
-
After a 2-minute pre-incubation with this compound, add ATP to the desired final concentration (e.g., 10 µM) to the appropriate wells. Include control wells with vehicle only, ATP only, and this compound only.
-
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTT Assay:
-
Add MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all readings.
-
Express the results as a percentage of the vehicle-treated control.
-
Compare the proliferation in ATP-stimulated cells with and without this compound.
-
P2X4-mediated proliferation signaling pathway.
Protocol 3: ATP Release Assay
This protocol measures the amount of ATP released from keratinocytes and how it is affected by P2X4 receptor modulation.
Materials:
-
Primary human keratinocytes or HaCaT cell line
-
Keratinocyte growth medium
-
This compound stock solution (in DMSO)
-
ATP bioluminescence assay kit
-
Luminometer
Procedure:
-
Cell Culture and Treatment:
-
Culture keratinocytes to confluency in a suitable format (e.g., 24-well plate).
-
Replace the culture medium with a low-serum or serum-free medium.
-
Treat the cells with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 30 minutes).
-
-
Stimulation of ATP Release (Optional):
-
If studying stimulated ATP release, apply the stimulus (e.g., mechanical stress, hypotonic solution) to the cells.
-
-
Sample Collection:
-
Collect the extracellular medium at different time points.
-
Centrifuge the samples to remove any detached cells.
-
-
ATP Measurement:
-
Use a commercially available ATP bioluminescence assay kit according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of ATP.
-
Calculate the concentration of ATP in the experimental samples.
-
Compare the ATP release in this compound-treated cells to vehicle-treated cells.
-
Concluding Remarks
The protocols and data presented in these application notes provide a solid foundation for researchers to investigate the intricate role of P2X4-mediated purinergic signaling in keratinocyte function. The use of this compound as a selective antagonist is a powerful approach to elucidate the specific contributions of this receptor to skin health and disease. For further inquiries, please refer to the cited literature and the technical datasheets of the reagents and equipment used.
References
- 1. Keratinocytes mediate innocuous and noxious touch via ATP-P2X4 signaling | eLife [elifesciences.org]
- 2. Keratinocytes mediate innocuous and noxious touch via ATP-P2X4 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Keratinocytes mediate innocuous and noxious touch via ATP-P2X4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Basis of the Negative Allosteric Modulation of this compound at Human P2X4 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing 5-BDBD Concentration for IC50 Determination
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of 5-BDBD for IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one, is a potent and selective antagonist of the P2X4 receptor, a ligand-gated ion channel activated by extracellular ATP.[1] While some initial studies suggested a competitive antagonism, more recent evidence points towards an allosteric mechanism of action.[2][3] This means this compound likely binds to a site on the P2X4 receptor distinct from the ATP binding site, inducing a conformational change that inhibits ion channel function.[1]
Q2: What is a typical IC50 value for this compound and what factors can influence it?
Reported IC50 values for this compound generally fall within the sub-micromolar range. However, the exact value can be influenced by several factors, including the cell line used, the species of the P2X4 receptor (human, rat, etc.), and specific experimental conditions such as incubation time and ATP concentration.[2][3]
Q3: Which cell lines are recommended for determining the IC50 of this compound?
Commonly used cell lines for this purpose include Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells transiently or stably expressing the P2X4 receptor.[3] The 1321N1 human astrocytoma cell line is another suitable option as it does not endogenously express purinergic receptors, which can simplify data analysis by eliminating background signals from other ATP-sensitive channels.[2]
Q4: How should I prepare my this compound stock and working solutions?
This compound is soluble in dimethyl sulfoxide (DMSO).[4] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and store it at -20°C or -80°C.[4][5] Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture wells is consistent across all conditions and remains below a cytotoxic level (typically <0.5%).[6]
Q5: What range of this compound concentrations should I test to determine the IC50?
For an initial experiment, it is advisable to use a broad range of concentrations spanning several orders of magnitude (e.g., from 1 nM to 100 µM) using serial dilutions (e.g., 10-fold dilutions) to approximate the IC50 range.[6] Once an approximate IC50 is determined, a narrower range of concentrations (e.g., 2-fold or 3-fold dilutions around the estimated IC50) should be used in subsequent experiments to obtain a more accurate value.[7] A typical experiment might include at least 7-8 concentrations.[8]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the microplate. | - Ensure a homogeneous cell suspension before seeding. - Use calibrated pipettes and proper pipetting techniques. - Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile buffer or media to maintain humidity.[6][7] |
| No dose-response curve (flat line) | - The tested concentration range is incorrect (too high or too low). - this compound has precipitated out of the solution. - The assay was not set up correctly. | - Test a wider range of this compound concentrations. - Visually inspect the wells for any signs of precipitation. Consider preparing fresh dilutions. - Double-check all reagent preparations and instrument settings.[7] |
| Incomplete dose-response curve (does not reach 0% or 100% inhibition) | - The concentration range is too narrow. - The compound has low efficacy or partial inhibitory activity. | - Broaden the concentration range to include higher and lower concentrations. - If a plateau is consistently observed, it may indicate the maximal effect of this compound under the current experimental conditions.[7] |
| IC50 value is significantly different from previously reported values | - Differences in cell passage number. - Variation in reagent preparation (e.g., stock solution). - Changes in incubation time. - Species-specific differences in the P2X4 receptor. | - Use cells within a consistent and low passage number range. - Prepare fresh stock solutions and verify their concentration. - Maintain consistent experimental parameters between assays. - Be aware of potential species differences; for example, this compound may not be effective on endogenous heteromeric P2X4 receptors in some species.[2] |
Quantitative Data Summary
| Cell Line/System | Receptor Species | Reported IC50 | Reference |
| HEK293 cells | Rat P2X4R | 0.75 µM | [3][5][9] |
| Chinese Hamster Ovary (CHO) cells | Not Specified | 0.50 µM |
Experimental Protocols
Detailed Methodology for IC50 Determination using an MTT Assay
This protocol outlines the determination of the IC50 of this compound in a cell line expressing the P2X4 receptor using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound
-
P2X4 receptor-expressing cells (e.g., HEK293-P2X4R)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Adjust the cell suspension to a concentration of 5 x 10⁴ cells/mL in complete medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10][11]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.[7]
-
A 2-minute pre-application of this compound before co-application with ATP has been shown to be effective in electrophysiology experiments and may be considered for other assay formats.[3]
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[12]
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[10][13]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value using software such as GraphPad Prism.[3][12]
-
Visualizations
Caption: Workflow for IC50 Determination of this compound using an MTT Assay.
Caption: Simplified Signaling Pathway of P2X4 Receptor and Inhibition by this compound.
References
- 1. Structural Basis of the Negative Allosteric Modulation of this compound at Human P2X4 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 3. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 12. mdpi.com [mdpi.com]
- 13. m.youtube.com [m.youtube.com]
5-BDBD off-target effects at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of 5-BDBD at high concentrations. It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its reported potency?
This compound is a potent and selective antagonist of the P2X4 receptor.[1][2] Its half-maximal inhibitory concentration (IC50) for P2X4 is consistently reported to be in the range of 0.5 to 0.75 µM.[1][3]
Q2: I'm observing unexpected effects in my experiment when using this compound at concentrations above 10 µM. What could be the cause?
At concentrations significantly higher than its IC50 for P2X4, this compound can exhibit off-target effects, primarily by inhibiting other members of the P2X receptor family. The most well-documented off-targets are the P2X1 and P2X3 receptors.[1][3] If your experimental system expresses these receptors, the observed effects might be due to the inhibition of their function rather than solely P2X4 antagonism.
Q3: What are the known off-target receptors of this compound and at what concentrations are these effects observed?
Studies have shown that at a concentration of 10 µM, this compound can inhibit rat P2X1 and P2X3 receptors. It has been reported to cause a modest inhibition of P2X1-gated currents (approximately 13%) and a more significant inhibition of P2X3-gated currents (around 35%).[1][3] At this concentration, no significant effects were observed on P2X2a, P2X2b, and P2X7 receptors.[1][3] It is important to note that the potency of this compound can vary between species.[4]
Q4: What are the potential functional consequences of these off-target effects?
Inhibition of P2X1 and P2X3 receptors can lead to a variety of functional outcomes depending on the cell type and physiological context.
-
P2X1 receptor inhibition can affect processes such as smooth muscle contraction, platelet aggregation, and inflammation.[5]
-
P2X3 receptor inhibition is primarily associated with the modulation of pain signaling pathways, as these receptors are predominantly found on sensory neurons.[6] Unexpected analgesic effects or alterations in sensory neuron activity in your experiments could be indicative of P2X3 off-target activity.
Troubleshooting Guide
Unexpected Experimental Results with High Concentrations of this compound
If you are using this compound at high concentrations (≥ 10 µM) and observe results that cannot be explained by P2X4 receptor antagonism alone, consider the following troubleshooting steps:
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected results with high concentrations of this compound.
Quantitative Data Summary
The following table summarizes the known inhibitory activities of this compound.
| Target Receptor | Species | IC50 (µM) | % Inhibition @ 10 µM | Reference(s) |
| P2X4 | Rat, Human | 0.5 - 0.75 | ~83% | [1][3] |
| P2X1 | Rat | Not Reported | 12.7 ± 5.6 % | [1] |
| P2X3 | Rat | Not Reported | 35.9 ± 10.1 % | [1] |
| P2X2a | Rat | Not Reported | No significant effect | [1] |
| P2X2b | Rat | Not Reported | No significant effect | [1] |
| P2X7 | Rat | Not Reported | No significant effect | [1] |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology to Assess Off-Target Effects
This protocol is designed to measure the inhibitory effect of this compound on P2X1 and P2X3 receptor currents.
Experimental Workflow
Caption: Workflow for assessing this compound's off-target effects using whole-cell patch clamp.
Detailed Methodology:
-
Cell Preparation: Use a cell line (e.g., HEK293) transiently or stably expressing the rat or human P2X1 or P2X3 receptor.
-
Solutions:
-
External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl2, 1 MgCl2, pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA, pH adjusted to 7.4 with NaOH.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at -60 mV.
-
Record baseline current.
-
Apply a specific P2X1/P2X3 agonist, such as α,β-methylene ATP (α,β-meATP), at a concentration that elicits a submaximal response (e.g., EC50).
-
After the current returns to baseline (washout), pre-incubate the cell with the desired high concentration of this compound (e.g., 10 µM) for 2 minutes.
-
Co-apply the same concentration of agonist with this compound and record the peak current.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current in the absence and presence of this compound.
-
Calculate the percentage of inhibition caused by this compound.
-
Signaling Pathways
P2X1 Receptor Signaling Pathway
Activation of P2X1 receptors, which are ligand-gated ion channels, by ATP leads to the influx of cations, primarily Ca²⁺ and Na⁺. This influx results in membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers various downstream cellular responses.
Caption: Simplified signaling pathway of the P2X1 receptor.
P2X3 Receptor Signaling Pathway
Similar to P2X1, the P2X3 receptor is an ATP-gated cation channel. Its activation allows the influx of Na⁺ and Ca²⁺, leading to depolarization of sensory neurons and the initiation of action potentials, which are then transmitted as pain signals.
Caption: Simplified signaling pathway of the P2X3 receptor in nociception.
References
- 1. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | P2X Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. What are P2X1 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. What are P2X3 receptor antagonists and how do they work? [synapse.patsnap.com]
issues with 5-BDBD solubility in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-BDBD. The information addresses common challenges related to its solubility in aqueous buffers during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (DMSO).[1][2][3][4] this compound is readily soluble in DMSO, with reported maximum concentrations ranging from 100 mM to approximately 200 mM.[1][2] It is important to use fresh, anhydrous DMSO, as moisture can reduce the solubility of this compound.[1][3]
Q2: Is this compound soluble in aqueous buffers like PBS or saline?
A2: this compound is practically insoluble in water and ethanol.[1] Direct dissolution in aqueous buffers is not recommended and will likely result in precipitation. To prepare working solutions for experiments, a high-concentration stock solution in DMSO should first be prepared and then diluted into the desired aqueous buffer.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into my aqueous experimental buffer. What can I do to prevent this?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution is as low as possible, but sufficient to maintain solubility. Typically, a final DMSO concentration of 0.1% to 0.5% is well-tolerated by most cell-based assays.
-
Sonication and Heating: After dilution, gentle sonication or warming the solution (e.g., to 37°C) can help to redissolve any precipitate.[3] However, the long-term stability of the heated solution should be considered.
-
Use of Surfactants or Co-solvents: For in vivo studies or challenging in vitro systems, a formulation with surfactants or co-solvents may be necessary. One suggested formulation involves a stock solution in DMSO, which is then further diluted with PEG300, Tween-80, and saline.[3]
-
Fresh Solutions: Always prepare fresh working dilutions of this compound for each experiment. Avoid storing diluted aqueous solutions for extended periods, as precipitation can occur over time.
Q4: What is the stability of this compound in powder form and as a stock solution in DMSO?
A4: In its powdered form, this compound is stable for years when stored at -20°C.[1][3] A stock solution in DMSO can be stored at -80°C for at least a year or at -20°C for one to six months.[1][3] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.[1][3]
Troubleshooting Guide
Issue: Inconsistent experimental results with this compound.
This could be linked to the solubility and stability of your this compound working solutions.
Experimental Workflow for Preparing this compound Working Solutions
Caption: Workflow for preparing and troubleshooting this compound solutions.
Quantitative Data Summary
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 35.52 - 71 | 100 - 199.89 | Use of fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility.[1][2][3][4] |
| Water | Insoluble | Insoluble | |
| Ethanol | Insoluble | Insoluble |
Table 2: Stability of this compound
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In DMSO | -80°C | 1 year |
| In DMSO | -20°C | 1 month |
Experimental Protocols
Protocol 1: Preparation of 10 mM Stock Solution of this compound in DMSO
-
Materials: this compound (MW: 355.19 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out 1 mg of this compound powder. b. Add 281.54 µL of anhydrous DMSO to the powder. c. Vortex or sonicate the mixture until the this compound is completely dissolved. d. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. e. Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of a 10 µM Working Solution in Aqueous Buffer
-
Materials: 10 mM this compound stock solution in DMSO, desired aqueous buffer (e.g., PBS, HEPES-buffered saline).
-
Procedure: a. Thaw a single-use aliquot of the 10 mM this compound stock solution. b. For a final volume of 1 mL, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer. This results in a final DMSO concentration of 0.1%. c. Immediately after adding the stock solution, vortex the working solution to ensure rapid and uniform mixing. d. Use the freshly prepared working solution in your experiment without delay.
Signaling Pathway
This compound is an antagonist of the P2X4 receptor, an ATP-gated ion channel.
Caption: Simplified signaling pathway of the P2X4 receptor and the inhibitory action of this compound.
References
Technical Support Center: Enhancing 5-BDBD Delivery in Central Nervous System Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing 5-BDBD, a potent P2X4 receptor antagonist, in central nervous system (CNS) studies. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in the CNS?
A1: this compound (5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one) is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel.[1][2] In the CNS, P2X4Rs are primarily expressed on microglia.[3][4] Upon activation by extracellular ATP, typically released from damaged neurons, P2X4R activation on microglia leads to the release of Brain-Derived Neurotrophic Factor (BDNF).[5][6] BDNF then acts on TrkB receptors on neurons, which can lead to a decrease in the expression of the KCC2 transporter, resulting in neuronal hyperexcitability and contributing to neuropathic pain.[5][6] By blocking P2X4R, this compound can mitigate this neuroinflammatory cascade.[1]
Q2: Does this compound cross the blood-brain barrier (BBB)?
A2: While direct quantitative data on the brain-to-plasma ratio of this compound is not extensively published, its benzodiazepine derivative structure suggests that it is likely to penetrate brain tissue.[7] However, researchers should be aware that like many small molecules, its CNS penetration can be limited by efflux transporters at the BBB.[8]
Q3: What are the known species differences in this compound activity?
A3: It is crucial to note that this compound shows significant species-dependent differences in its antagonist activity. While it is a potent antagonist of the human P2X4R, it has been reported to not antagonize the mouse P2X4 receptor.[9][10] Researchers should verify the efficacy of this compound in their specific animal model before commencing large-scale studies.
Q4: How should I store this compound and its solutions?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[11] Stock solutions, typically prepared in DMSO, should be stored at -80°C for up to one year or at -20°C for up to one month.[12][13] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in aqueous solution for in vitro assays. | This compound is poorly soluble in water. Diluting a concentrated DMSO stock directly into an aqueous buffer can cause it to "crash out." | 1. Optimize Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium below 0.5%, and ideally at or below 0.1%, as higher concentrations can be cytotoxic.[14] 2. Use a Co-solvent System: Consider using a mixture of solvents.[15] 3. Gentle Warming and Sonication: Gently warm the aqueous buffer to 37°C before adding the this compound/DMSO stock. Sonication can also help to keep the compound in solution.[4][14] 4. Prepare Fresh Dilutions: Prepare working solutions fresh for each experiment from a frozen stock. |
| Inconsistent or no effect of this compound in in vivo studies. | 1. Poor Bioavailability: Due to its low aqueous solubility, oral absorption can be variable.[16] 2. Inadequate CNS Penetration: The compound may be subject to efflux by transporters at the blood-brain barrier.[8] 3. Species Specificity: this compound may not be effective in the chosen animal model (e.g., mouse).[9][10] 4. Improper Vehicle Formulation: The vehicle may not be adequately solubilizing or stabilizing the compound. | 1. Optimize Vehicle Formulation: For oral administration, consider a suspension in a vehicle like 0.5% carboxymethylcellulose (CMC) or a solution in a lipid-based vehicle such as corn oil.[11][17] For intraperitoneal injections, a co-solvent system (e.g., DMSO, PEG400, saline) may be necessary.[4] Always include a vehicle-only control group. 2. Verify Target Engagement: Before large-scale behavioral studies, it may be beneficial to perform a pilot study to confirm that this compound is reaching the CNS and engaging its target. This could involve ex vivo analysis of P2X4R downstream signaling in brain tissue. 3. Confirm Species Reactivity: Test the effect of this compound on P2X4Rs from your species of interest in vitro before proceeding with in vivo experiments. |
| Adverse effects or toxicity in animals. | The vehicle, particularly at high concentrations of organic solvents like DMSO, can cause toxicity. | 1. Minimize Solvent Concentration: Keep the final concentration of organic solvents in the injection volume as low as possible. For DMSO, a final concentration below 10% is generally recommended for in vivo use.[4] 2. Conduct Tolerability Studies: Before the main experiment, administer the vehicle alone to a small cohort of animals to assess for any adverse reactions.[17] 3. Refine Administration Technique: Ensure proper oral gavage or injection technique to minimize stress and potential for injury to the animals.[6][13] |
Quantitative Data
| Parameter | Value | Species/System | Reference(s) |
| Molecular Weight | 355.19 g/mol | N/A | [1] |
| Formula | C₁₇H₁₁BrN₂O₂ | N/A | [1] |
| Purity | ≥98% (HPLC) | N/A | [2] |
| Solubility | Soluble to 100 mM in DMSO. Insoluble in water and ethanol. | N/A | [1][2][11] |
| IC₅₀ (P2X4R) | 0.50 µM | Chinese hamster ovary cells | [2] |
| 0.75 µM | Rat P2X4R expressed in HEK293 cells | [18][19] | |
| Storage (Powder) | -20°C for up to 3 years | N/A | [11] |
| Storage (Stock Solution in DMSO) | -80°C for up to 1 year; -20°C for up to 1 month | N/A | [11][12][13] |
Experimental Protocols
In Vitro Protocol: Inhibition of P2X4R in Cell Culture
This protocol is a general guideline for applying this compound to cultured cells expressing P2X4R.
1. Preparation of this compound Stock Solution:
- Dissolve this compound powder in 100% DMSO to create a 10 mM stock solution.
- Gently vortex and, if necessary, sonicate briefly to ensure complete dissolution.
- Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
2. Application to Cells:
- Thaw an aliquot of the this compound stock solution at room temperature.
- Prepare serial dilutions of the this compound stock in cell culture medium to achieve the desired final concentrations for your experiment (e.g., in the range of 0.1 µM to 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.5%.
- Pre-incubate the cells with the this compound-containing medium for a period of 2 minutes to 2 hours before stimulating with a P2X4R agonist like ATP. The optimal pre-incubation time may need to be determined empirically for your specific cell type and assay.[18]
- Include a vehicle control (medium with the same final concentration of DMSO without this compound).
In Vivo Protocol: Oral Administration of this compound in Rodents
This protocol provides a method for preparing a this compound suspension for oral gavage in rodents.
1. Vehicle Preparation (0.5% Carboxymethylcellulose - CMC):
- Add 0.5 g of low-viscosity CMC to 100 mL of sterile water.
- Stir vigorously with a magnetic stirrer until the CMC is fully dissolved. This may take several hours. Gentle heating can aid dissolution, but allow the solution to cool to room temperature before use.
2. Preparation of this compound Suspension:
- Weigh the required amount of this compound powder for your desired dosage (e.g., 1 mg/kg).
- In a small glass vial, add a small volume of the 0.5% CMC vehicle to the this compound powder to create a paste.
- Gradually add the remaining volume of the 0.5% CMC vehicle while continuously vortexing or triturating to ensure a uniform suspension.
- The final suspension should be administered shortly after preparation. Keep the suspension stirring or vortex frequently to prevent settling.
3. Oral Gavage Administration:
- Accurately weigh each animal to determine the correct dosing volume. The typical oral gavage volume for mice is 5-10 mL/kg.[20]
- Use an appropriately sized, ball-tipped gavage needle to minimize the risk of esophageal injury.[6][13]
- Gently restrain the animal and pass the gavage needle along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.[21][22]
- Administer the this compound suspension slowly and steadily.[6]
- Monitor the animal for a few minutes post-administration to ensure there are no signs of distress.[22]
- Always include a control group that receives the vehicle only.
Visualizations
Caption: P2X4R-BDNF-TrkB signaling pathway in microglia and neurons.
Caption: General experimental workflows for in vitro and in vivo studies.
References
- 1. Neuroprotective and Neuro-rehabilitative Effects of Acute Purinergic Receptor P2X4 (P2X4R) Blockade after Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. P2X receptor antagonists for pain management: examination of binding and physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools | Semantic Scholar [semanticscholar.org]
- 11. selleckchem.com [selleckchem.com]
- 12. scispace.com [scispace.com]
- 13. instechlabs.com [instechlabs.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iacuc.wsu.edu [iacuc.wsu.edu]
- 21. research-support.uq.edu.au [research-support.uq.edu.au]
- 22. iacuc.ucsf.edu [iacuc.ucsf.edu]
Technical Support Center: 5-BDBD in Long-Term Cell Culture
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential toxicity of 5-BDBD in long-term cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you might encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (this compound) is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2] Its primary function in a cellular context is to block the flow of ions, primarily Ca2+, through the P2X4 receptor, which is normally triggered by extracellular ATP.[3] There is some debate in the scientific literature regarding its precise mechanism of action, with some studies suggesting it acts as a competitive antagonist, while others propose an allosteric mode of inhibition.[3][4]
Q2: Is this compound expected to be cytotoxic in long-term cell culture?
The long-term effects of this compound on cell viability appear to be cell-type dependent. In some cancer cell lines, such as prostate cancer cells (PC3 and C4-2B4), prolonged exposure (up to 96 hours) to this compound has been shown to decrease cell viability and proliferation.[3][5] However, this effect was not associated with an increase in apoptosis.[5] For non-cancerous or primary cell lines, there is limited published data on the long-term cytotoxic effects of this compound. Therefore, it is crucial to empirically determine the cytotoxic potential of this compound in your specific cell model.
Q3: What are the potential long-term consequences of blocking the P2X4 receptor?
Chronic inhibition of the P2X4 receptor may lead to various cellular effects beyond direct cytotoxicity. The P2X4 receptor is involved in several signaling pathways that regulate cell survival, proliferation, and inflammation.[6] Long-term blockade of P2X4 could potentially disrupt these processes. For example, in microglia, P2X4 receptor activation leads to the release of brain-derived neurotrophic factor (BDNF) and activation of the p38 MAPK pathway, which are involved in neuronal plasticity and inflammatory responses.[6] Therefore, long-term inhibition of P2X4 might alter these signaling cascades, and the specific outcome would likely depend on the cell type and the context of the experiment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Increased cell death over time in this compound treated cultures. | 1. Direct cytotoxicity of this compound at the concentration used. 2. Solvent (e.g., DMSO) toxicity. 3. Compound degradation leading to toxic byproducts. 4. Nutrient depletion in the culture medium. | 1. Perform a dose-response curve over a prolonged period (e.g., 7-10 days) to determine the optimal non-toxic concentration for your specific cell line. 2. Ensure the final concentration of the solvent is below the toxic threshold for your cells (typically <0.1% for DMSO). Include a solvent-only control in your experiments. [7]3. Replenish the medium with freshly prepared this compound every 48-72 hours to ensure a consistent concentration of active compound. [8]4. Change the culture medium regularly to replenish nutrients and remove metabolic waste. |
| Inconsistent or unexpected results in long-term assays. | 1. Instability of this compound in culture medium at 37°C. 2. Cell line-specific sensitivity to P2X4 inhibition. 3. Changes in P2X4 receptor expression over time in culture. | 1. As there is limited data on the stability of this compound in aqueous solutions, it is recommended to replenish the compound with every media change (every 48-72 hours) to maintain a stable concentration. [8]2. Characterize the P2X4 receptor expression level in your cell line. The effects of this compound will be more pronounced in cells with higher P2X4 expression. 3. Monitor P2X4 receptor expression levels (e.g., via qPCR or Western blot) over the course of your long-term experiment to ensure consistency. |
| No observable effect of this compound in a cell line expected to express P2X4. | 1. Low or absent P2X4 receptor expression. 2. Sub-optimal concentration of this compound used. 3. Rapid degradation of the compound. | 1. Confirm P2X4 receptor expression in your cell line using appropriate molecular biology techniques. 2. Perform a dose-response experiment to determine the effective concentration for your cell model. The IC50 for this compound is typically in the sub-micromolar to low micromolar range. [9]3. Ensure fresh compound is added regularly, as mentioned above. |
Data Presentation
Summary of this compound Effects on Prostate Cancer Cell Lines (96-hour treatment)
| Cell Line | Assay | This compound Concentration (µM) | % Reduction in Viability/Proliferation | Apoptosis Induction | Reference |
| PC3 | alamarBlue™ Viability Assay | 1.0 | <20% | No | [5] |
| C4-2B4 | alamarBlue™ Viability Assay | 1.0 | 36.8% | No | [5] |
| PC3 | CyQUANT® Proliferation Assay | 1.0 | >50% | Not Assessed | [5] |
| C4-2B4 | CyQUANT® Proliferation Assay | 1.0 | >70% | Not Assessed | [5] |
Note: This table summarizes data from a specific study and effects may vary in other cell lines.
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assessment using MTT Assay
This protocol is designed to assess the effect of long-term this compound exposure on cell viability by measuring mitochondrial metabolic activity.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will allow for logarithmic growth over the desired time course without reaching confluency.
-
Compound Addition: After cells have adhered (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control (e.g., DMSO at the same final concentration as the highest this compound treatment).
-
Long-Term Incubation: Incubate the plates at 37°C in a humidified incubator for the desired duration (e.g., 3, 5, 7, or more days).
-
Compound Replenishment: Every 48-72 hours, carefully aspirate the medium and replace it with fresh medium containing the respective concentrations of this compound or vehicle.[8]
-
MTT Assay: At the end of the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Assessment of Apoptosis using Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from Protocol 1, using a white-walled 96-well plate.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: At the end of the incubation period, allow the plate to equilibrate to room temperature. Add the Caspase-Glo® 3/7 reagent to each well in a 1:1 volume ratio with the culture medium.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express caspase-3/7 activity as a fold change relative to the vehicle-treated control.
Visualizations
Caption: Workflow for assessing long-term toxicity of this compound.
Caption: P2X4 signaling and potential effects of this compound.
References
- 1. P2X4 purinergic receptors offer a therapeutic target for aggressive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural Basis of the Negative Allosteric Modulation of this compound at Human P2X4 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2RX4 - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 9. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
5-BDBD degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation and storage best practices for 5-BDBD (5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the P2X4 receptor, which is an ATP-gated ion channel.[1][2][3] It is widely used in research to study the physiological and pathological roles of P2X4 receptors, particularly in the central nervous system.[1] While initially suggested to be a competitive antagonist, more recent studies indicate that this compound acts as a negative allosteric modulator.[1][4]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Below are the recommended storage conditions based on information from various suppliers.
| Form | Storage Temperature | Recommended Duration |
| Solid Powder | -20°C | Up to 3 years |
| 4°C | Up to 2 years | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months |
| -20°C | Up to 1 month |
Data compiled from multiple sources.[5][6]
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[5]
Q3: How should I prepare a stock solution of this compound?
A3: this compound has low water solubility but is soluble in organic solvents.[7] Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions.[2][3][6]
| Solvent | Maximum Concentration |
| DMSO | 62.5 - 100 mM |
Data compiled from multiple sources.[2][3][5][6]
For in vivo experiments, specific formulations are required to ensure solubility and bioavailability. Examples of such formulations include:
Q4: What are the potential degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively published, as a benzodiazepine derivative, it is susceptible to degradation through hydrolysis and photolysis.[4][5][7]
-
Hydrolysis: The diazepine ring of benzodiazepines can undergo hydrolytic cleavage, particularly under acidic or basic conditions.[4] This can lead to the formation of inactive degradation products.
-
Photodegradation: Exposure to light, especially UV radiation, can induce degradation of benzodiazepines.[5] The rate and extent of photodegradation can vary depending on the specific chemical structure and the presence of photosensitizers.
Troubleshooting Guide
Problem 1: Inconsistent or lower than expected experimental results.
-
Possible Cause: Degradation of this compound stock solution.
-
Troubleshooting Steps:
-
Verify Storage: Ensure that the stock solution has been stored at the correct temperature and for a duration within the recommended period.
-
Check for Precipitate: Before use, visually inspect the stock solution for any signs of precipitation. If present, gently warm and vortex the solution to redissolve the compound.
-
Prepare Fresh Stock: If degradation is suspected, prepare a fresh stock solution from the solid powder.
-
Perform a Concentration Check: If analytical equipment (e.g., HPLC-UV) is available, verify the concentration of the stock solution.
-
Problem 2: Precipitation of this compound in aqueous experimental media.
-
Possible Cause: Low aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental medium is as high as tolerable for your specific assay, without exceeding cytotoxic levels.
-
Use a Surfactant: For certain applications, the inclusion of a biocompatible surfactant (e.g., Pluronic F-127) may help to maintain solubility.
-
Sonication: Brief sonication of the final solution can help to dissolve any initial precipitate.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Vortex the solution until the solid is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
Protocol 2: General Procedure for Assessing this compound Stability (Forced Degradation Study)
This protocol provides a general framework for investigating the stability of this compound under various stress conditions.
-
Preparation of Test Solutions: Prepare solutions of this compound in a relevant solvent (e.g., DMSO) and then dilute into the stress condition media (e.g., acidic, basic, oxidative, aqueous). A typical starting concentration is 10 µM.
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the solution in 0.1 M HCl at a controlled temperature (e.g., 40°C).
-
Basic Hydrolysis: Incubate the solution in 0.1 M NaOH at a controlled temperature (e.g., 40°C).
-
Oxidative Degradation: Treat the solution with a low concentration of hydrogen peroxide (e.g., 3%) at room temperature.
-
Photostability: Expose the solution to a calibrated light source (e.g., Xenon lamp) that mimics sunlight, alongside a dark control.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Monitor the peak area of the parent this compound compound to determine the extent of degradation.
-
Observe the appearance of new peaks, which may correspond to degradation products.
-
-
Data Analysis: Plot the percentage of remaining this compound against time for each stress condition to determine the degradation kinetics.
Visualizations
Caption: Mechanism of action of this compound on the P2X4 receptor signaling pathway.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Potential degradation pathways for benzodiazepine compounds like this compound.
References
- 1. Optimal enzymatic hydrolysis of urinary benzodiazepine conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholarlyworks.lvhn.org [scholarlyworks.lvhn.org]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photodegradation of psychiatric pharmaceuticals in aquatic environments--kinetics and photodegradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. frontiersin.org [frontiersin.org]
Technical Support Center: Accounting for Species-Dependent Differences in 5-BDBD Potency
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the P2X4 receptor antagonist, 5-BDBD. The focus is on understanding and accounting for the observed differences in its potency across various species.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its mechanism of action?
5-(3-Bromophenyl)-1,3-dihydro-2H-Benzofuro[3,2-e]-1,4-diazepin-2-one (this compound) is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel.[1][2] While early studies suggested a competitive mechanism of action[3], more recent evidence from radioligand and mutagenesis studies indicates that this compound acts as a non-competitive, negative allosteric modulator.[4][5][6] It binds to a site distinct from the ATP binding pocket, located between two subunits of the receptor.[6]
Caption: Allosteric inhibition of the P2X4 receptor by this compound.
Q2: I'm observing lower potency of this compound in my rat or mouse model compared to published human data. Is this expected?
Yes, this is an expected and well-documented phenomenon. This compound exhibits significant species-dependent differences in potency, being most potent at the human P2X4 receptor.[4][7] This is a critical consideration when translating results from preclinical animal models to human applications.
| Species | Relative Potency vs. Human P2X4 | IC₅₀ (Rat P2X4) | Reference |
| Human | ~1 (Most Potent) | N/A | [4] |
| Mouse | ~6-fold lower | N/A | [4] |
| Rat | ~10-fold lower | 0.75 µM | [1][4][5] |
Q3: What is the molecular basis for the species-dependent potency of this compound?
The differences in potency are primarily due to variations in the amino acid sequences of the P2X4 receptor orthologs, specifically within the allosteric binding pocket where this compound interacts. Studies combining molecular modeling and site-directed mutagenesis on the human P2X4 receptor have identified several key residues critical for this compound binding: M109, F178, Y300, R301, and I312.[6] An earlier study also implicated residue F81 in mediating the inhibitory effect.[4] Variations in these specific amino acids between human, rat, and mouse P2X4 receptors likely alter the affinity of this compound for its binding site, leading to the observed differences in potency. This phenomenon is not unique to this compound; another P2X4 antagonist, BX430, also shows pronounced species selectivity, being potent at human and zebrafish receptors but having no effect on rat and mouse orthologs.[4][5][8]
Q4: How selective is this compound for the P2X4 receptor over other P2X subtypes?
This compound is considered highly selective for P2X4 at sub-micromolar to low-micromolar concentrations. However, at higher concentrations (e.g., 10 µM), some off-target inhibition at other P2X subtypes can occur, particularly at P2X3.[5][9]
| Receptor Subtype (Rat) | Inhibition by 10 µM this compound | Reference |
| P2X4 | 83.2% | [5] |
| P2X3 | 35.9% | [5][9] |
| P2X1 | 12.7% | [5][9] |
| P2X2a / P2X2b | No significant inhibition | [5] |
| P2X7 | No significant inhibition | [5] |
Q5: Could factors other than P2X4 receptor sequence contribute to species differences in vivo?
While differences in the receptor sequence are the primary determinant of potency in vitro, other factors can contribute to varied efficacy in whole-animal studies. These include:
-
Pharmacokinetics and Metabolism: Species can exhibit significant differences in drug absorption, distribution, metabolism, and excretion (ADME). The expression and activity of drug-metabolizing enzymes, such as cytochrome P450s, can vary widely, potentially altering the concentration and half-life of this compound.[10]
-
Receptor Expression and Distribution: The density and localization of P2X4 receptors in specific tissues or cell types could differ between species, influencing the overall physiological response to antagonism.
Troubleshooting Guide
Caption: Troubleshooting workflow for unexpected this compound results.
Experimental Protocols
Protocol 1: In Vitro Potency Assessment using Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibitory effect of this compound on ATP-gated currents in cells expressing a specific P2X4 receptor ortholog.
1. Cell Preparation:
- Culture HEK293 cells (or other suitable host cells with low endogenous purinergic receptor expression) transiently or stably transfected with the P2X4 receptor cDNA from the species of interest (e.g., human, rat, mouse).
- Plate cells onto glass coverslips 24-48 hours before recording to achieve 50-70% confluency.
2. Solutions:
- External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 MgCl₂. Adjust pH to 7.3 with NaOH.
- Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.3 with NaOH.
- Agonist Stock: Prepare a 10 mM stock solution of ATP in the external solution.
- Antagonist Stock: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute in the external solution to final working concentrations. Note: The final DMSO concentration should be kept below 0.1% to avoid solvent effects.
3. Electrophysiological Recording:
- Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with the external solution.
- Establish a whole-cell patch-clamp configuration on a transfected cell. Clamp the membrane potential at -60 mV.
- Obtain a stable baseline current.
- Apply a control concentration of ATP (e.g., EC₅₀ concentration, typically 1-10 µM) for 5 seconds to elicit a baseline inward current.
- Wash the cell with the external solution for at least 4 minutes to allow for full receptor recovery.[5]
- Pre-incubate the cell with a specific concentration of this compound for 2 minutes.[5][9]
- During the final 5 seconds of the this compound application, co-apply the same concentration of ATP.
- Record the inhibited current amplitude.
- Repeat this process for a range of this compound concentrations to generate a concentration-response curve.
4. Data Analysis:
- Normalize the inhibited current to the control ATP response for each concentration of this compound.
- Fit the concentration-response data using a non-linear regression model to determine the IC₅₀ value.
Protocol 2: In Vitro Potency Assessment using a Calcium Influx Assay
This protocol provides a higher-throughput method to assess this compound potency by measuring changes in intracellular calcium.
Caption: Workflow for a calcium influx-based potency assay.
1. Cell Preparation:
- Seed P2X4-expressing cells into a black, clear-bottom 96-well microplate. Allow cells to adhere and form a monolayer overnight.
2. Dye Loading:
- Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
- Remove the culture medium from the wells and add the dye-loading buffer.
- Incubate the plate at 37°C for 30-60 minutes in the dark.
3. Potency Assay:
- Prepare serial dilutions of this compound in an appropriate assay buffer.
- Prepare a solution of ATP at a concentration that elicits a submaximal response (e.g., EC₈₀).
- Using an automated fluorescence plate reader (e.g., FLIPR, FlexStation), establish a baseline fluorescence reading for each well.
- Add the this compound dilutions to the appropriate wells and incubate for the desired pre-incubation time (a 2-minute pre-incubation is a good starting point).[5]
- Add the ATP solution to all wells to stimulate the receptor.
- Continuously record the fluorescence signal for 1-3 minutes to capture the peak calcium response.
4. Data Analysis:
- Determine the peak fluorescence response for each well.
- Normalize the data to controls (0% inhibition = ATP alone; 100% inhibition = no ATP).
- Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to calculate the IC₅₀.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. karger.com [karger.com]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis of the Negative Allosteric Modulation of this compound at Human P2X4 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Identification of the molecular determinants of antagonist potency in the allosteric binding pocket of human P2X4 [frontiersin.org]
- 9. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Species differences in the distribution of drug-metabolizing enzymes in the pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of 5-BDBD
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-BDBD (5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor cell permeability of this potent and selective P2X4 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective antagonist of the P2X4 receptor, an ATP-gated ion channel. It blocks the flow of ions through the channel, thereby inhibiting its activity. The P2X4 receptor is involved in various physiological and pathophysiological processes, including inflammatory pain and cardiac function. There has been some discussion in the literature regarding its precise mechanism, with some studies suggesting it acts as a competitive antagonist while others indicate an allosteric mode of action.[1]
Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to poor cell permeability?
A2: Yes, inconsistent results are a common consequence of poor cell permeability. If this compound does not efficiently cross the cell membrane to reach its intracellular or membrane-bound target, the observed biological effect can be variable and difficult to reproduce. This can manifest as a lower-than-expected potency or a complete lack of activity in cellular assays compared to cell-free systems.
Q3: How can I predict the cell permeability of this compound based on its physicochemical properties?
A3: A useful tool for predicting the oral bioavailability and cell permeability of a compound is Lipinski's Rule of Five. A compound is more likely to be membrane permeable if it satisfies these criteria. Let's analyze the properties of this compound in the table below.
Data Presentation
Table 1: Physicochemical Properties of this compound and Lipinski's Rule of Five Analysis
| Property | Value | Lipinski's Rule of Five Guideline | Compliance |
| Molecular Weight | 355.19 g/mol | < 500 g/mol | Yes |
| Hydrogen Bond Donors | 1 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 10 | Yes |
| LogP (Octanol-Water Partition Coefficient) | > 5 (predicted) | ≤ 5 | No |
| Solubility | Soluble to 100 mM in DMSO. Poorly soluble in aqueous solutions. | - | - |
Based on this analysis, while this compound complies with most of Lipinski's rules, its high predicted LogP suggests it is quite lipophilic. Highly lipophilic compounds can sometimes exhibit poor aqueous solubility and may be retained within the lipid bilayer of the cell membrane, leading to reduced intracellular bioavailability.
Troubleshooting Guides
Issue 1: Low or No Apparent Activity of this compound in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Poor cell permeability | 1. Increase Incubation Time: Allow for a longer incubation period to facilitate passive diffusion across the cell membrane. 2. Optimize Compound Concentration: Test a range of concentrations to determine if a higher dose can overcome the permeability barrier. 3. Use a Permeation Enhancer: A low, non-toxic concentration of a permeation enhancer like DMSO (typically <0.5%) can transiently increase membrane fluidity. However, be cautious as this can also affect cell health. |
| Compound Precipitation | 1. Check for Precipitation: Visually inspect the cell culture medium for any signs of compound precipitation after addition. 2. Prepare Fresh Solutions: Always use freshly prepared stock solutions of this compound in a suitable solvent like DMSO. 3. Optimize Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low and non-toxic to the cells. |
| Compound Degradation | 1. Assess Stability: Determine the stability of this compound in your specific cell culture medium over the time course of your experiment. 2. Minimize Exposure to Light and Temperature Fluctuations: Store stock solutions appropriately and protect from light if the compound is light-sensitive. |
Issue 2: High Variability Between Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Intracellular Concentration | 1. Standardize Cell Seeding Density: Ensure a consistent number of cells are seeded in each well, as this can affect the total amount of compound taken up. 2. Ensure Homogeneous Compound Distribution: Mix the compound thoroughly in the medium before adding it to the cells. |
| Cell Health Variability | 1. Monitor Cell Viability: Perform a cell viability assay in parallel to ensure that the observed effects are not due to cytotoxicity of the compound or the vehicle. 2. Use Cells at a Consistent Passage Number: Cell characteristics can change with excessive passaging. |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.
Materials:
-
PAMPA plate (e.g., 96-well format with a lipid-coated filter)
-
Donor and acceptor plates
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent (e.g., dodecane)
-
Phospholipid (e.g., lecithin)
-
Plate reader for quantification (e.g., UV-Vis or LC-MS/MS)
Procedure:
-
Prepare the PAMPA membrane by coating the filter of the donor plate with a solution of phospholipid in an organic solvent.
-
Prepare the donor solution by dissolving this compound in PBS (with a small percentage of a co-solvent like DMSO if necessary) to a known concentration.
-
Fill the acceptor wells with PBS.
-
Place the donor plate on top of the acceptor plate and incubate for a defined period (e.g., 4-18 hours) at room temperature.
-
After incubation, determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (-VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA(t)] / [Ceq])
Where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [CA(t)] is the concentration in the acceptor well at time t, and [Ceq] is the equilibrium concentration.
Protocol 2: Caco-2 Cell Permeability Assay
The Caco-2 assay is a cell-based method that models the intestinal epithelial barrier and can assess both passive and active transport.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Cell culture medium (e.g., DMEM with FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Analytical equipment for quantification (e.g., LC-MS/MS)
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
For apical to basolateral (A-B) permeability, add the this compound solution in HBSS to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral chamber and replace with fresh HBSS.
-
Determine the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) using the following equation:
Papp = (dQ/dt) / (A * C0)
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Mandatory Visualizations
References
Technical Support Center: Minimizing Precipitation in Working Solutions
This technical support center provides troubleshooting guidance for two distinct compounds that may be referred to by similar acronyms. Please select the compound relevant to your work.
-
Section 1: 5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) , a P2X4 receptor antagonist.
-
Section 2: 5-bromo-2'-deoxyuridine-5'-monophosphate (BrdUMP) and its precursor 5-bromo-2'-deoxyuridine (BrdU) , used for labeling proliferating cells.
Section 1: 5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (this compound)
This section focuses on the potent and selective P2X4 receptor antagonist, this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My this compound precipitated out of my aqueous working solution. How can I prevent this?
A1: this compound has low aqueous solubility. It is highly soluble in organic solvents like DMSO, but can precipitate when diluted into aqueous buffers.[1][2] To prevent precipitation:
-
Prepare a high-concentration stock solution in 100% DMSO. Concentrations up to 100 mM in DMSO have been reported to be stable.[1]
-
Minimize the percentage of DMSO in your final working solution. While preparing the working solution, add the DMSO stock solution to your aqueous buffer slowly while vortexing to ensure proper mixing.
-
Consider using a co-solvent system for in vivo studies. For animal studies, specific formulations have been developed to improve solubility.[3]
-
If precipitation occurs, gentle warming and/or sonication can help redissolve the compound. [3]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is Dimethyl Sulfoxide (DMSO).[1][2] It is soluble up to 100 mM in DMSO.[1] For optimal results, use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[2]
Q3: How should I store my this compound stock solution?
A3: this compound stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4] When stored at -80°C, the solution is stable for up to 6 months.[3]
Q4: I am seeing precipitation even in my DMSO stock solution. What could be the cause?
A4: Precipitation in a DMSO stock solution is uncommon but can occur if:
-
The DMSO is not anhydrous. this compound's solubility can be significantly impacted by moisture in the DMSO.[2] Always use a fresh, high-quality grade of DMSO.
-
The concentration is too high. While soluble up to 100 mM, it is good practice to confirm the solubility of a specific batch.
-
The storage temperature is too low for the concentration. While freezing is recommended for storage, allowing the solution to fully thaw and vortexing before use is important.
Quantitative Data: Solubility of this compound
| Solvent/System | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 35.52 - 71 | 100 - 199.89 | Use of fresh, anhydrous DMSO is recommended.[1][2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 | ≥ 5.86 | Results in a clear solution.[3] |
| 10% DMSO, 90% Corn Oil | ≥ 2.08 | ≥ 5.86 | Results in a clear solution.[3] |
| 15% Solutol HS 15, 10% Cremophor EL, 35% PEG 400, 40% water | 9.8 | 27.59 | May result in a suspended solution and require sonication.[3] |
Experimental Protocol: Preparation of this compound Working Solution
Objective: To prepare a 10 µM working solution of this compound in an aqueous buffer from a 10 mM DMSO stock solution.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Aqueous buffer (e.g., cell culture medium, physiological saline)
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution (Molecular Weight: 355.19 g/mol ).
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes and store at -20°C or -80°C.
-
-
Prepare a 10 µM Working Solution:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Vortex the stock solution briefly.
-
Perform a 1:1000 dilution of the stock solution into your aqueous buffer. For example, to make 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.
-
It is crucial to add the DMSO stock to the aqueous buffer and not the other way around. Add the stock solution dropwise while continuously vortexing the buffer to ensure rapid and uniform mixing, which helps to prevent precipitation.
-
Use the working solution immediately for your experiment.
-
Visualization: Signaling Pathway and Experimental Workflow
Caption: Inhibition of the P2X4 receptor signaling pathway by this compound.
Section 2: 5-bromo-2'-deoxyuridine-5'-monophosphate (BrdUMP) / 5-bromo-2'-deoxyuridine (BrdU)
This section provides guidance on the use of BrdU and its monophosphate form, BrdUMP, for labeling proliferating cells. BrdU is the common starting material for preparing working solutions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
Q1: My BrdU/BrdUMP is not dissolving in my aqueous buffer. What should I do?
A1: While BrdU has some solubility in water (approximately 10 mg/mL in PBS pH 7.2), using an organic solvent to prepare a concentrated stock solution is often more reliable.[3][5]
-
Prepare a stock solution in DMSO. BrdU is readily soluble in DMSO (up to 100 mM or ~30 mg/mL).[5]
-
For in vivo injections, sterile PBS or saline can be used to dissolve BrdU, though it may require more effort. [6]
-
The sodium salt of BrdUMP is expected to have higher aqueous solubility. [7] If you are using the sodium salt, ensure it is fully dissolved before use.
-
Gentle warming can aid dissolution in aqueous solutions , but do not overheat as it may degrade the compound.
Q2: What is the best way to prepare a BrdU stock solution?
A2: For most in vitro applications, a 10 mM stock solution in DMSO is recommended.[6] This stock is stable for up to 6 months when stored at -20°C.[2] For in vivo use, a 10-50 mg/mL solution in sterile PBS or saline is common.[6]
Q3: How long can I store my aqueous working solution of BrdU?
A3: It is not recommended to store aqueous solutions of BrdU for more than one day.[3] It is best to prepare the working solution fresh from a frozen DMSO stock just before use.[2]
Q4: My cells are not incorporating BrdU. What could be the problem?
A4: Lack of BrdU incorporation can be due to several factors:
-
Cell cycle status: Cells must be in the S-phase of the cell cycle to incorporate BrdU. Ensure your cells are actively proliferating.
-
BrdU concentration: The optimal concentration of BrdU can vary between cell types. A titration experiment may be necessary.
-
Incubation time: The labeling time needs to be sufficient for cells to enter S-phase and incorporate BrdU.
-
Improper DNA denaturation: For detection with an anti-BrdU antibody, the DNA must be denatured (e.g., with HCl) to expose the incorporated BrdU.[8]
Quantitative Data: Solubility of 5-bromo-2'-deoxyuridine (BrdU)
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) |
| Water | ~10 | ~32.5 |
| DMSO | ~20-30 | ~65-100 |
| Ethanol | ~25 | ~81.4 |
| DMF | ~20 | ~65 |
| PBS (pH 7.2) | ~10 | ~32.5 |
Data compiled from multiple sources.[3][5]
Experimental Protocol: Preparation of BrdU Working Solution for Cell Labeling
Objective: To prepare a 10 µM BrdU working solution for labeling cultured cells.
Materials:
-
5-bromo-2'-deoxyuridine (BrdU) powder
-
Anhydrous DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Prepare a 10 µM Working Solution:
-
Thaw a single-use aliquot of the 10 mM BrdU stock solution.
-
Dilute the stock solution 1:1000 in pre-warmed sterile cell culture medium. For example, add 10 µL of 10 mM BrdU stock to 10 mL of culture medium.
-
Mix well by inverting the tube or gentle vortexing.
-
This working solution should be prepared fresh and used immediately.[2][3]
-
-
Cell Labeling:
-
Remove the existing medium from your cultured cells.
-
Add the BrdU-containing medium to the cells.
-
Incubate for the desired period (e.g., 1-24 hours) to allow for BrdU incorporation into newly synthesized DNA.
-
Proceed with fixation, DNA denaturation, and immunocytochemistry to detect the incorporated BrdU.
-
Visualization: Experimental Workflow for BrdU Cell Proliferation Assay
Caption: Workflow for detecting cell proliferation using BrdU labeling.
References
- 1. fishersci.com [fishersci.com]
- 2. docs.aatbio.com [docs.aatbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. biotium.com [biotium.com]
- 5. adipogen.com [adipogen.com]
- 6. BrdU | AAT Bioquest [aatbio.com]
- 7. 5-Bromo-2'-deoxyuridine-5'-monophosphate sodium salt [myskinrecipes.com]
- 8. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
Validation & Comparative
A Comparative Guide to the Efficacy of 5-BDBD and Other P2X4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The P2X4 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a range of pathologies, including neuropathic pain, inflammation, and neurodegenerative diseases. This has spurred the development of various antagonists aimed at modulating its activity. This guide provides a detailed comparison of the efficacy of 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) with other notable P2X4 receptor antagonists, supported by experimental data and detailed methodologies.
Quantitative Efficacy Comparison of P2X4 Antagonists
The inhibitory potency of P2X4 antagonists is a critical determinant of their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and other key antagonists across different species and experimental systems.
| Antagonist | Species/Cell Line | IC50 (µM) | Experimental Method | Mechanism of Action | Reference(s) |
| This compound | Rat P2X4 (HEK293 cells) | 0.75 | Electrophysiology | Allosteric | [1][2] |
| Human P2X4 (CHO cells) | 0.50 | Electrophysiology | Allosteric | [3] | |
| Human P2X4 (HEK293 cells) | 1.2 | Electrophysiology | Competitive (disputed) | [4] | |
| BX430 | Human P2X4 | 0.54 | Electrophysiology | Allosteric | [5][6][7][8] |
| Zebrafish P2X4 | 0.61 | Electrophysiology | Allosteric | [7] | |
| Mouse & Rat P2X4 | >10 | Electrophysiology | Allosteric | [6][8] | |
| PSB-12054 | Human P2X4 (1321N1 cells) | 0.189 | Calcium Influx Assay | Allosteric | [9][10] |
| PSB-12062 | Human P2X4 | 1.38 | Calcium Influx Assay | Allosteric | [4] |
| Rat P2X4 | 0.928 | Calcium Influx Assay | Allosteric | [4] | |
| Mouse P2X4 | 1.76 | Calcium Influx Assay | Allosteric | [4] | |
| BAY-1797 | Human P2X4 (HEK cells) | 0.211 | Not specified | Allosteric | [5][6][7][11][12] |
| Human P2X4 (1321N1 cells) | 0.108 | Calcium Influx Assay | Allosteric | [13] | |
| Mouse P2X4 (1321N1 cells) | 0.112 | Calcium Influx Assay | Allosteric | [13] | |
| Rat P2X4 (1321N1 cells) | 0.233 | Calcium Influx Assay | Allosteric | [13] | |
| NP-1815-PX | Human P2X4 (1321N1 cells) | 0.26 | Calcium Influx Assay | Not specified | [14][15] |
| NC-2600 | Not specified | Not specified | Not specified | Not specified | [16][17][18][19] |
Note: IC50 values can vary depending on the specific experimental conditions, including the cell line used, the concentration of the agonist (ATP), and the assay methodology. The mechanism of action for this compound is debated, with some studies suggesting a competitive mode of action, while others provide evidence for an allosteric mechanism.[4]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of P2X4 antagonist efficacy.
Electrophysiology (Whole-Cell Patch Clamp)
This technique directly measures the ion flow through the P2X4 receptor channel in response to ATP and the inhibitory effect of antagonists.
Cell Preparation:
-
HEK293 or CHO cells stably or transiently expressing the P2X4 receptor of the desired species (human, rat, or mouse) are cultured on glass coverslips.
Recording:
-
A coverslip with adherent cells is transferred to a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with an extracellular solution (e.g., containing in mM: 147 NaCl, 10 HEPES, 13 glucose, 2 CaCl2, 1 KCl; pH 7.4).
-
Borosilicate glass pipettes (2-5 MΩ) are filled with an intracellular solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP; pH 7.2).
-
A whole-cell patch-clamp configuration is established on a single cell.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
The P2X4 receptor is activated by applying a specific concentration of ATP (e.g., the EC50 concentration) using a rapid solution exchange system.
-
To test the effect of an antagonist, the cells are pre-incubated with the compound for a defined period (e.g., 2 minutes) before co-application with ATP.[1]
-
The resulting inward currents are recorded and analyzed. The percentage of inhibition is calculated by comparing the current amplitude in the presence and absence of the antagonist. IC50 values are determined by fitting the concentration-response data to a Hill equation.
Calcium Influx Assay (Fluorescence-Based)
This high-throughput method measures the increase in intracellular calcium concentration upon P2X4 receptor activation.
Cell Preparation:
-
1321N1 or other suitable cell lines stably expressing the P2X4 receptor are seeded into 96-well or 384-well black-walled, clear-bottom plates.
Assay Procedure:
-
The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer for a specific duration (e.g., 1 hour at 37°C).[20]
-
After incubation, the cells are washed to remove excess dye.
-
The plate is placed in a fluorescence microplate reader or a fluorescent microscope equipped with an automated liquid handling system.
-
Baseline fluorescence is recorded.
-
The antagonist at various concentrations is added to the wells and incubated for a predetermined time.
-
The P2X4 receptor is activated by the addition of an EC80 concentration of ATP.[20]
-
The change in fluorescence intensity, corresponding to the influx of calcium, is monitored over time.
-
The percentage of inhibition is calculated based on the reduction in the fluorescence signal in the presence of the antagonist compared to the control (ATP alone). IC50 values are then calculated from the concentration-response curves.
Visualizing P2X4 Signaling and Experimental Workflows
To better understand the context of P2X4 antagonist evaluation, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical framework of the comparison.
Caption: P2X4 receptor signaling cascade.
Caption: Workflow for P2X4 antagonist evaluation.
Caption: Logic of P2X4 antagonist comparison.
References
- 1. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Purinergic P2X4 Receptor Antagonist | Tocris Bioscience [tocris.com]
- 4. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into the allosteric inhibition of P2X4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medkoo.com [medkoo.com]
- 10. N-substituted phenoxazine and acridone derivatives: structure-activity relationships of potent P2X4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. axonmedchem.com [axonmedchem.com]
- 13. tribioscience.com [tribioscience.com]
- 14. NP-1815-PX sodium | P2X4 antagonist | Probechem Biochemicals [probechem.com]
- 15. NP-1815-PX | Selective P2X4R Antagonist | Anti-inflammatory |TargetMol [targetmol.com]
- 16. NC-2600 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 17. chemiphar.co.jp [chemiphar.co.jp]
- 18. Effects of NP-1815-PX, a P2X4 Receptor Antagonist, on Contractions in Guinea Pig Tracheal and Bronchial Smooth Muscles [jstage.jst.go.jp]
- 19. Anti-inflammatory Effects of Novel P2X4 Receptor Antagonists, NC-2600 and NP-1815-PX, in a Murine Model of Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preparation and preliminary evaluation of a tritium-labeled allosteric P2X4 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
5-BDBD: A Comparative Guide to its Selectivity for P2X4 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity of 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD) for the P2X4 receptor compared to other P2X receptor subtypes. The information presented herein is supported by experimental data to aid in the evaluation of this compound as a selective pharmacological tool.
Executive Summary
This compound is a potent and selective antagonist of the P2X4 receptor, an ATP-gated ion channel implicated in various physiological and pathological processes, including neuropathic pain and inflammation. Experimental data demonstrates that this compound exhibits significantly higher affinity for the P2X4 receptor subtype over other members of the P2X family, making it a valuable tool for studying P2X4-mediated signaling pathways.
Quantitative Selectivity Profile of this compound
The following table summarizes the inhibitory activity of this compound against various rat P2X receptor subtypes. The data is compiled from electrophysiological studies and highlights the selectivity of this compound for the P2X4 receptor.
| Receptor Subtype | This compound Inhibitory Activity | Reference |
| P2X1 | 13% inhibition at 10 µM | [1] |
| P2X2a | No significant effect at 10 µM | [1] |
| P2X2b | No significant effect at 10 µM | [1] |
| P2X3 | 35% inhibition at 10 µM | [1] |
| P2X4 | IC₅₀ = 0.75 µM (rat) IC₅₀ = 0.50 µM (CHO cells) | [1][2] |
| P2X5 | Data not available | |
| P2X6 | Data not available | |
| P2X7 | No significant effect at 10 µM | [1] |
Note: IC₅₀ (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates a higher potency. The data for P2X1, P2X2a, P2X2b, P2X3, and P2X7 are presented as percentage inhibition at a concentration of 10 µM, as specific IC₅₀ values were not available in the cited literature. This concentration is significantly higher than the IC₅₀ for P2X4, further emphasizing the selectivity of this compound.
Experimental Methodologies
The selectivity of this compound is primarily determined using the whole-cell patch-clamp technique on human embryonic kidney (HEK293) cells transiently expressing specific P2X receptor subtypes.
Key Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
This method allows for the direct measurement of ion currents through P2X receptors in response to ATP and the inhibitory effects of antagonists like this compound.
1. Cell Culture and Transfection:
-
HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are transiently transfected with plasmids encoding the desired rat P2X receptor subtype using a suitable transfection reagent.
2. Electrophysiological Recordings:
-
Recordings are performed 24-48 hours post-transfection.
-
External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 13 glucose, with the pH adjusted to 7.3.[3]
-
Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.3.[3]
-
Whole-cell currents are recorded at a holding potential of -60 mV.[3]
-
ATP is applied to the cells to elicit a baseline P2X receptor-mediated current.
-
This compound is then pre-applied for a set duration (e.g., 2 minutes) followed by co-application with ATP to determine its inhibitory effect.[1]
-
Concentration-response curves are generated by applying varying concentrations of this compound to calculate the IC₅₀ value for the target receptor.
P2X Receptor Signaling Pathway
P2X receptors are ligand-gated ion channels that are activated by extracellular ATP. Upon activation, they undergo a conformational change that opens a channel permeable to cations, primarily Na⁺ and Ca²⁺. The influx of these ions leads to membrane depolarization and an increase in intracellular calcium concentration, which in turn triggers various downstream signaling cascades.
Caption: P2X receptor signaling pathway.
Experimental Workflow for Assessing this compound Selectivity
The following diagram illustrates the typical workflow for determining the selectivity of a P2X receptor antagonist like this compound.
Caption: Experimental workflow for selectivity profiling.
Conclusion
The available data strongly supports the characterization of this compound as a selective P2X4 receptor antagonist. Its high potency for P2X4, coupled with its significantly lower activity at other P2X subtypes, makes it an indispensable tool for researchers investigating the specific roles of the P2X4 receptor in health and disease. This selectivity allows for more precise dissection of P2X4-mediated signaling pathways and their contribution to various physiological and pathophysiological conditions.
References
A Comparative Guide to the Cross-Reactivity of 5-BDBD with P2X1 and P2X3 Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity of the P2X4 receptor antagonist, 5-(3-Bromophenyl)-1,3-dihydro-2H-Benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD), with P2X1 and P2X3 receptors. The information presented is based on available experimental data to assist researchers in evaluating the selectivity of this compound in studies of purinergic signaling.
Quantitative Data Summary
While this compound is primarily recognized as a potent antagonist of the P2X4 receptor, studies have investigated its effects on other P2X subtypes. The following table summarizes the available quantitative data on the inhibitory activity of this compound on P2X1 and P2X3 receptors, with P2X4 included for comparison of selectivity.
| Receptor Subtype | This compound Concentration | Parameter | Value | Species | Reference |
| P2X1 | 10 µM | % Inhibition of Current Amplitude | 12.7 ± 5.6% | Rat | [1][2][3] |
| P2X3 | 10 µM | % Inhibition of Current Amplitude | 35.9 ± 10.1% | Rat | [1][2][3] |
| P2X4 | - | IC50 | 0.75 ± 0.27 µM | Rat | [1][2][3][4] |
P2X1 and P2X3 Receptor Signaling Pathway
Both P2X1 and P2X3 receptors are ATP-gated non-selective cation channels. Upon binding of extracellular ATP, these receptors undergo a conformational change, opening an ion channel that allows the influx of cations, primarily Ca²⁺ and Na⁺. This influx leads to membrane depolarization and downstream cellular responses.
Caption: General signaling pathway for P2X1 and P2X3 receptors.
Experimental Methodologies
The following are detailed protocols for key experiments used to characterize the activity of compounds like this compound on P2X1 and P2X3 receptors.
Whole-Cell Patch Clamp Electrophysiology
This technique is the gold standard for measuring ion channel activity directly. It allows for the precise measurement of the currents flowing through the P2X receptor channels in response to ATP and the modulatory effects of antagonists like this compound.
Experimental Workflow:
Caption: Workflow for whole-cell patch clamp experiments.
Detailed Protocol:
-
Cell Preparation:
-
HEK293 cells are commonly used and are transiently or stably transfected with the cDNA for the desired P2X receptor subtype (P2X1 or P2X3).
-
Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
One day before recording, cells are plated onto glass coverslips.
-
-
Solutions:
-
External Solution (in mM): 147 NaCl, 10 HEPES, 13 Glucose, 2 CaCl₂, 1 MgCl₂ (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 147 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with NaOH).
-
-
Recording:
-
Coverslips with adherent cells are placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
Borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution are used.
-
A giga-ohm seal is formed between the pipette tip and the cell membrane.
-
The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -60 mV.
-
-
Drug Application:
-
ATP is applied to the cell to elicit a baseline P2X receptor-mediated current.
-
To test the effect of this compound, the compound is typically pre-applied for a set duration (e.g., 2 minutes) before being co-applied with ATP.
-
Currents are recorded using an amplifier and digitized for analysis.
-
-
Data Analysis:
-
The peak amplitude of the ATP-evoked current is measured in the absence and presence of this compound.
-
The percentage of inhibition is calculated as: (1 - (Current with this compound / Current without this compound)) * 100.
-
For IC50 determination, a concentration-response curve is generated by testing a range of this compound concentrations.
-
Calcium Imaging Assay
This method provides a high-throughput-compatible way to indirectly measure the activity of P2X receptors by detecting the influx of calcium upon channel opening.
Experimental Workflow:
Caption: Workflow for calcium imaging assays.
Detailed Protocol:
-
Cell Preparation:
-
Cells expressing the target P2X receptor are seeded into a 96-well black, clear-bottom plate and allowed to adhere overnight.
-
-
Dye Loading:
-
The culture medium is removed, and cells are washed with a buffered salt solution (e.g., HBSS).
-
A loading solution containing a calcium-sensitive fluorescent dye (e.g., 4 µM Fluo-4 AM) and a dispersing agent (e.g., 0.04% Pluronic F-127) in HBSS is added to each well.
-
The plate is incubated at 37°C for 45-60 minutes in the dark.
-
After incubation, the loading solution is removed, and cells are washed twice with HBSS to remove excess dye.
-
-
Compound Incubation:
-
Serial dilutions of this compound in HBSS are prepared. A vehicle control (e.g., DMSO) is also included.
-
The HBSS is aspirated from the wells, and the this compound dilutions or vehicle are added.
-
-
Fluorescence Measurement:
-
The plate is placed in a fluorescence plate reader.
-
A baseline fluorescence reading (F₀) is recorded for 10-20 seconds.
-
An ATP solution is then added to each well to stimulate the receptors.
-
The change in fluorescence intensity (F) is recorded over time.
-
-
Data Analysis:
-
The change in intracellular calcium is typically expressed as the ratio of the change in fluorescence (ΔF = F - F₀) over the baseline fluorescence (F₀), i.e., ΔF/F₀.
-
The peak fluorescence response for each well is calculated.
-
The inhibitory effect of this compound is determined by comparing the response in the presence of the compound to the control response.
-
Conclusion
The available data indicates that this compound exhibits some cross-reactivity with P2X1 and P2X3 receptors, particularly at a concentration of 10 µM. The inhibitory effect is more pronounced on P2X3 than on P2X1 receptors. However, when compared to its potent antagonism at P2X4 receptors (IC50 = 0.75 µM), this compound can be considered selective for P2X4 over P2X1 and P2X3, especially at lower micromolar concentrations. Researchers should exercise caution and consider these off-target effects when using this compound at higher concentrations in experimental systems where P2X1 and P2X3 receptors are present. The detailed experimental protocols provided herein offer a framework for further characterization of the selectivity profile of this compound and other P2X receptor modulators.
References
- 1. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biologic.net [biologic.net]
- 4. selleckchem.com [selleckchem.com]
A Comparative Analysis of 5-BDBD's Antagonistic Profile at Rat versus Human P2X4 Receptors
For Immediate Release
This guide provides a detailed comparative analysis of the pharmacological effects of 5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD), a notable antagonist of the P2X4 receptor, on the rat and human orthologs. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of quantitative data, experimental methodologies, and visual representations of signaling pathways and workflows.
Executive Summary
The P2X4 receptor, an ATP-gated ion channel, is a promising therapeutic target for various conditions, including neuropathic pain and neuroinflammation. This compound has emerged as a key pharmacological tool for studying P2X4 function. However, significant species-dependent differences in its activity have been observed, underscoring the importance of a comparative approach in preclinical research. This guide reveals that this compound exhibits a higher potency for the human P2X4 receptor compared to the rat ortholog. Furthermore, while initially suggested to be a competitive antagonist, more recent evidence points towards an allosteric mechanism of action in both species.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of this compound's activity at rat and human P2X4 receptors.
| Parameter | Rat P2X4 | Human P2X4 | Reference |
| IC50 | ~0.75 µM | ~0.5 µM | [1][2] |
| Mechanism | Allosteric | Allosteric/Non-competitive | [1][3] |
Table 1: Comparative Potency and Mechanism of this compound
| P2X Subtype | Inhibition by 10 µM this compound |
| P2X1 | ~13% |
| P2X2a/b | No significant effect |
| P2X3 | ~35% |
| P2X7 | No significant effect |
Table 2: Selectivity of this compound at various rat P2X receptor subtypes[1]
Mechanism of Action: A Nuanced View
Initial studies suggested a competitive antagonism for this compound at P2X4 receptors, based on the rightward shift of the ATP concentration-response curve with no reduction in the maximal response[2][4]. However, subsequent radioligand binding studies have demonstrated that this compound does not compete with ATP for the orthosteric binding site, indicating an allosteric mechanism of action[1][5]. Molecular modeling and site-directed mutagenesis have further supported this by identifying a putative allosteric binding site for this compound located between two subunits in the body region of the human P2X4 receptor[3][6]. This allosteric modulation is a critical consideration for the development of future P2X4-targeted therapeutics.
Experimental Methodologies
The data presented in this guide are primarily derived from two key experimental techniques: whole-cell patch-clamp electrophysiology and calcium imaging assays.
Whole-Cell Patch-Clamp Electrophysiology
This technique is employed to measure the ion currents passing through the P2X4 receptor channel in response to ATP application, both in the presence and absence of this compound.
Experimental Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) or 1321N1 astrocytoma cells are cultured and transiently or stably transfected with the cDNA encoding either rat or human P2X4 receptors.
-
Electrode Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with an internal solution.
-
Recording: Transfected cells are identified, and a high-resistance seal (>1 GΩ) is formed between the micropipette and the cell membrane. The membrane patch is then ruptured to achieve the whole-cell configuration.
-
Drug Application: ATP is applied to the cell to elicit an inward current. To test the effect of this compound, the antagonist is pre-applied for a defined period (e.g., 2 minutes) before co-application with ATP[1].
-
Data Acquisition and Analysis: Currents are recorded using an amplifier and appropriate software. The peak current amplitude is measured, and concentration-response curves are generated to determine the IC50 of this compound.
Calcium Imaging Assays
This method measures the influx of calcium ions through the P2X4 receptor channel upon activation, which serves as an indicator of receptor activity.
Experimental Protocol:
-
Cell Preparation: Cells expressing the P2X4 receptor of interest are seeded in multi-well plates.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases its fluorescence intensity upon binding to calcium.
-
Assay Procedure: A baseline fluorescence reading is taken. ATP is then added to the wells to stimulate the P2X4 receptors, leading to calcium influx and an increase in fluorescence.
-
Antagonist Testing: To determine the inhibitory effect of this compound, the compound is pre-incubated with the cells before the addition of ATP.
-
Data Analysis: The change in fluorescence intensity is measured using a plate reader or a high-content imaging system. The data is then used to calculate the potency of the antagonist.
Visualizing the Process and Pathway
To further elucidate the experimental and biological context of this compound's action, the following diagrams have been generated.
Conclusion
The available data clearly indicate that this compound is a potent antagonist of both rat and human P2X4 receptors, with a higher potency observed for the human ortholog. The mechanism of action is now understood to be allosteric, a finding with significant implications for drug design. The species-specific differences in potency highlight the critical need for careful consideration when extrapolating preclinical data from rodent models to human applications. The experimental protocols and visual aids provided in this guide offer a robust framework for researchers investigating the pharmacology of P2X4 receptors.
References
- 1. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural Basis of the Negative Allosteric Modulation of this compound at Human P2X4 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Characterization of P2X4 receptor agonists and antagonists by calcium influx and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
Validating 5-BDBD's Effect on Long-Term Potentiation: A Comparative Guide
In the landscape of neuropharmacology, the modulation of synaptic plasticity, particularly long-term potentiation (LTP), remains a cornerstone of research into learning, memory, and various neurological disorders. This guide provides a comparative analysis of 5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD), a notable antagonist of the P2X4 receptor, and its effects on LTP. We will objectively compare its performance with alternative mechanisms of LTP modulation, supported by experimental data and detailed protocols for an audience of researchers, scientists, and drug development professionals.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective antagonist of the P2X4 receptor (P2X4R), an ATP-gated ion channel.[1][2][3][4] While initially debated, recent evidence suggests that this compound acts as a negative allosteric modulator rather than a competitive antagonist.[1][5][6] Its inhibitory concentration (IC50) for the rat P2X4 receptor is approximately 0.75 µM.[1][2][3][4] P2X4 receptors are expressed in the central nervous system, including the hippocampus, and are implicated in the consolidation of LTP.[1]
The primary effect of this compound on synaptic plasticity is the partial reduction of LTP, with a more pronounced effect on the late phase of LTP (L-LTP) in rat hippocampal slices.[1][2] This action is attributed to its blockade of endogenous P2X4 receptors, thereby inhibiting the downstream signaling necessary for the long-term maintenance of synaptic strengthening.[1]
Comparison of this compound with Alternative LTP Modulators
The modulation of LTP is not exclusive to the P2X4 receptor pathway. A primary alternative and well-characterized pathway involves the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB). Additionally, NMDA and GABA-A receptors play crucial roles.
-
BDNF-TrkB Signaling: This pathway is fundamental for the induction and maintenance of LTP.[7][8] BDNF binding to TrkB activates several downstream cascades, including MAPK/Erk and PI3K-Akt, which are critical for the protein synthesis required for L-LTP.[7][9] Antagonists of the TrkB receptor, therefore, also serve to reduce or block LTP, providing a mechanistic counterpoint to this compound.
-
NMDA Receptor Modulation: The NMDA receptor is a key player in the induction of most forms of LTP.[10] Its function can be enhanced by positive allosteric modulators (PAMs), which can facilitate LTP induction.[11]
-
GABA-A Receptor Modulation: As the primary inhibitory neurotransmitter receptor in the brain, the GABA-A receptor's activity can set the threshold for LTP induction. Antagonists or inverse agonists of specific GABA-A receptor subtypes (e.g., α5GABA-ARs) can lower this threshold, thereby enhancing LTP.[12]
The following table summarizes the quantitative effects of this compound and a representative TrkB antagonist on the late phase of LTP.
| Compound | Target | Concentration | Effect on Late-LTP (fEPSP Slope) | Organism/Preparation |
| This compound | P2X4 Receptor Antagonist | 10 µM | Significant decrease 40-60 min post-induction[1] | Rat Hippocampal Slices |
| TrkB-Fc | BDNF Scavenger (Functional TrkB Antagonist) | N/A | Impaired maintenance beyond 1-2 hours[9] | Mouse Hippocampal Slices |
| ANA-12 | TrkB Antagonist | 25 µM | Blocked the maintenance of LTP | Mouse Hippocampal Slices |
Signaling Pathways in LTP Modulation
P2X4 Receptor-Mediated Signaling
This compound acts by blocking the P2X4 receptor, an ATP-gated cation channel. The activation of this receptor by ATP leads to an influx of cations, including Ca2+, which contributes to the signaling cascades necessary for the consolidation of LTP. By inhibiting this initial step, this compound curtails the downstream processes.
References
- 1. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 6. Structural Basis of the Negative Allosteric Modulation of this compound at Human P2X4 Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Post-synaptic BDNF-TrkB Signaling in Synapse Maturation, Plasticity and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. med.upenn.edu [med.upenn.edu]
- 9. Brain-Derived Neurotrophic Factor Induces Long-Term Potentiation in Intact Adult Hippocampus: Requirement for ERK Activation Coupled to CREB and Upregulation of Arc Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oxfordre.com [oxfordre.com]
- 11. Differential regulation of STP, LTP and LTD by structurally diverse NMDA receptor subunit-specific positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. α5GABAA Receptor Activity Sets the Threshold for Long-Term Potentiation and Constrains Hippocampus-Dependent Memory - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of 5-BDBD's IC50 Value: A Comparative Guide for P2X4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the P2X4 receptor antagonist 5-BDBD with other common alternatives. The included experimental data, protocols, and pathway diagrams are intended to support independent verification and further research into the therapeutic potential of P2X4 receptor modulation.
Comparative Analysis of P2X4 Receptor Antagonists
The P2X4 receptor, an ATP-gated ion channel, is a key player in neuroinflammatory processes and has emerged as a promising target for therapeutic intervention in conditions such as neuropathic pain. 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e][1]diazepin-2-one (this compound) is a well-characterized antagonist of this receptor. This section provides a comparative analysis of its inhibitory potency (IC50) against that of other known P2X4 antagonists.
The inhibitory potency of this compound at the human P2X4 receptor is reported to be 1 µM.[2] For the rat P2X4 receptor, the IC50 value is 0.75 µM.[3][4][5] It is important to note that this compound shows species-specific differences and is reported to be inactive against the mouse P2X4 receptor. The following table summarizes the IC50 values for this compound and other selected P2X4 receptor antagonists across different species.
| Antagonist | Human P2X4 IC50 | Mouse P2X4 IC50 | Rat P2X4 IC50 | Mechanism of Action |
| This compound | 1 µM[2] | Inactive[2] | 0.75 µM[3][4][5] | Allosteric[6] |
| PSB-12062 | 248 ± 41 nM[2] | 3 ± 2 µM[2] | Not Reported | Allosteric[3] |
| BX-430 | 426 ± 162 nM[2] | Inactive[2] | Not Reported | Allosteric[7] |
| BAY-1797 | 210 ± 74 nM[2] | 141 ± 24 nM[2] | Not Reported | Not Reported |
| TNP-ATP | 17 ± 5 µM[2] | 93 ± 4 µM[2] | Not Reported | Competitive[1] |
Experimental Protocol: Determination of IC50 for P2X4 Receptor Antagonists
This section outlines a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of a test compound against the P2X4 receptor. This method is based on measuring the inhibition of ATP-induced intracellular calcium influx in a recombinant cell line.
1. Cell Culture and Maintenance:
-
HEK293 or 1321N1 cells stably expressing the human or rat P2X4 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well black-walled, clear-bottom microplates and allowed to adhere and reach 80-90% confluency.
2. Compound Preparation:
-
A stock solution of the test antagonist (e.g., this compound) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of the test compound are prepared in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
3. Calcium Influx Assay:
-
The cell culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the assay buffer for 60 minutes at 37°C.
-
After incubation, the cells are washed with the assay buffer to remove excess dye.
-
The 96-well plate is then placed in a fluorescence microplate reader.
-
A baseline fluorescence reading is taken before the addition of any compounds.
-
The test antagonist at various concentrations is added to the wells and incubated for a predetermined period (e.g., 2 minutes).
-
The P2X4 receptor is then activated by adding a specific concentration of ATP (typically the EC50 concentration, which is the concentration that elicits a half-maximal response).
-
The change in fluorescence, corresponding to the influx of intracellular calcium, is measured over time.
4. Data Analysis:
-
The peak fluorescence response in the presence of the antagonist is compared to the response with ATP alone (control).
-
The percentage of inhibition is calculated for each antagonist concentration.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
P2X4 Receptor Signaling Pathway and Experimental Workflow
Activation of the P2X4 receptor by its endogenous agonist, adenosine triphosphate (ATP), initiates a cascade of intracellular events. The binding of ATP to the receptor leads to the opening of a non-selective cation channel, allowing the influx of sodium (Na+) and calcium (Ca2+) ions.[8] This influx results in membrane depolarization and an increase in intracellular calcium concentration. The rise in intracellular calcium acts as a second messenger, triggering various downstream signaling pathways. For instance, in microglia, this can lead to the activation of p38 mitogen-activated protein kinase (MAPK) and the subsequent release of brain-derived neurotrophic factor (BDNF).[8]
The following diagram illustrates a typical workflow for determining the IC50 value of a P2X4 receptor antagonist.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recommended tool compounds and drugs for blocking P2X and P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 8. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 5-BDBD and Other Negative Allosteric Modulators of the P2X4 Receptor
For Researchers, Scientists, and Drug Development Professionals
The P2X4 receptor, an ATP-gated ion channel, has emerged as a significant therapeutic target for a variety of pathologies, including neuropathic pain, inflammation, and cardiovascular diseases.[1][2] Negative allosteric modulators (NAMs) offer a promising strategy for targeting this receptor, providing a means to finely tune its activity. This guide provides a detailed comparison of 5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD), a well-characterized P2X4 NAM, with other notable alternatives, supported by experimental data and detailed protocols.
Mechanism of Action of this compound
This compound acts as a negative allosteric modulator of the P2X4 receptor, meaning it binds to a site distinct from the ATP-binding (orthosteric) site to inhibit receptor function.[3] This non-competitive inhibition results in a decrease in the maximal response to ATP.[4] The binding site for this compound is located in a hydrophobic pocket between P2X4 subunits.
Performance Comparison of P2X4 Negative Allosteric Modulators
The following tables summarize the in vitro potency of this compound and its alternatives against P2X4 receptors from different species. The data is primarily derived from electrophysiology and calcium imaging assays.
Table 1: Potency (IC50) of P2X4 Negative Allosteric Modulators
| Compound | Human P2X4 (µM) | Rat P2X4 (µM) | Mouse P2X4 (µM) | Zebrafish P2X4 (µM) | Assay Type | Reference(s) |
| This compound | 0.50 - 0.78 | 0.75 | Inactive | - | Electrophysiology, Ca2+ influx | [4][5][6] |
| BX430 | 0.54 | Inactive | Inactive | 0.61 | Electrophysiology | [7][8] |
| PSB-12062 | 1.38 | 0.93 | 1.76 | - | Ca2+ influx | [1][9][10][11][12] |
| BAY-1797 | 0.108 - 0.211 | 0.233 | 0.112 | - | Ca2+ influx | [13][14][15][16] |
| Paroxetine | 1.87 | 2.45 | - | - | Ca2+ influx | [17][18] |
Table 2: Selectivity Profile of P2X4 Negative Allosteric Modulators
| Compound | Selectivity Notes | Reference(s) |
| This compound | At 10 µM, shows minimal inhibition of P2X2a, P2X2b, and P2X7 receptors. It exhibits some inhibition of P2X1 (13%) and P2X3 (35%) receptors at this concentration. | [3] |
| BX430 | Highly selective for human P2X4 over other P2X subtypes (P2X1-P2X3, P2X5, and P2X7). | [7] |
| PSB-12062 | Demonstrates over 35-fold selectivity for P2X4 compared to P2X1, P2X2, P2X3, and P2X7. | [1] |
| BAY-1797 | Exhibits high selectivity for P2X4 over P2X1 (>50 µM), P2X3 (8.3 µM), and P2X7 (10.6 µM) for human receptors. | [14] |
| Paroxetine | Known as a selective serotonin reuptake inhibitor (SSRI), its selectivity for P2X4 over other ion channels and receptors is not as well-defined in the context of P2X antagonism. | [18] |
Signaling Pathways and Experimental Workflows
To understand the context in which these NAMs are evaluated, it is crucial to visualize the P2X4 signaling pathway and the general workflow for comparing their efficacy.
Caption: P2X4 receptor signaling cascade and point of NAM intervention.
Caption: General workflow for comparing P2X4 negative allosteric modulators.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize P2X4 NAMs.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of NAMs on ATP-induced ion currents through P2X4 receptors.
1. Cell Preparation:
- HEK293 cells stably or transiently expressing the P2X4 receptor of interest are cultured to 70-80% confluency.
- On the day of recording, cells are detached and re-suspended in an external recording solution.
2. Solutions:
- External Solution (in mM): 140 NaCl, 4 KCl, 1 MgCl₂, 2 CaCl₂, 5 D-glucose, and 10 HEPES; adjusted to pH 7.4.[4]
- Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1 MgCl₂, 10 EGTA, and 10 HEPES; adjusted to pH 7.3.[4]
3. Recording Procedure:
- Whole-cell patch-clamp recordings are performed using a suitable amplifier and data acquisition system.
- Cells are patched with pipettes having a resistance of 3-5 MΩ when filled with the internal solution.
- The membrane potential is held at -60 mV.
- A stable baseline current is established.
- The cells are pre-incubated with varying concentrations of the NAM (e.g., this compound) for a defined period (e.g., 2 minutes) prior to and during the application of ATP.[3]
- ATP (at a concentration around its EC50) is co-applied with the NAM to elicit a current.
- The peak inward current is measured.
- A washout period is allowed between applications to ensure recovery of the receptor response.
4. Data Analysis:
- The percentage of inhibition is calculated for each NAM concentration relative to the control ATP response.
- A dose-response curve is generated, and the IC50 value is determined using a non-linear regression fit.
Calcium Imaging Assay
Objective: To measure the effect of NAMs on ATP-induced intracellular calcium influx through P2X4 receptors.
1. Cell Preparation:
- 1321N1 astrocytoma cells stably expressing the P2X4 receptor are seeded into 96-well black, clear-bottom plates and cultured overnight.[19]
2. Dye Loading:
- The culture medium is removed, and cells are washed with a physiological buffer (e.g., HBSS).
- Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the buffer, often with a mild detergent like Pluronic F-127 to aid in dye loading, for 30-60 minutes at 37°C in the dark.
- After incubation, the cells are washed to remove excess dye and allowed to de-esterify the dye for 15-30 minutes at room temperature.
3. Assay Procedure:
- A baseline fluorescence reading is acquired using a fluorescence plate reader or a microscope equipped for fluorescence imaging.
- Cells are pre-incubated with various concentrations of the NAM for a specific duration.
- The plate is then transferred to the reader, and ATP is added to stimulate the cells.
- The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is recorded over time.
4. Data Analysis:
- The peak fluorescence response is measured for each well.
- The percentage of inhibition by the NAM is calculated relative to the control ATP-induced calcium response.
- Dose-response curves are plotted, and IC50 values are calculated.
Conclusion
This compound remains a valuable tool for studying the P2X4 receptor, particularly in human and rat systems, due to its well-characterized allosteric mechanism and micromolar potency. However, the emergence of more potent and, in some cases, more broadly active or species-specific alternatives like BAY-1797 and BX430, respectively, provides researchers with a wider array of chemical probes. The choice of a particular NAM will depend on the specific research question, including the species being investigated and the desired potency and selectivity profile. The experimental protocols outlined in this guide provide a solid foundation for the comparative evaluation of these and future P2X4 negative allosteric modulators.
References
- 1. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. biologic.net [biologic.net]
- 6. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 7. medchemexpress.com [medchemexpress.com]
- 8. biorxiv.org [biorxiv.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PSB-12062 | P2X Receptor | TargetMol [targetmol.com]
- 11. PSB-12062 | 55476-47-6 | P2 Receptor | MOLNOVA [molnova.com]
- 12. adooq.com [adooq.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. BAY 1797 | Purinergic (P2X) Receptors | Tocris Bioscience [tocris.com]
- 15. axonmedchem.com [axonmedchem.com]
- 16. tribioscience.com [tribioscience.com]
- 17. Antidepressants inhibit P2X4 receptor function: a possible involvement in neuropathic pain relief - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antidepressants inhibit P2X4 receptor function: a possible involvement in neuropathic pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Characterization of P2X4 receptor agonists and antagonists by calcium influx and radioligand binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vivo Efficacy of 5-BDBD versus BX430: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of two prominent P2X4 receptor antagonists, 5-BDBD and BX430. The information is intended to assist researchers in selecting the appropriate tool compound for their preclinical studies.
Executive Summary
This compound and BX430 are both allosteric modulators of the P2X4 receptor, a key player in neuropathic pain and inflammation. A critical distinction between these two compounds lies in their species selectivity. This compound exhibits efficacy in rodent models of neuropathic pain and cancer, making it a valuable tool for in vivo studies in these common preclinical species. In contrast, BX430 is a potent antagonist of human and zebrafish P2X4 receptors but is inactive against rodent orthologs. This species specificity has, to date, limited the in vivo evaluation of BX430 to studies requiring humanized animal models, for which there is currently no published efficacy data.
P2X4 Receptor Signaling Pathway
The P2X4 receptor is an ATP-gated ion channel. Upon activation by extracellular ATP, it allows the influx of cations, primarily Ca2+ and Na+, into the cell. This leads to membrane depolarization and the activation of various downstream signaling cascades. In microglia, for instance, P2X4 activation is linked to the p38 MAPK pathway and the subsequent release of brain-derived neurotrophic factor (BDNF), which contributes to central sensitization and neuropathic pain.[1]
In Vivo Efficacy Data: this compound
This compound has demonstrated in vivo efficacy in rodent models of both neuropathic pain and cancer.
Neuropathic Pain Model
| Parameter | Details |
| Animal Model | Male C57BL/6 mice with recurrent nitroglycerin (NTG) injection-induced hyperalgesia. |
| Compound | This compound |
| Dose | 28 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) |
| Dosing Regimen | Daily for 9 days |
| Efficacy Endpoint | Mechanical hypersensitivity (assessed by von Frey test) |
| Result | Prevented NTG-induced mechanical hypersensitivity.[2] |
Prostate Cancer Model
| Parameter | Details |
| Animal Model | Six-week-old BALB/cAnNCrl immunocompromised mice with subcutaneous PC3 cell xenografts. |
| Compound | This compound |
| Dose | 10 mg/kg[3][4] |
| Route of Administration | Intraperitoneal (i.p.)[4] |
| Dosing Regimen | Daily, starting one day after tumor cell inoculation until euthanasia (3 weeks post-inoculation).[4] |
| Efficacy Endpoint | Tumor volume |
| Result | Delayed prostate cancer growth.[4] |
In Vivo Efficacy Data: BX430
Currently, there is a lack of published in vivo efficacy data for BX430 in conventional animal models. This is due to its high species selectivity, rendering it inactive against P2X4 receptors in mice and rats.[5][6][7]
To assess the in vivo efficacy of BX430, a humanized P2X4 receptor mouse model would be required. While studies utilizing a humanized P2X4 single-chain variable fragment (scFv) antibody in mice have been conducted, demonstrating the feasibility of such models, no such studies have been published for BX430 itself.[8][9]
Experimental Protocols
Neuropathic Pain Model: Mechanical Allodynia Assessment
A common method to assess mechanical allodynia in rodents is the von Frey test .
-
Acclimation: Rats are placed in individual chambers on a wire mesh floor and allowed to acclimate.
-
Filament Application: Calibrated von Frey filaments are applied perpendicularly to the plantar surface of the hind paw with enough force to cause slight buckling.
-
Withdrawal Threshold: The "up-down method" is often used to determine the 50% paw withdrawal threshold. Testing begins with a filament in the middle of the force range. If there is a positive response (paw withdrawal), a weaker filament is used next. If there is no response, a stronger filament is used.[10]
-
Data Analysis: The pattern of responses is used to calculate the 50% withdrawal threshold.
Prostate Cancer Model: Subcutaneous Tumor Xenograft
-
Cell Preparation: Human prostate cancer cells (e.g., PC3) are cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel.[11][12][13][14]
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude) are used to prevent rejection of the human tumor cells.
-
Tumor Inoculation: A specific number of cells (e.g., 5 x 10⁶) in a defined volume (e.g., 100-200 µL) is injected subcutaneously into the flank of the mouse.[4][11][13][14][15]
-
Treatment: Once tumors reach a palpable size, treatment with the test compound (e.g., this compound) or vehicle is initiated according to the defined dosing schedule.[4]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The formula (Volume = (length x width²)/2) is commonly used.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumor weight and histology may also be assessed at the end of the study.
Experimental Workflow Diagram
Conclusion
For researchers investigating the role of the P2X4 receptor in rodent models of disease, This compound is a viable and validated tool with demonstrated in vivo efficacy. However, when translating findings to human physiology, the species specificity of P2X4 antagonists is a critical consideration. BX430 , with its high potency for the human P2X4 receptor, represents a promising candidate for clinical development. Future in vivo studies using humanized P2X4 animal models are necessary to fully evaluate the therapeutic potential of BX430.
References
- 1. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibiting the P2X4 Receptor Suppresses Prostate Cancer Growth In Vitro and In Vivo, Suggesting a Potential Clinical Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological differences between human and mouse P2X4 receptor explored using old and new tools - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and characterization of a selective allosteric antagonist of human P2X4 receptor channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Physiological actions of a humanized P2X4 scFv on peripheral and central neurons in male mice with neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Humanized scFv Molecule Specific to an Extracellular Epitope of P2X4R as Therapy for Chronic Pain Management | Semantic Scholar [semanticscholar.org]
- 10. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 11. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 12. researchgate.net [researchgate.net]
- 13. yeasenbio.com [yeasenbio.com]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for establishing spontaneous metastasis in mice using a subcutaneous tumor model - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-BDBD: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of 5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (5-BDBD), a potent P2X4 receptor antagonist, are critical for maintaining laboratory safety and environmental protection. This document provides a step-by-step procedure for the proper disposal of this compound, aligning with general hazardous waste protocols and information synthesized from safety data sheets (SDS).
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to the compound's chemical nature and potential environmental impact. As a brominated organic compound, improper disposal can lead to environmental contamination.
Summary of Key Disposal Principles
Proper disposal of this compound involves treating it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash. Evaporation is not a permissible method of disposal. All personnel handling this compound waste should be trained in hazardous waste management procedures.
| Waste Type | Disposal Container | Labeling Requirements | Storage Location |
| Solid this compound | Securely sealed, chemically compatible container | "Hazardous Waste," "this compound," and associated hazard symbols | Designated Satellite Accumulation Area (SAA) |
| This compound Solutions (e.g., in DMSO) | Securely sealed, chemically compatible container for liquid waste | "Hazardous Waste," "this compound in [Solvent]," and associated hazard symbols | Designated Satellite Accumulation Area (SAA) |
| Contaminated Labware (e.g., pipette tips, gloves) | Designated solid hazardous waste container | "Hazardous Waste," and a description of the contents | Designated Satellite Accumulation Area (SAA) |
Step-by-Step Disposal Protocol
1. Waste Segregation and Collection:
-
Solid Waste: Collect un-used or expired solid this compound in its original container or a clearly labeled, chemically compatible waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof container for halogenated organic waste. Do not mix with non-halogenated waste streams.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent paper, should be considered contaminated and placed in a designated solid hazardous waste container.
2. Container Management:
-
Ensure all waste containers are in good condition and are compatible with the chemical waste.
-
Keep waste containers securely closed except when adding waste.
-
Label all waste containers clearly with the words "Hazardous Waste," the full chemical name "5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one (this compound)," and any other required hazard warnings.
3. Storage:
-
Store all this compound waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.
-
Ensure the SAA is a well-ventilated, secondary containment area away from incompatible materials.
4. Disposal Request and Pickup:
-
Once the waste container is full, or before the accumulation time limit set by your institution's environmental health and safety (EHS) office is reached, arrange for disposal through your institution's hazardous waste management program.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. The Safety Data Sheet for this compound from some suppliers explicitly states to dispose of the contents and container at an approved waste disposal plant.
5. Spill Management:
-
In the event of a spill, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Absorb the spill with an inert, non-combustible absorbent material.
-
Collect the absorbent material and place it in a sealed, labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS office.
This compound Disposal Decision Pathway
Caption: Decision workflow for the proper disposal of this compound waste.
Disclaimer: This information is intended as a guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and up-to-date disposal information. Disposal regulations may vary by location.
Personal protective equipment for handling 5-BDBD
Essential Safety and Handling Guide for 5-BDBD
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of this compound (5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one), a potent and selective P2X4 receptor antagonist. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of your research.
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below for quick reference.
| Property | Value |
| Chemical Name | 5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one[1] |
| CAS Number | 768404-03-1[1] |
| Molecular Formula | C₁₇H₁₁BrN₂O₂[1] |
| Molecular Weight | 355.19 g/mol [1] |
| Appearance | Off-white solid[2] |
| Purity | ≥98% (HPLC)[1] |
| Solubility | Soluble to 100 mM in DMSO[3][4] |
| IC₅₀ | 0.50 µM for P2X4-mediated currents in Chinese hamster ovary cells[1][5] |
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended:
| PPE Category | Specific Recommendations |
| Eye Protection | Wear chemical safety goggles or a face shield.[6] |
| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).[7] |
| Body Protection | A standard laboratory coat should be worn.[7] |
| Respiratory Protection | For operations that may generate dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.
Handling:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.[7]
Storage:
-
Powder: Store at room temperature or desiccate at -20°C.[3][4]
-
In Solvent (e.g., DMSO): Aliquot and store at -80°C for up to one year.[8]
-
General: Keep container tightly closed in a dry and well-ventilated place.
Disposal Plan
Dispose of this compound and its waste in accordance with local, state, and federal regulations. As a halogenated organic compound, it is classified as hazardous waste.
Step-by-Step Disposal Procedure:
-
Segregation: Keep this compound waste separate from other chemical waste streams.
-
Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "5-(3-Bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one," and the CAS number "768404-03-1."
-
Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not dispose of down the drain or in regular trash.
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Inhibition of P2X4 Receptor-Mediated Currents (Electrophysiology)
This protocol describes the use of this compound to block ATP-induced currents in cells expressing P2X4 receptors, a common method to characterize its antagonist activity.
Methodology:
-
Cell Culture and Transfection:
-
Electrophysiological Recording:
-
Application of this compound and ATP:
-
Data Analysis:
-
Measure the amplitude of the ATP-induced current in the presence and absence of this compound.
-
Calculate the percentage of inhibition and, if performing a dose-response experiment, determine the IC₅₀ value. The IC₅₀ for this compound at rP2X4R is approximately 0.75 µM.[8]
-
Reduction of Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol outlines how to use this compound to investigate the role of P2X4 receptors in synaptic plasticity, specifically long-term potentiation.
Methodology:
-
Hippocampal Slice Preparation:
-
Incubation with this compound:
-
Incubate a subset of slices in aCSF containing this compound (e.g., 10 µM) for at least 60 minutes before recording.[8]
-
-
Electrophysiological Recording of fEPSPs:
-
Record field excitatory postsynaptic potentials (fEPSPs) in the CA1 region by stimulating the Schaffer collateral pathway.[8]
-
-
LTP Induction:
-
After establishing a stable baseline recording for 20 minutes, induce LTP using a theta-burst stimulation (TBS) protocol.[8]
-
-
Data Acquisition and Analysis:
Visualizations
P2X4 Receptor Signaling Pathway
The following diagram illustrates the signaling pathway of the P2X4 receptor and the antagonistic action of this compound.
Caption: P2X4 receptor activation by ATP and inhibition by this compound.
Experimental Workflow for this compound in Electrophysiology
This diagram outlines the procedural steps for an electrophysiology experiment using this compound.
Caption: Workflow for assessing this compound's inhibitory effect on P2X4 currents.
References
- 1. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. P2X4 Receptor Function in the Nervous System and Current Breakthroughs in Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 5. rndsystems.com [rndsystems.com]
- 6. regdocs.bd.com [regdocs.bd.com]
- 7. buyat.ppg.com [buyat.ppg.com]
- 8. Characterization of the antagonist actions of this compound at the rat P2X4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
